3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Description
BenchChem offers high-quality 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF4N/c10-7-2-1-6(9(12,13)14)5(3-4-15)8(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGOTINVGOAFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CC#N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378705 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-16-0 | |
| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile physical properties
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Introduction: Contextualizing a Novel Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key pharmacological parameters, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and improved pharmacokinetic profiles.[1][2] Phenylacetonitrile scaffolds, meanwhile, serve as versatile intermediates and foundational structures in the synthesis of a wide array of biologically active compounds.[3][4]
This guide focuses on the physical properties of a specific, less-documented molecule: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile . Given the limited availability of direct experimental data for this compound, this document serves as a predictive and comparative analysis, grounded in the established properties of its structural analogs and isomers. By synthesizing data from closely related molecules, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding, handling, and utilizing this compound in their research endeavors. The causality behind its predicted properties is explained through the lens of established principles in physical organic chemistry, offering field-proven insights for its application.
Molecular Identity and Structural Elucidation
The precise arrangement of substituents on the phenyl ring is critical to the molecule's electronic and steric character, which in turn dictates its physical and biological properties.
Systematic Name (IUPAC): 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile
Molecular Formula: C₉H₄ClF₄N
Key Structural Features:
-
Phenylacetonitrile Core: A benzene ring substituted with a cyanomethyl (-CH₂CN) group.
-
Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group located at position 6.
-
Halogen Substituents: A chlorine atom at position 3 and a fluorine atom at position 2, both contributing to the electronic and lipophilic nature of the molecule.
Below is a two-dimensional representation of the molecular structure.
Caption: 2D Structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Physicochemical Properties: A Comparative and Predictive Analysis
Direct experimental data for the target molecule is scarce. However, we can construct a reliable, predictive profile by analyzing data from its isomers and structural analogs. The introduction of chloro and fluoro groups to the trifluoromethylphenylacetonitrile scaffold is expected to increase the molecular weight, boiling point, and lipophilicity.
Predicted Properties for the Target Molecule
The following table summarizes the in silico predicted properties. These values are derived from computational models and provide a strong baseline for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 251.60 g/mol | Influences diffusion rates and overall size. |
| XLogP3 | ~3.5-4.0 | A measure of lipophilicity; critical for membrane permeability and solubility.[5][6] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | Affects transport properties and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Lack of donor groups influences solubility and receptor interactions.[5][6] |
| Hydrogen Bond Acceptors | 1 (from Nitrile) | The nitrile nitrogen can participate in hydrogen bonding.[5][6] |
| Rotatable Bonds | 2 | Indicates molecular flexibility, which is important for binding to targets. |
Comparative Analysis with Known Isomers
To understand the influence of substituent positioning, it is instructive to compare the known physical properties of monotrifluoromethyl-substituted phenylacetonitrile isomers. This comparison underscores the importance of precise structural characterization.
| Compound | CAS Number | Molecular Weight | Physical Form (at 25°C) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) |
| 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | 185.15 | - | - | - |
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | 185.15 | Liquid | 92-93 / 4[7] | 1.187[7] |
| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | 185.15 | Solid | 132 / 20[8] | - |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile | 85068-32-2 | 253.14 | Liquid | - | 1.42[9] |
| Target: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | N/A | 251.60 | Predicted Solid | Predicted >130 / 20 | Predicted >1.3 |
Rationale for Predictions: The increased molecular weight and intermolecular forces from the additional polar C-F and C-Cl bonds, combined with the trifluoromethyl group, suggest that the target compound will likely be a solid at room temperature with a higher boiling point and density compared to its simpler analogs.
Anticipated Spectroscopic Data for Structural Verification
For any newly synthesized compound, rigorous structural confirmation is paramount. The following are the expected spectroscopic signatures for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
-
¹H NMR: The most informative region will be the aromatic signals, which will appear as a complex multiplet due to the various couplings between protons and fluorine. A key diagnostic signal will be a singlet or a narrow triplet (due to coupling with the aromatic fluorine) for the -CH₂- group of the acetonitrile moiety.
-
¹³C NMR: The spectrum will show distinct signals for the nitrile carbon (-CN), the methylene carbon (-CH₂-), the trifluoromethyl carbon (-CF₃, appearing as a quartet due to C-F coupling), and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing substituents.
-
¹⁹F NMR: This will be a critical spectrum for confirmation. Two distinct signals are expected: one for the aromatic fluorine and a second, more intense signal for the -CF₃ group.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (-C≡N) stretch is expected around 2250 cm⁻¹. Strong C-F stretching bands will also be prominent in the 1100-1350 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, and the isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a definitive feature for confirming the presence of chlorine.
Experimental Protocol: In Silico Physicochemical and ADME Profiling
In modern drug discovery, especially when dealing with novel entities, in silico profiling is a self-validating first step to predict a compound's drug-likeness before committing to costly and time-consuming wet lab experiments.[10] This protocol outlines the workflow for using a publicly available tool like SwissADME.
Step-by-Step Workflow
-
Obtain the SMILES String: Generate the Simplified Molecular Input Line Entry System (SMILES) string for the molecule. For 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, the SMILES string is N#CCc1c(F)c(Cl)ccc1C(F)(F)F.
-
Access the Prediction Server: Navigate to a free, reliable web-based tool such as the SwissADME server.
-
Input the Structure: Paste the SMILES string into the input query box on the web interface.
-
Execute the Calculation: Initiate the prediction algorithm. The server will calculate a wide range of parameters based on the input structure.
-
Analyze the Output: The results are typically organized into categories:
-
Physicochemical Properties: Scrutinize values like Molecular Weight, LogP, TPSA, and solubility predictions.
-
Lipophilicity: Compare the consensus LogP from multiple predictive models.
-
Pharmacokinetics: Evaluate predictions for GI absorption, blood-brain barrier (BBB) permeability, and potential as a P-gp substrate.
-
Drug-likeness: Check for violations of established rules like Lipinski's Rule of Five, which helps predict oral bioavailability.
-
Medicinal Chemistry Friendliness: Identify any alerts for potentially problematic or reactive functional groups.
-
-
Synthesize and Validate: Use the in silico data to guide the decision-making process for synthesis, purification, and subsequent experimental validation of the predicted properties.
Caption: Workflow for in silico prediction of physicochemical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is not available, the hazard profile can be inferred from its structural analogs. Phenylacetonitriles with trifluoromethyl and halogen substituents are generally classified as hazardous.
Anticipated GHS Hazard Classifications (based on analogs[5][6][11][12]):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[5][6]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
This compound should be treated as toxic and irritant until comprehensive toxicological data becomes available.
Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile represents a novel chemical entity with significant potential as an intermediate or a core structure in drug discovery programs. Based on a comprehensive analysis of its structural components and related compounds, it is predicted to be a solid at room temperature with high lipophilicity and a molecular weight of 251.60 g/mol . Its synthesis and handling require careful consideration of its potential toxicity. The predictive and comparative data provided in this guide offer a solid foundation for researchers to integrate this molecule into their development pipelines, enabling more informed experimental design and a clearer understanding of its place within the broader context of medicinal chemistry.
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A Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile possesses a highly electron-deficient aromatic ring due to the presence of three distinct electron-withdrawing substituents: a chloro group, a fluoro group, and a trifluoromethyl group. This electronic feature is expected to significantly influence its reactivity and potential biological activity.
Chemical Structure:
Caption: 2D structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Predicted Physicochemical Properties:
The properties of the target molecule can be extrapolated from data for structurally similar, commercially available compounds such as 2-(Trifluoromethyl)phenylacetonitrile[1], m-Trifluoromethylphenylacetonitrile[2][3], and 3,5-Bis(trifluoromethyl)phenylacetonitrile.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₉H₄ClF₄N | Based on the constituent atoms. |
| Molecular Weight | 237.58 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow solid or oil | Phenylacetonitrile derivatives with multiple electron-withdrawing groups are often solids or high-boiling liquids. |
| Boiling Point | > 200 °C at 760 mmHg | Expected to be high due to the molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Typical for a moderately polar organic molecule. |
| pKa (of C-H in CH₂CN) | ~20-22 | The electron-withdrawing nature of the substituted phenyl ring will increase the acidity of the benzylic protons compared to unsubstituted phenylacetonitrile. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile can be envisioned starting from a readily available substituted aniline. The key transformation is the introduction of the nitrile group via a Sandmeyer reaction, a well-established method for converting anilines to various functional groups.[4][5][6][7]
Synthetic Workflow Diagram:
Caption: Proposed two-step synthesis of the target molecule.
Step-by-Step Experimental Protocol:
Step 1: Diazotization of 2-Chloro-6-(trifluoromethyl)aniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Chloro-6-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise to the aniline solution. The addition should be slow enough to prevent the temperature from rising above 5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using a starch-iodide paper test for excess nitrous acid.
Step 2: Sandmeyer Reaction (Cyanation)
-
Preparation of Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
| Technique | Predicted Key Signals |
| ¹H NMR | A singlet for the benzylic protons (CH₂) around δ 4.0-4.5 ppm. A complex multiplet for the aromatic proton in the region of δ 7.5-8.0 ppm. |
| ¹³C NMR | A signal for the nitrile carbon around δ 115-120 ppm. A signal for the benzylic carbon around δ 20-25 ppm. Multiple signals in the aromatic region (δ 120-140 ppm) showing C-F and C-Cl couplings. A quartet for the CF₃ carbon with a characteristic large C-F coupling constant. |
| ¹⁹F NMR | Two distinct signals: a singlet for the trifluoromethyl group and a multiplet for the fluorine atom on the ring, likely showing coupling to the adjacent aromatic proton and potentially long-range coupling to the trifluoromethyl group. |
| IR (Infrared) | A sharp, medium-intensity absorption band for the nitrile (C≡N) stretch around 2250 cm⁻¹. Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated molecular weight, along with a characteristic M+2 peak due to the chlorine isotope. Fragmentation patterns would likely involve the loss of HCN and CF₃. |
Potential Applications in Research and Development
Substituted phenylacetonitriles are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[8][9] The unique combination of substituents in 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile suggests several potential areas of application:
-
Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[10] The chloro and fluoro substituents can further modulate the electronic and steric properties of the molecule, making it a promising scaffold for the development of novel kinase inhibitors, ion channel modulators, or other therapeutic agents.
-
Agrochemicals: Many successful pesticides and herbicides contain fluorinated phenyl moieties. The specific substitution pattern of the target molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
-
Materials Science: The highly polarized nature of the aromatic ring could make this compound a useful intermediate in the synthesis of novel liquid crystals, polymers, or other advanced materials with interesting electronic or optical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is not available, the safety precautions can be inferred from data on analogous compounds. Phenylacetonitrile derivatives are often toxic and should be handled with care.
General Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
Recommended Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile represents a challenging yet potentially rewarding synthetic target. Its unique electronic and steric properties make it an attractive building block for the discovery of new bioactive molecules and advanced materials. The synthetic route proposed in this guide, based on the well-established Sandmeyer reaction, provides a practical approach for its preparation in a laboratory setting. As with all new chemical entities, proper safety precautions must be taken during its synthesis and handling.
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An In-depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
This guide provides a comprehensive technical overview of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights into its properties, synthesis, and potential applications.
Core Molecular Attributes
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a polysubstituted aromatic compound. Its structure integrates several key functional groups that are of high interest in medicinal chemistry: a phenylacetonitrile core, a trifluoromethyl group, and both chlorine and fluorine atoms. The strategic placement of these substituents is anticipated to significantly influence the molecule's physicochemical and biological properties.
Calculated Physicochemical Properties
The fundamental properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile have been calculated based on its chemical structure. These values provide a foundational understanding of the molecule's characteristics.
| Property | Value |
| Molecular Formula | C₉H₄ClF₄N |
| Molecular Weight | 237.58 g/mol |
| IUPAC Name | 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile |
Note: These properties are computationally derived and await experimental verification.
Strategic Synthesis Pathway
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile can be approached through a multi-step process, leveraging established methodologies for the introduction of its key functional groups onto an aromatic scaffold. A plausible synthetic route is outlined below, commencing from a commercially available starting material, 3-chloro-2-fluorotoluene.[1]
Caption: Proposed synthetic pathway for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Trifluoromethylation of 3-Chloro-2-fluorotoluene
-
To a solution of 3-chloro-2-fluorotoluene in a suitable solvent (e.g., dichloromethane), add a trifluoromethylating agent (e.g., trifluoromethyl iodide) and a radical initiator (e.g., benzoyl peroxide).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-chloro-2-fluoro-3-(trifluoromethyl)benzene.
Step 2: Nitration
-
To a mixture of concentrated nitric acid and sulfuric acid at 0°C, slowly add 1-chloro-2-fluoro-3-(trifluoromethyl)benzene.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain 2-chloro-1-fluoro-3-(trifluoromethyl)-6-nitrobenzene.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro compound in ethanol and add a reducing agent such as tin(II) chloride dihydrate.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash with water, and dry the organic layer.
-
Purify by column chromatography to obtain 6-amino-3-chloro-2-fluoro-1-(trifluoromethyl)benzene.
Step 4: Sandmeyer Reaction
-
Dissolve the aniline derivative in an aqueous solution of hydrochloric acid and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.[2]
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.[3]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the resulting 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile with an organic solvent.
Step 5: Synthesis of the Benzyl Bromide
-
Reduce the nitrile group of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile to a primary alcohol using a suitable reducing agent like lithium aluminum hydride.
-
Convert the resulting benzyl alcohol to the corresponding benzyl bromide using a brominating agent such as phosphorus tribromide.
Step 6: Final Cyanation
-
React the 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide with sodium cyanide in a suitable solvent like dimethylformamide (DMF).
-
Heat the reaction mixture to ensure the completion of the nucleophilic substitution.
-
After cooling, pour the reaction mixture into water and extract the final product, 3-chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
-
Purify the product by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The unique combination of chloro, fluoro, and trifluoromethyl substituents on the phenylacetonitrile scaffold suggests significant potential in drug discovery. These groups are known to modulate a molecule's properties in ways that can enhance its therapeutic profile.
The Role of Key Functional Groups
-
Trifluoromethyl Group (-CF₃): The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry.[4][5] It can significantly increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[5][6] Furthermore, the strong carbon-fluorine bonds make the -CF₃ group resistant to metabolic degradation, potentially increasing the drug's half-life.[5][6] The potent electron-withdrawing nature of the trifluoromethyl group can also influence the acidity or basicity of nearby functional groups and modulate binding interactions with biological targets.[4][7]
-
Fluorine Atom (-F): A single fluorine atom can act as a bioisostere for a hydrogen atom, allowing it to occupy similar space while altering the electronic properties of the aromatic ring.[8] Fluorine substitution can block sites of metabolic oxidation, thereby improving the metabolic stability of a drug candidate.[9][10] Its high electronegativity can also lead to favorable interactions with target proteins.[7]
-
Chlorine Atom (-Cl): The chlorine atom also increases lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding affinity.
The synergistic effects of these three substituents on a single aromatic ring can lead to compounds with optimized absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhanced potency and selectivity.
Caption: Influence of key functional groups on drug properties.
Potential Therapeutic Areas
Phenylacetonitrile derivatives and compounds bearing trifluoromethyl and halogen groups are prevalent in a wide range of therapeutic areas. Given its structural features, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile could serve as a valuable building block or lead compound in the development of novel therapeutics for:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature these functional groups to enhance their efficacy and pharmacokinetic profiles.
-
Neuroscience: The potential for improved blood-brain barrier penetration makes this scaffold attractive for developing drugs targeting the central nervous system.
-
Infectious Diseases: The unique electronic and steric properties could be exploited to design novel antibacterial or antiviral agents.
Conclusion
While 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a molecule for which specific experimental data is not yet widely available, its structural components are of high significance in modern drug discovery. The calculated molecular weight of 237.58 g/mol provides a starting point for its characterization. The proposed synthetic pathway offers a rational approach to its preparation, and the analysis of its functional groups strongly suggests its potential as a valuable scaffold in medicinal chemistry. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
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nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. University of Liverpool. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. Available at: [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. JEL Sciences. Available at: [Link]
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Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]
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The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Benzyl Cyanide. Organic Syntheses. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
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What is the role of bioisosterism in drug design?. Patsnap. Available at: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
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3-Chloro-2-Fluorotoluene. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. Available at: [Link]
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Sandmeyer Reaction - experimental procedure and set up.. YouTube. Available at: [Link]
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Preparation of benzyl cyanide. PrepChem.com. Available at: [Link]
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3-CHLOROTOLUENE. Loba Chemie. Available at: [Link]
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An In-depth Technical Guide to 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile
This guide provides a comprehensive technical overview of 2-(3-chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, a proposed synthetic pathway, predicted physicochemical properties, and its potential applications, particularly in medicinal chemistry. The inclusion of chloro, fluoro, and trifluoromethyl functionalities on a phenylacetonitrile scaffold suggests a molecule designed to leverage the unique properties these groups impart to bioactive compounds.
Chemical Identity and Nomenclature
The compound in focus is a polysubstituted phenylacetonitrile derivative. Phenylacetonitrile consists of a phenyl group attached to a cyanomethyl group (-CH₂CN).
IUPAC Name: 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile
Synonyms: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl cyanide
Molecular Formula: C₉H₄ClF₄N
Molecular Weight: 253.58 g/mol
Chemical Structure:
Figure 1: Chemical structure of 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.
Figure 2: Proposed synthetic workflow for 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(Chloromethyl)-3-chloro-2-fluoro-6-(trifluoromethyl)benzene
-
To a stirred solution of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene in a suitable solvent (e.g., glacial acetic acid), add paraformaldehyde and concentrated hydrochloric acid.
-
Heat the reaction mixture under reflux for several hours while monitoring the progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(chloromethyl)-3-chloro-2-fluoro-6-(trifluoromethyl)benzene.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Step 2: Synthesis of 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile
-
Dissolve the purified 1-(chloromethyl)-3-chloro-2-fluoro-6-(trifluoromethyl)benzene in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a slight excess of sodium cyanide (NaCN) or potassium cyanide (KCN) to the solution. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) may enhance the reaction rate.
-
Heat the reaction mixture at a moderate temperature (e.g., 50-80 °C) and monitor its progress.
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the final product, 2-(3-chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile.
Predicted Physicochemical and Spectroscopic Properties
Based on data from structurally similar compounds, the following properties can be predicted for 2-(3-chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile:
| Property | Predicted Value | Justification |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Phenylacetonitrile and its derivatives are often liquids or low-melting solids at room temperature. |
| Boiling Point | > 200 °C (at atmospheric pressure) | The presence of multiple halogen substituents increases the molecular weight and intermolecular forces, leading to a higher boiling point compared to unsubstituted phenylacetonitrile. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The nonpolar, halogenated aromatic ring and the nitrile group contribute to its hydrophobicity. |
| ¹H NMR | Aromatic protons: δ 7.5-8.0 ppm (multiplets); Methylene protons (-CH₂CN): δ ~4.0 ppm (singlet or doublet due to coupling with ¹⁹F) | The chemical shifts are influenced by the electron-withdrawing effects of the halogen and trifluoromethyl groups. |
| ¹³C NMR | Aromatic carbons: δ 110-140 ppm; Methylene carbon (-CH₂CN): δ ~20-30 ppm; Nitrile carbon (-CN): δ ~115-120 ppm; Trifluoromethyl carbon (-CF₃): δ ~120-130 ppm (quartet due to C-F coupling) | The chemical shifts and coupling patterns will be characteristic of the substituted phenyl ring and the acetonitrile moiety. |
| ¹⁹F NMR | Aromatic fluorine: chemical shift characteristic for an aryl fluoride; Trifluoromethyl group: singlet at around -60 to -70 ppm (relative to CFCl₃) | ¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. |
| IR Spectroscopy | C≡N stretch: ~2250 cm⁻¹; C-F stretches: ~1100-1350 cm⁻¹; C-Cl stretch: ~700-800 cm⁻¹; Aromatic C-H stretches: ~3000-3100 cm⁻¹ | The nitrile stretch is a strong and sharp absorption, providing a clear diagnostic peak. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 253, with characteristic isotopic pattern for a chlorine-containing compound. | Fragmentation patterns would likely involve the loss of HCN, Cl, F, and CF₃ groups. |
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of substituents in 2-(3-chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile makes it a highly attractive scaffold for medicinal chemists. The trifluoromethyl group, in particular, is a privileged moiety in modern drug design.[1][2]
The Role of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF₃) group into a drug candidate can profoundly and beneficially alter its properties:[1][3]
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.[1]
-
Increased Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond acceptors and aromatic systems, thereby increasing the binding affinity and potency of the drug.
-
Modulation of pKa: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be exploited to fine-tune the ionization state of a drug at physiological pH.
A significant number of FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in successful drug development.[3]
The Influence of Chloro and Fluoro Substituents
The chloro and fluoro groups on the phenyl ring further contribute to the potential of this molecule as a building block for pharmaceuticals:
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
-
Steric and Electronic Effects: The placement of the chloro and fluoro groups at specific positions on the aromatic ring can be used to control the conformation of the molecule and to modulate its electronic properties, which can be critical for selective binding to a target.
-
Blocking Metabolic Sites: Halogen atoms can be strategically placed to block sites of metabolic oxidation on the aromatic ring, further enhancing the metabolic stability of the molecule.
The Phenylacetonitrile Scaffold
The phenylacetonitrile core itself is a versatile starting point for the synthesis of a wide range of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or used in various cycloaddition reactions to construct heterocyclic ring systems, which are common features in many drug molecules.
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A Spectroscopic Investigation of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount to interpreting its spectral data. The following diagram illustrates the structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Caption: Predicted major fragmentation pathways for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in EI-MS.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
Instrumental Parameters (General Guidance for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 240 ppm.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 64-256.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 200 ppm (adjust as needed based on the expected chemical shift range).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - IR:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Electron Ionization (EI) - MS using a Gas Chromatograph-Mass Spectrometer (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2-3 scans/second.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers working with this and other complex halogenated and trifluoromethylated aromatic compounds. The detailed experimental protocols offer practical guidance for obtaining high-quality spectral data, which is essential for unambiguous structure elucidation, reaction monitoring, and quality assessment in drug discovery and development. The predictive nature of this guide underscores the power of spectroscopic analysis in modern chemical research, enabling scientists to anticipate and interpret the spectral features of novel molecules.
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PubChem. m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. [Link]
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University of California, Los Angeles. IR Absorption Table. [Link]
-
NIST. Benzeneacetonitrile, 3-chloro-. National Institute of Standards and Technology. [Link]
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Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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PubChem. 3-Chlorobenzotrifluoride. National Center for Biotechnology Information. [Link]
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PubChem. 3,5-Bis(trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]
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Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
Introduction: Unveiling the Importance of Solubility for a Novel Phenylacetonitrile Derivative
An In-depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a complex, halogenated aromatic nitrile. While specific applications of this particular molecule are not widely documented in public literature, its structural motifs are prevalent in the fields of medicinal chemistry and agrochemistry. Phenylacetonitrile derivatives are versatile intermediates in the synthesis of a wide array of bioactive molecules.[1] The solubility of such an intermediate is a critical physicochemical parameter that dictates its utility in various stages of research and development, from reaction kinetics in synthesis to formulation and bioavailability in final products.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. Given the absence of readily available experimental solubility data for this specific compound, this document serves as a practical, in-depth manual, grounding its recommendations in established analytical techniques and theoretical principles.
Physicochemical Properties and a Predicted Solubility Profile
A molecule's solubility is intrinsically linked to its structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, provides a foundational understanding.
Structural Analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile:
-
Aromatic Phenyl Ring: The core phenyl ring is nonpolar and hydrophobic, suggesting a preference for nonpolar organic solvents.
-
Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, which may confer some solubility in polar aprotic solvents.
-
Halogen Substituents (-Cl, -F, -CF₃): The chloro, fluoro, and trifluoromethyl groups are highly electronegative and contribute to the molecule's overall polarity. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly influence the electronic properties and intermolecular interactions of the molecule.
Based on this structure, it is predicted that 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile will exhibit limited solubility in water and other highly polar protic solvents. Conversely, it is expected to be more soluble in a range of organic solvents, with the degree of solubility depending on the solvent's polarity and hydrogen bonding capacity. For comparison, the parent compound, phenylacetonitrile, is described as insoluble in water but soluble in organic solvents like ethanol and ether.[2][3]
Theoretical Prediction of Solubility: The Hansen Solubility Parameters (HSP) Approach
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) can be employed. HSP is a powerful tool that breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] The principle is that substances with similar HSP values are likely to be miscible.
The HSP for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile can be estimated using group contribution methods available in specialized software. Once the HSP of the compound is estimated, it can be compared to the known HSP of various solvents to predict solubility. Solvents with a smaller "distance" (Ra) to the compound in the 3D Hansen space are more likely to be good solvents.
Experimental Determination of Solubility: A Validated Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a substance.[6]
Experimental Workflow for Solubility Determination
Sources
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An In-Depth Technical Guide to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of Trifluoromethylated Phenylacetonitriles in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into molecular scaffolds is a cornerstone of modern drug design.[1] This functional group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Phenylacetonitrile derivatives, in particular, are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[4] The combination of a trifluoromethyl group with a phenylacetonitrile core, especially when further functionalized with halogens, presents a tantalizing scaffold for the development of novel therapeutics. This guide provides a comprehensive technical overview of a unique, polysubstituted phenylacetonitrile: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Inferred Physicochemical Profile
Due to the absence of direct experimental data for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, the following properties have been estimated based on known data for structurally similar compounds, such as various isomers of trifluoromethylphenylacetonitrile.
| Property | Inferred Value | Rationale/Source Analogy |
| Molecular Formula | C9H4ClF4N | Based on chemical structure |
| Molecular Weight | 237.58 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with other substituted phenylacetonitriles |
| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be higher than less substituted analogs |
| Solubility | Insoluble in water; soluble in common organic solvents | Typical for halogenated aromatic compounds |
Proposed Synthetic Strategies
The synthesis of a polysubstituted aromatic compound like 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile requires a carefully planned, multi-step approach. A plausible synthetic route, based on well-established organic reactions, is proposed below. This strategy leverages the Sandmeyer reaction, a powerful tool for introducing a nitrile group onto an aromatic ring.[5][6][7][8][9]
Overall Proposed Synthetic Pathway
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The Rational Design and Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile: A Novel Building Block for Drug Discovery
Abstract
This technical guide details the conceptualization, proposed synthesis, and characterization of a novel chemical entity, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. Phenylacetonitrile derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[1] The strategic incorporation of halogen and trifluoromethyl moieties into the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This document provides a comprehensive, step-by-step methodology for the proposed synthesis, beginning with a commercially available starting material and employing a series of robust and well-documented organic transformations. Furthermore, predicted physicochemical properties and spectroscopic data are presented, offering a roadmap for the successful isolation and identification of this target compound. This guide is intended for researchers and scientists in the field of drug development and organic synthesis, providing them with the foundational knowledge to synthesize and explore the potential of this promising new molecule.
Introduction: The Strategic Imperative for Novel Fluorinated Scaffolds
The modern drug discovery landscape is characterized by an ever-increasing demand for novel molecular scaffolds that can address complex biological targets with high efficacy and specificity. The incorporation of fluorine and trifluoromethyl groups into organic molecules has emerged as a paramount strategy in this endeavor.[2] The unique electronic properties of fluorine can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation.[2] Similarly, the trifluoromethyl group, with its high lipophilicity and metabolic stability, is a bioisostere for various functional groups and can significantly enhance a drug candidate's pharmacokinetic profile.
Phenylacetonitrile and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals, including analgesics, antihistamines, and CNS-active agents.[1] The targeted synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is therefore a logical step towards expanding the chemical space available to medicinal chemists. The specific substitution pattern of this molecule is designed to offer a unique combination of steric and electronic properties, potentially leading to novel interactions with biological targets. This guide provides a detailed, scientifically-grounded pathway for the synthesis and characterization of this previously unreported compound.
Proposed Synthetic Pathway: A Multi-step Approach to a Novel Entity
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile can be envisioned through a multi-step sequence starting from the readily available 2-chloro-6-fluoroaniline. The proposed pathway involves diazotization followed by a Sandmeyer-type reaction to introduce the trifluoromethyl group, subsequent conversion to a benzyl halide, and finally, cyanation to yield the target phenylacetonitrile.
Caption: Proposed synthetic pathway for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Rationale Behind the Synthetic Strategy
The choice of 2-chloro-6-fluoroaniline as the starting material provides a scaffold with the desired chloro and fluoro substituents in the correct relative positions.[3] The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4] While direct trifluoromethylation via a Sandmeyer-type reaction can be challenging, various reagents and conditions have been developed to achieve this transformation.
Subsequent steps to build the acetonitrile side chain are based on well-established methodologies. The conversion of the substituted toluene to a benzaldehyde, followed by reduction to the benzyl alcohol and subsequent bromination, provides the key benzyl bromide intermediate.[5][6] Finally, nucleophilic substitution with a cyanide salt is a standard method for the synthesis of phenylacetonitriles.[1][7]
Detailed Experimental Protocols
The following protocols are proposed based on analogous reactions found in the literature. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1 & 2: Synthesis of 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene via Diazotization and Sandmeyer-type Reaction
Protocol:
-
Diazotization: To a stirred solution of 2-chloro-6-fluoroaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.[8] The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer-type Trifluoromethylation: In a separate flask, a suitable trifluoromethyl source (e.g., trifluoromethanesulfinate) and a copper catalyst are prepared in an appropriate solvent. The freshly prepared diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-chloro-1-fluoro-3-(trifluoromethyl)benzene.
Step 3: Formylation to 2-Chloro-6-fluoro-3-(trifluoromethyl)benzaldehyde
Protocol:
-
Vilsmeier-Haack Reaction: To a solution of 2-chloro-1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as DMF, phosphorus oxychloride (POCl3) is added dropwise at 0 °C. The reaction mixture is then heated and stirred for several hours.
-
Hydrolysis and Work-up: The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate). The mixture is then extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated.
-
Purification: The crude aldehyde is purified by column chromatography or distillation under reduced pressure to yield 2-chloro-6-fluoro-3-(trifluoromethyl)benzaldehyde.
Step 4: Synthesis of 2-Chloro-6-fluoro-3-(trifluoromethyl)benzyl bromide
Protocol:
-
Reduction: The 2-chloro-6-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol) and cooled to 0 °C. Sodium borohydride (NaBH4) is added portion-wise. The reaction is stirred until the aldehyde is completely consumed (monitored by TLC).
-
Work-up: The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude benzyl alcohol.
-
Bromination: The crude benzyl alcohol is dissolved in an inert solvent (e.g., dichloromethane) and treated with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh3).[6] The reaction is stirred at room temperature until completion.
-
Purification: The reaction mixture is washed with water and brine, dried, and concentrated. The resulting crude benzyl bromide is purified by column chromatography.
Step 5: Cyanation to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Protocol:
-
Reaction Setup: A solution of 2-chloro-6-fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile) is prepared.[9]
-
Cyanation: To this solution, sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) is added, and the mixture is heated to reflux for several hours.[10] The reaction progress is monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, is purified by column chromatography or distillation under reduced pressure.
Predicted Physicochemical and Spectroscopic Data
Based on the properties of analogous compounds, the following characteristics for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile are predicted:
| Property | Predicted Value |
| Molecular Formula | C9H4ClF4N |
| Molecular Weight | 237.58 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated >200 °C at atmospheric pressure |
| Solubility | Insoluble in water, soluble in common organic solvents |
Predicted Spectroscopic Data
-
1H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH2CN) in the region of 3.8-4.2 ppm. The aromatic protons will appear as complex multiplets in the downfield region (7.0-8.0 ppm), with coupling to both fluorine and adjacent protons.
-
13C NMR: The carbon NMR will show characteristic signals for the nitrile carbon (~115-120 ppm), the methylene carbon (~20-30 ppm), and multiple signals for the aromatic carbons, with characteristic C-F couplings. The trifluoromethyl carbon will appear as a quartet.
-
19F NMR: The fluorine NMR will be crucial for characterization, showing two distinct signals: one for the aromatic fluorine and a singlet for the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2230-2260 cm-1.[11][12] Aromatic C-H stretching will be observed above 3000 cm-1, and C-F and C-Cl stretching vibrations will appear in the fingerprint region.[13][14]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 237. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).[15][16] Fragmentation patterns will likely involve the loss of HCN, Cl, and CF3 groups.
Safety Considerations
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile involves the use of hazardous reagents, including sodium nitrite, strong acids, and cyanide salts. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Cyanide compounds are highly toxic and should be handled with extreme caution.[1] A quench solution for cyanide (e.g., alkaline hypochlorite) should be readily available.
Significance and Potential Applications in Drug Discovery
The unique substitution pattern of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile makes it a highly attractive scaffold for the development of new therapeutic agents. The presence of three distinct electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the phenyl ring is expected to significantly influence its electronic properties and potential interactions with biological targets.
This novel phenylacetonitrile derivative can serve as a key intermediate for the synthesis of a variety of more complex molecules, including:
-
Bioactive Amines: Reduction of the nitrile group can yield the corresponding phenylethylamine, a common pharmacophore in many CNS-active drugs.
-
Heterocyclic Compounds: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.
-
Carboxylic Acids and Esters: Hydrolysis of the nitrile can provide the corresponding phenylacetic acid, a precursor to anti-inflammatory agents and other pharmaceuticals.
The strategic placement of the substituents may also confer desirable pharmacokinetic properties, such as enhanced metabolic stability and improved membrane permeability, making this compound a valuable tool for lead optimization in drug discovery programs.
Conclusion
This technical guide has outlined a rational and scientifically sound approach for the discovery and synthesis of the novel compound, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. By leveraging well-established synthetic methodologies and providing detailed, step-by-step protocols, this document serves as a comprehensive resource for researchers in organic and medicinal chemistry. The predicted physicochemical and spectroscopic data will be invaluable for the successful isolation and characterization of this target molecule. The unique structural features of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile position it as a promising building block for the development of next-generation therapeutics, and its synthesis will undoubtedly open new avenues for exploration in drug discovery.
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An In-depth Technical Guide to the Key Intermediates in the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Introduction
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a sophisticated chemical scaffold of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties to molecules that incorporate this moiety. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the critical intermediates that are pivotal to its successful synthesis. We will delve into the causality behind the chosen synthetic strategies, offering field-proven insights for researchers, scientists, and professionals in drug development.
Two principal and industrially viable routes to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile have been identified, each pivoting on a distinct key intermediate:
-
Route 1: The Sandmeyer Reaction Pathway, which proceeds through the key intermediate 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline .
-
Route 2: The Benzyl Halide Cyanation Pathway, which relies on the key intermediate 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide .
This document will elucidate the synthesis of these core intermediates and their subsequent conversion to the final product, providing detailed experimental protocols and a comparative analysis of the two approaches.
Route 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group on an aromatic ring into a wide array of functional groups via a diazonium salt intermediate.[1][2] This pathway is particularly advantageous when the requisite aniline is readily accessible.
Key Intermediates in the Sandmeyer Route
The successful execution of this route hinges on the preparation of three key intermediates in sequence:
-
2-Chloro-1-fluoro-5-nitro-3-(trifluoromethyl)benzene: The nitrated precursor.
-
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline: The central amine intermediate.
-
3-Chloro-2-fluoro-6-(trifluoromethyl)benzenediazonium salt: The reactive species for the Sandmeyer reaction.
The logical flow of this synthetic approach is visualized in the diagram below.
Caption: Synthetic workflow for the Sandmeyer reaction pathway.
Synthesis of Key Intermediates
1. Synthesis of 2-Chloro-1-fluoro-5-nitro-3-(trifluoromethyl)benzene
Exemplary Protocol for Aromatic Nitration: A procedure for a similar compound, 2-bromo-5-fluoro-benzotrifluoride, is as follows: to a stirred solution of the starting material in a suitable solvent such as dichloromethane, a nitrating agent like potassium nitrate is added, followed by the slow addition of concentrated sulfuric acid at a controlled temperature.[4] The reaction is monitored until completion, after which a standard aqueous workup is performed to isolate the nitrated product.[4]
2. Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
The reduction of the nitro group to an amine is a standard and high-yielding transformation. Common methods include catalytic hydrogenation or the use of a reducing metal in an acidic medium.
Experimental Protocol: Catalytic Hydrogenation A solution of 2-chloro-1-fluoro-5-nitro-3-(trifluoromethyl)benzene in a solvent like ethanol is treated with a catalyst, typically palladium on carbon (Pd/C).[4] The mixture is then subjected to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.[4] Filtration to remove the catalyst, followed by solvent evaporation, yields the desired aniline.
3. Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzenediazonium salt and Subsequent Cyanation
The conversion of the aniline to the final phenylacetonitrile is achieved through diazotization followed by a Sandmeyer reaction with a cyanide source, typically copper(I) cyanide.[1]
Experimental Protocol: Diazotization and Sandmeyer Cyanation The aniline is dissolved in an aqueous acidic solution (e.g., HCl or H2SO4) and cooled to 0-5°C.[5] A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the diazonium salt.[5] This in-situ generated diazonium salt solution is then added to a solution or suspension of copper(I) cyanide. The reaction mixture is typically warmed to facilitate the displacement of the diazonium group with the cyanide, accompanied by the evolution of nitrogen gas.[6] Workup involves extraction and purification to isolate the 3-chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Route 2: The Benzyl Halide Cyanation Pathway
This alternative route involves the synthesis of a benzyl halide intermediate, which then undergoes nucleophilic substitution with a cyanide salt. This method is often preferred for its directness, especially if the corresponding substituted toluene is an accessible starting material.
Key Intermediates in the Benzyl Halide Cyanation Pathway
This pathway is characterized by two primary intermediates:
-
1-Chloro-2-fluoro-6-methyl-3-(trifluoromethyl)benzene: The substituted toluene precursor.
-
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide: The key benzylic halide intermediate.
The logical progression of this synthetic strategy is depicted below.
Caption: Synthetic workflow for the benzyl halide cyanation pathway.
Synthesis of Key Intermediates
1. Synthesis of 1-Chloro-2-fluoro-6-methyl-3-(trifluoromethyl)benzene
The synthesis of this specific polysubstituted toluene is not explicitly detailed in the provided search results. However, its preparation would likely involve a multi-step synthesis starting from a more readily available substituted benzene or toluene, employing standard aromatic substitution and functional group interconversion reactions.
2. Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide
The conversion of the methyl group of the substituted toluene to a bromomethyl group is a benzylic halogenation reaction, typically carried out under free-radical conditions. The commercial availability of this compound (CAS No: 261763-10-4) suggests that this is a key industrial intermediate.[7]
Experimental Protocol: Benzylic Bromination A general procedure involves reacting the substituted toluene with a brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride. The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV irradiation. The reaction mixture is refluxed until the starting material is consumed. Workup typically involves filtration of the succinimide byproduct and removal of the solvent, followed by purification of the resulting benzyl bromide.
3. Cyanation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide
The final step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion.
Experimental Protocol: Cyanation The 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide is dissolved in a suitable polar aprotic solvent, such as DMSO or acetone. A cyanide salt, such as sodium cyanide or potassium cyanide, is added, and the mixture is heated to facilitate the reaction. The progress of the reaction is monitored by a suitable analytical technique like TLC or GC. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 3-chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, which can be further purified by distillation or chromatography.
Comparative Analysis and Field Insights
| Feature | Sandmeyer Reaction Pathway | Benzyl Halide Cyanation Pathway |
| Key Intermediate | 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide |
| Starting Materials | Often more complex, multi-step synthesis of the aniline. | Potentially more direct if the substituted toluene is accessible. |
| Key Transformations | Nitration, reduction, diazotization, Sandmeyer reaction. | Benzylic bromination, nucleophilic substitution. |
| Reagent Hazards | Diazonium salts can be explosive if isolated. Use of highly toxic cyanide salts. | Use of lachrymatory and corrosive benzyl bromides. Use of highly toxic cyanide salts. |
| Industrial Scalability | Well-established for a wide range of products. Diazotization requires careful temperature control. | Generally straightforward and scalable. Benzylic bromination can sometimes lead to side products. |
Expertise & Experience: From a practical standpoint, the choice between these two routes often comes down to the availability and cost of the starting materials. The Sandmeyer route offers versatility but requires careful handling of potentially unstable diazonium intermediates. The benzyl halide route is often more direct but may be limited by the accessibility of the required substituted toluene. For process development, a thorough cost analysis and safety assessment of each step are crucial.
Trustworthiness: The protocols described are based on well-established and validated chemical transformations. The Sandmeyer reaction and nucleophilic substitution of benzyl halides are fundamental reactions in organic synthesis with predictable outcomes when executed with appropriate control of reaction parameters.
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Methodological & Application
Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust, three-step synthetic protocol for the preparation of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, which undergoes reduction to the corresponding benzyl alcohol, followed by conversion to a benzyl halide, and finally, nucleophilic substitution with cyanide to yield the target phenylacetonitrile. This document provides a detailed experimental procedure, safety considerations, and characterization guidelines.
Introduction
Substituted phenylacetonitriles are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The unique substitution pattern of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, featuring a trifluoromethyl group and halogen atoms, imparts specific electronic and lipophilic properties that are highly sought after in drug design. This protocol outlines a reliable and scalable laboratory synthesis of this compound.
Synthetic Strategy
The overall synthetic pathway is a three-step sequence starting from the commercially available aldehyde:
-
Reduction: The aldehyde is first reduced to the corresponding benzyl alcohol.
-
Halogenation: The benzyl alcohol is then converted to a more reactive benzyl halide (chloride or bromide).
-
Cyanation: Finally, the benzyl halide is treated with a cyanide salt to introduce the nitrile functionality.
Experimental Protocol
Materials and Equipment
| Reagent/Solvent | Grade | Supplier |
| 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde | ≥97% | Major supplier |
| Sodium borohydride (NaBH₄) | ≥98% | Major supplier |
| Methanol (MeOH) | Anhydrous | Major supplier |
| Dichloromethane (DCM) | Anhydrous | Major supplier |
| Thionyl chloride (SOCl₂) | ≥99% | Major supplier |
| Sodium cyanide (NaCN) | ≥98% | Major supplier |
| Dimethylformamide (DMF) | Anhydrous | Major supplier |
| Diethyl ether (Et₂O) | Anhydrous | Major supplier |
| Hydrochloric acid (HCl) | 37% aqueous solution | Major supplier |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house preparation |
| Brine | Saturated solution | In-house preparation |
| Magnesium sulfate (MgSO₄) | Anhydrous | Major supplier |
Equipment: Round-bottom flasks, magnetic stirrer with stir bars, reflux condenser, dropping funnel, ice bath, rotary evaporator, separatory funnel, standard glassware for extraction and filtration, fume hood.
Part 1: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol
This procedure is adapted from general methods for the reduction of substituted benzaldehydes[1][2].
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (10.0 g, 44.1 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.84 g, 48.5 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol as an oil or low-melting solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.
Part 2: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl chloride
This protocol is based on established methods for the conversion of benzyl alcohols to benzyl chlorides[3][4].
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl and SO₂ gases.
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet to a trap (e.g., a bubbler with a sodium hydroxide solution), place the crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol from the previous step.
-
Add anhydrous dichloromethane (100 mL) to dissolve the alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (4.8 mL, 66.2 mmol) dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
Gently heat the reaction to reflux for 1 hour to ensure complete conversion.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (100 g) with stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl chloride. This product is often used directly in the next step.
Part 3: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
This procedure is adapted from general protocols for the cyanation of benzyl halides[5][6][7].
Procedure:
-
Extreme Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Any acidic waste containing cyanide must be neutralized with a bleach solution before disposal.
-
In a 250 mL round-bottom flask, dissolve sodium cyanide (2.60 g, 53.0 mmol) in anhydrous dimethylformamide (DMF) (50 mL).
-
Heat the solution to 50 °C with stirring.
-
Dissolve the crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl chloride from Part 2 in anhydrous DMF (25 mL).
-
Add the benzyl chloride solution dropwise to the heated sodium cyanide solution over 30 minutes.
-
After the addition is complete, maintain the reaction temperature at 50 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water (200 mL) and diethyl ether (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water (3 x 100 mL) to remove residual DMF, followed by a final wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the final 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Characterization
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the presence of the fluorine-containing groups.
-
¹³C NMR Spectroscopy: To identify all carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: A strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. For comparison, the molecular weight of 2-(Trifluoromethyl)phenylacetonitrile is 185.15 g/mol [8].
-
Melting Point/Boiling Point: For comparison, 4-(Trifluoromethyl)phenylacetonitrile has a melting point of 47-49 °C and a boiling point of 131-132 °C at 20 mmHg[9].
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.
-
Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.
-
Sodium Cyanide: Highly toxic if swallowed, inhaled, or absorbed through the skin[10]. Contact with acids liberates highly toxic hydrogen cyanide gas[11]. Always have a cyanide antidote kit available when working with cyanides. All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal.
Discussion
The presented three-step synthesis provides a reliable route to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. The initial reduction of the aldehyde with sodium borohydride is a mild and efficient method. The subsequent conversion of the benzyl alcohol to the benzyl chloride using thionyl chloride is a standard and effective transformation. Finally, the nucleophilic substitution with sodium cyanide proceeds smoothly in a polar aprotic solvent like DMF. Careful control of reaction conditions and appropriate workup procedures are crucial for obtaining a high yield and purity of the final product. The electron-withdrawing nature of the substituents on the aromatic ring may influence the reactivity at each step, and optimization of reaction times and temperatures may be necessary for maximizing yields.
References
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link]
- Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Google Patents. US2783265A - Preparation of phenylacetonitriles.
-
ResearchGate. What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. Available at: [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available at: [Link]
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]
-
ResearchGate. TABLE 1 . Benzaldehydes reduction to benzyl alcohol in various solvents... Available at: [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Google Patents. US4191621A - Process for the production of substituted benzal and benzyl bromides.
- Google Patents. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.
- Google Patents. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
-
Frontiers. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Available at: [Link]
-
PubChem. 2-(Trifluoromethyl)phenylacetonitrile. Available at: [Link]
-
Centers for Disease Control and Prevention. Sodium Cyanide: Systemic Agent. Available at: [Link]
-
Organic Syntheses. Benzyl Cyanide. Available at: [Link]
-
Sciencemadness Discussion Board. Quick and partial report on benzyl bromide synthesis. Available at: [Link]
-
PubChem. m-Trifluoromethylphenylacetonitrile. Available at: [Link]
-
Lakeland University. Oxidation of benzyl alcohol to benzaldehyde. Available at: [Link]
- Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
-
ResearchGate. Selective Synthesis of Benzaldehydes by Hypochlorite Oxidation of Benzyl Alcohols under Phase Transfer Catalysis. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lakeland.edu [lakeland.edu]
- 3. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 8. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
The Strategic Utility of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in Modern Organic Synthesis
Introduction: A Multifaceted Building Block
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after. Among these, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile emerges as a particularly valuable, albeit specialized, synthetic intermediate. Its densely functionalized aromatic core, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom, offers a rich platform for a diverse array of chemical transformations. The presence of the activating acetonitrile group further enhances its utility, providing a handle for the construction of complex heterocyclic scaffolds.
This technical guide provides an in-depth exploration of the synthetic pathways to access this versatile building block and delineates its application in the construction of valuable molecular architectures. The protocols herein are designed to be robust and reproducible, offering researchers a practical toolkit for leveraging the unique reactivity of this compound.
Physicochemical and Spectroscopic Data (Predicted)
Due to the limited availability of experimental data for this specific molecule in public literature, the following properties are predicted based on analogous structures and computational models.
| Property | Predicted Value |
| Molecular Formula | C₉H₃ClF₄N |
| Molecular Weight | 237.58 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~220-240 °C (at 760 mmHg) |
| Density | ~1.5 g/cm³ |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8 (s, 2H, CH₂), 7.5-7.8 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~15-20 (CH₂), 115-118 (CN), 120-140 (Ar-C), ~123 (q, ¹JCF ≈ 275 Hz, CF₃), ~158 (d, ¹JCF ≈ 250 Hz, C-F) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-63 (s, 3F, CF₃), ~-115 (s, 1F, Ar-F) |
PART 1: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
The synthesis of this highly substituted phenylacetonitrile is not explicitly detailed in readily available literature. However, a plausible and robust synthetic strategy can be devised by combining established synthetic methodologies. The proposed route commences with a suitable commercially available starting material and proceeds through a series of reliable transformations.
Proposed Synthetic Workflow
The following diagram illustrates a logical synthetic sequence to access the target molecule.
Caption: Proposed synthetic route to the target compound.
Detailed Experimental Protocols
Protocol 1.1: Bromination of 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
This initial step introduces a bromine atom at the most activated position on the aromatic ring, ortho to the trifluoromethyl group, which will serve as a handle for subsequent functionalization.
-
Materials:
-
2-Chloro-1-fluoro-3-(trifluoromethyl)benzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 2-chloro-1-fluoro-3-(trifluoromethyl)benzene in dichloromethane at 0 °C, slowly add concentrated sulfuric acid.
-
Portion-wise, add N-bromosuccinimide to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully pour the reaction mixture over ice water and extract with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to afford 1-Bromo-2-chloro-3-fluoro-6-(trifluoromethyl)benzene .
-
Protocol 1.2: Formylation and Bromination to the Benzyl Bromide
This two-step, one-pot sequence converts the aryl bromide into the corresponding benzyl bromide, the immediate precursor to our target nitrile.
-
Materials:
-
1-Bromo-2-chloro-3-fluoro-6-(trifluoromethyl)benzene (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes)
-
Paraformaldehyde (1.5 eq)
-
Phosphorus tribromide (PBr₃) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-bromo-2-chloro-3-fluoro-6-(trifluoromethyl)benzene in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
-
Add dry paraformaldehyde in one portion and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated NH₄Cl solution and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Without further purification, dissolve the crude benzyl alcohol in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add phosphorus tribromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture over ice water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Chloro-3-fluoro-6-(trifluoromethyl)benzyl bromide . This product is often used in the next step without further purification.
-
Protocol 1.3: Cyanation to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
The final step involves a nucleophilic substitution of the benzylic bromide with cyanide to furnish the target molecule.[1]
-
Materials:
-
2-Chloro-3-fluoro-6-(trifluoromethyl)benzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude 2-chloro-3-fluoro-6-(trifluoromethyl)benzyl bromide in anhydrous DMSO.
-
Add sodium cyanide to the solution and stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or GC-MS.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (3x) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to afford 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile .
-
PART 2: Applications in Heterocyclic Synthesis
The strategic placement of reactive functional groups makes 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile a powerful precursor for the synthesis of a variety of heterocyclic compounds. The acidic methylene protons adjacent to the nitrile group can be deprotonated to form a nucleophilic carbanion, while the nitrile group itself can participate in various cyclization reactions.
Application 2.1: Synthesis of Substituted Pyridines
Substituted pyridines are prevalent scaffolds in pharmaceuticals and agrochemicals. A common strategy for their synthesis involves the condensation of a β-enaminonitrile with a suitable partner.[2][3][4]
Workflow for Pyridine Synthesis:
Caption: General workflow for pyridine synthesis.
Protocol 2.1.1: Base-Mediated Dimerization and Cyclization
-
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (2.0 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 2.2 eq)
-
Malononitrile (1.0 eq)
-
Anhydrous Toluene
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous toluene under an inert atmosphere, add a solution of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in anhydrous toluene dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours to facilitate the formation of the β-enaminonitrile dimer.
-
Cool the reaction mixture to room temperature and add malononitrile.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12-16 hours.
-
Cool the reaction to 0 °C and cautiously quench with ethanol, followed by 1 M HCl to neutralize the excess base.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired substituted pyridine.
-
Application 2.2: Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles with significant biological activity. They can be synthesized from nitriles through condensation with amidines or other suitable reagents.[5][6][7]
Protocol 2.2.1: Pinner Reaction and Cyclization with an Amidine
This protocol first converts the nitrile to an imidate (Pinner reaction), which then undergoes cyclization with an amidine.
-
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1.0 eq)
-
Anhydrous ethanol (excess)
-
Dry hydrogen chloride (gas)
-
Formamidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Diethyl Ether (Et₂O)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in anhydrous ethanol and cool to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours until saturation.
-
Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride.
-
To a solution of sodium ethoxide in anhydrous ethanol, add formamidine hydrochloride and stir for 30 minutes.
-
Add a solution of the crude imidate hydrochloride in anhydrous ethanol to the amidine solution.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction, neutralize with water, and remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the substituted pyrimidine.
-
Application 2.3: Synthesis of Substituted Oxazoles
Oxazoles, which are important motifs in medicinal chemistry, can be synthesized from nitriles and α-haloketones (Robinson-Gabriel synthesis) or via other modern methods.[8][9][10][11][12]
Protocol 2.3.1: Gold-Catalyzed [2+2+1] Annulation
This modern approach utilizes a gold catalyst to construct the oxazole ring from a terminal alkyne, the nitrile, and an oxidant.
-
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (used as solvent and reactant)
-
A terminal alkyne (e.g., phenylacetylene) (1.0 eq)
-
(Ph₃P)AuCl (0.05 eq)
-
AgOTf (0.05 eq)
-
8-Methylquinoline N-oxide (1.5 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a reaction vessel, combine the terminal alkyne, (Ph₃P)AuCl, and AgOTf.
-
Add 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile as the solvent.
-
Add 8-methylquinoline N-oxide.
-
Stir the reaction mixture at 60 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the substituted oxazole.
-
Safety and Handling
-
Toxicity: Phenylacetonitriles can be toxic if ingested, inhaled, or absorbed through the skin. The presence of multiple halogen atoms and a trifluoromethyl group may enhance its toxicity. Handle with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile represents a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a gateway to a wide range of complex molecules, particularly heterocyclic compounds of medicinal and industrial interest. While direct synthetic procedures for this specific molecule are not widely published, this guide offers plausible and robust protocols based on well-established chemical principles. The outlined applications in the synthesis of pyridines, pyrimidines, and oxazoles showcase its potential as a strategic tool in the hands of synthetic chemists. As the demand for novel fluorinated compounds continues to grow, the importance of such specialized building blocks will undoubtedly increase.
References
-
ChemBK. (2024). 2-chloro-1-fluoro-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.
-
ACS Publications. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Retrieved from [Link]
-
ACS Publications. (n.d.). [3 + 2 + 1] Pyridine Skeleton Synthesis Using Acetonitrile as C4N1 Units and Solvent. Retrieved from [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
-
Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of pyridine-3-acetonitrile. Retrieved from [Link]
-
Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism for trifluoromethylation of phenanthridines. Retrieved from [Link]
-
ResearchGate. (2022). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]
-
NIH. (n.d.). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
YouTube. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyrimidines and Pyridines from Acetylene and Nitriles. Retrieved from [Link]
-
eScholarship.org. (2016). Trifluoromethylation of Arylsilanes with (phen)CuCF3. Retrieved from [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH?. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]
-
MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
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Chegg.com. (2022). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives •. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in transition metal-mediated trifluoromethylation reactions. Retrieved from [Link]
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Unlocking Synthetic Versatility: Key Reactions of the Cyano Group in 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
An Application and Protocol Guide
Abstract
This technical guide provides an in-depth exploration of the primary chemical transformations of the cyano group in 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, a highly functionalized building block relevant to the fields of pharmaceutical and agrochemical research. The strategic placement of electron-withdrawing groups (EWG) on the phenyl ring—specifically chlorine, fluorine, and a trifluoromethyl group—significantly modulates the electronic properties of the nitrile, influencing its reactivity. This document details the underlying chemical principles and provides validated, step-by-step protocols for three critical classes of reactions: hydrolysis to carboxylic acids and amides, reduction to primary amines, and [3+2] cycloaddition to form tetrazoles. These transformations convert the nitrile into cornerstone functional groups essential for drug discovery and development, offering researchers a robust toolkit for molecular diversification.
Introduction: The Strategic Importance of a Multifunctional Scaffold
The 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile scaffold is a valuable starting material for chemical synthesis. Its utility stems from the convergence of a reactive nitrile handle with a densely substituted aromatic ring. The strong inductive and mesomeric effects of the halogen and trifluoromethyl substituents render the benzylic protons acidic and the nitrile carbon highly electrophilic. This electronic profile is pivotal, as it dictates the conditions required for successful chemical transformations.
The cyano group itself is a versatile functional moiety. While it is present in over 60 approved small-molecule drugs, its true power in medicinal chemistry often lies in its capacity to be converted into other key functional groups.[1][2] Understanding and controlling these transformations is paramount for leveraging this building block in synthesis campaigns. This guide elucidates the causality behind protocol choices, ensuring that researchers can not only replicate these methods but also adapt them to analogous systems.
Figure 1: Key synthetic transformations of the title compound.
Hydrolysis: Accessing Carboxylic Acids and Amides
Hydrolysis of the nitrile group is a fundamental transformation that proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[3] The reaction can be catalyzed by either acid or base. The choice of conditions determines whether the reaction can be stopped at the intermediate amide stage or proceeds to the final carboxylic acid.
Complete Hydrolysis to Carboxylic Acid
Scientific Rationale: Strong acidic conditions are typically employed for the complete conversion of nitriles to carboxylic acids. The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[4] This activation allows for the nucleophilic attack of water, a relatively weak nucleophile. The resulting imidic acid intermediate rapidly tautomerizes to the more stable amide.[3][5] Under forcing conditions (e.g., heat), the amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[6]
Protocol 2.1: Acid-Catalyzed Hydrolysis to 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetic acid
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Water (deionized)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, separatory funnel, and standard glassware.
Procedure:
-
In a 100 mL round-bottom flask, dissolve the starting nitrile (1.0 eq) in a 1:1 mixture of glacial acetic acid and water (approx. 10 mL per gram of nitrile).
-
Carefully add concentrated sulfuric acid (2.0 eq) to the stirring solution. Note: This is an exothermic process.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the mixture into a beaker containing crushed ice (approx. 50 g).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution to remove acetic acid. Caution: CO₂ evolution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization (e.g., from a hexane/ethyl acetate mixture).
Self-Validation & Troubleshooting:
-
Product Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak (~2250 cm⁻¹) and appearance of a broad O-H stretch (~3000 cm⁻¹) and a carbonyl C=O stretch (~1710 cm⁻¹) in the IR spectrum are indicative of success.
-
Incomplete Reaction: If starting material remains, extend the reflux time or increase the equivalents of sulfuric acid.
-
Low Yield: Ensure the initial addition of sulfuric acid is controlled to prevent degradation. Ensure complete extraction from the aqueous phase.
Partial Hydrolysis to Amide
Scientific Rationale: Stopping the hydrolysis at the amide stage is challenging because the conditions that hydrolyze the nitrile also tend to hydrolyze the resulting amide.[5] However, carefully controlled conditions, such as using concentrated acid in a non-aqueous or low-water solvent system at moderate temperatures, can favor the formation of the amide. Milder, metal-catalyzed methods using hydrogen peroxide have also been developed for this transformation.[7][8]
Protocol 2.2: Controlled Hydrolysis to 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetamide
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
tert-Butanol
-
Water (deionized)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the starting nitrile (1.0 eq) in tert-butanol, add concentrated sulfuric acid (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 24 hours. The reaction should be monitored carefully by TLC to maximize amide formation and minimize carboxylic acid byproduct.
-
Quench the reaction by slowly pouring it onto crushed ice and neutralizing with saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Data Summary: Hydrolysis Conditions
| Target Product | Reagents | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| Carboxylic Acid | H₂SO₄ (conc.), H₂O | Acetic Acid | 110-120 | 12-18 | Forcing conditions ensure complete conversion. |
| Amide | H₂SO₄ (conc.) | tert-Butanol | 0 to 25 | 24 | Controlled conditions to prevent over-hydrolysis. |
Reduction: Synthesis of Primary Amines
The reduction of the nitrile group to a primary amine is a cornerstone transformation, providing access to a functional group that is highly prevalent in bioactive molecules. Common methods include catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH₄).
Scientific Rationale: Catalytic hydrogenation is often preferred in industrial settings and for molecules with reducible functional groups that are incompatible with strong hydrides (though aryl halides can sometimes be reduced under harsh conditions). The nitrile is adsorbed onto the surface of a metal catalyst (e.g., Raney Nickel, Palladium), where it reacts with hydrogen gas. The reaction proceeds through an imine intermediate which is further reduced to the amine.[9] The addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[9]
Figure 2: General workflow for the reduction of nitriles via catalytic hydrogenation.
Protocol 3.1: Catalytic Hydrogenation to 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)ethan-1-amine
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Raney Nickel (50% slurry in water)
-
Ethanol, anhydrous
-
Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure vessel
-
Celite®
Procedure:
-
Catalyst Preparation: In the hydrogenation vessel, carefully wash the Raney Nickel slurry (approx. 10% w/w of the nitrile) with anhydrous ethanol three times to remove water.
-
Reaction Setup: Add a solution of the starting nitrile (1.0 eq) in anhydrous ethanol to the vessel. Add the ammonia solution (approx. 1.5 eq).
-
Hydrogenation: Seal the vessel, purge with nitrogen, then purge with hydrogen gas. Pressurize the vessel with H₂ to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.
-
Work-up: Depressurize the vessel and purge with nitrogen.
-
CAUTION: Raney Nickel is pyrophoric when dry. Carefully filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere. Keep the filter cake wet with ethanol at all times.
-
Wash the filter cake with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude primary amine.
-
The amine can be purified by vacuum distillation or by conversion to a hydrochloride salt.
Self-Validation & Troubleshooting:
-
Product Characterization: Confirm via NMR and MS. In the IR spectrum, the disappearance of the C≡N stretch and the appearance of N-H stretches (~3300-3400 cm⁻¹) confirm the reduction.
-
Safety: Handle Raney Nickel with extreme care. Never allow it to dry in the air. Quench the used catalyst by slowly adding it to a large volume of water. Hydrogen gas is highly flammable.
-
Byproduct Formation: If secondary amine formation is significant, increase the concentration of ammonia in the reaction mixture.
[3+2] Cycloaddition: Formation of Tetrazoles
The nitrile group can participate in cycloaddition reactions.[10][11] A particularly valuable transformation in medicinal chemistry is the [3+2] cycloaddition with an azide to form a 5-substituted tetrazole. Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
Scientific Rationale: This reaction, often catalyzed by a Lewis acid (like zinc salts) or performed under thermal conditions, involves the concerted addition of the 1,3-dipolar azide ion across the carbon-nitrogen triple bond of the nitrile.[12] The electron-withdrawing nature of the substituted phenyl ring on the starting material enhances the electrophilicity of the nitrile carbon, facilitating the cycloaddition.
Protocol 4.1: Synthesis of 5-((3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)methyl)-1H-tetrazole
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl Acetate
-
Hydrochloric Acid (e.g., 2M HCl)
Procedure:
-
CAUTION: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which generates explosive hydrazoic acid.
-
In a round-bottom flask, suspend the starting nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a beaker of water.
-
Acidify the aqueous solution to pH ~2 with 2M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tetrazole by recrystallization or column chromatography.
Self-Validation & Troubleshooting:
-
Product Characterization: Confirm via NMR and MS. The ¹H NMR will show a characteristic downfield shift for the benzylic CH₂ protons and a broad singlet for the tetrazole N-H proton.
-
Safety: Perform the reaction in a well-ventilated fume hood. Do not use metal spatulas to handle sodium azide. Quench any residual azide with sodium nitrite followed by acid.
-
Slow Reaction: The reaction can be slow. Ensure the DMF is anhydrous. Triethylamine hydrochloride can sometimes be used as an alternative, milder catalyst.
Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a versatile synthetic intermediate whose utility is greatly expanded through the targeted reactions of its cyano group. The protocols detailed herein for hydrolysis, reduction, and cycloaddition provide reliable pathways to carboxylic acids, amides, primary amines, and tetrazoles—functional groups of high strategic value in modern drug discovery and development. By understanding the chemical principles that govern these transformations, researchers are well-equipped to synthesize diverse libraries of compounds for biological screening and to advance their research programs.
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Reactions of Nitriles. Chemistry Steps. [Link]
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-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
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Reactivity of Nitriles. Chemistry LibreTexts. [Link]
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m-Trifluoromethylphenylacetonitrile | C9H6F3N. PubChem. [Link]
-
Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]
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2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N. PubChem. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
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Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. National Institutes of Health (NIH). [Link]
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Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
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Chemistry of Nitriles. Chemistry LibreTexts. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH). [Link]
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Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. SpringerLink. [Link]
-
Hydrolysing Nitriles. Chemguide. [Link]
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Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. ACS Publications. [Link]
-
Application of Nitrile in Drug Design. ResearchGate. [Link]
-
Reducing Nitriles to Primary Amines. Chemguide. [Link]
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Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]
-
16.6 Cycloaddition Reactions. YouTube. [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health (NIH). [Link]
-
Addition and Substitution Reactions of Nitrile‐Stabilized Carbanions. ResearchGate. [Link]
-
Kinetic Investigation on the Hydrolysis of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles. Sci-Hub. [Link]
-
Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. SpringerLink. [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. MDPI. [Link]
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Cycloaddition. Wikipedia. [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Introduction: A Versatile Scaffold in Modern Drug Discovery
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring three distinct electron-withdrawing groups—a trifluoromethyl, a nitrile, and two different halogens—renders the phenyl ring exceptionally electron-deficient. This electronic characteristic makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for the construction of complex aryl derivatives. The strategic incorporation of fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive overview of the reactivity of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile and detailed protocols for its derivatization using various nucleophiles.
Understanding the Reactivity: Regioselectivity in SNAr Reactions
The reactivity of the aryl core in 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile towards nucleophiles is dictated by the combined electronic effects of its substituents. The trifluoromethyl (-CF3) and cyano (-CN) groups are potent electron-withdrawing groups, which strongly activate the ring for nucleophilic attack.[3][4] This activation is a prerequisite for the addition-elimination mechanism of SNAr.
A critical aspect of reactions with this substrate is regioselectivity —predicting which of the two halogen atoms, fluorine or chlorine, will be displaced. In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[5] The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Consequently, in most SNAr reactions, fluoride is a better leaving group than chloride.[5]
Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the fluoride ion. The general mechanism is depicted below:
Caption: Generalized SNAr mechanism on the target substrate.
Experimental Protocols
The following protocols are provided as general guidelines for the nucleophilic substitution reactions of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific nucleophiles.
General Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: O-Arylation with Phenols
This protocol describes the synthesis of diaryl ethers, which are important motifs in many biologically active molecules.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the substituted phenol (1.1 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Arylation with Amines
This protocol details the formation of N-aryl compounds, a common scaffold in pharmaceuticals.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Secondary Amine (e.g., morpholine) or Aniline derivative
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a sealed tube, combine 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1.0 eq.), the amine (1.2 eq.), and potassium phosphate (2.5 eq.).
-
Add anhydrous acetonitrile.
-
Seal the tube and heat the reaction mixture to 60-80 °C for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: S-Arylation with Thiols
This protocol outlines the synthesis of aryl thioethers, which are valuable intermediates in organic synthesis.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Thiol (e.g., thiophenol)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the thiol (1.2 eq.) in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1.0 eq.) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary and Expected Outcomes
The following table summarizes the expected major products and general observations for the SNAr reactions of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile with various nucleophiles.
| Nucleophile Class | Representative Nucleophile | Expected Major Product | Typical Base | Typical Solvent | Expected Yield Range |
| O-Nucleophiles | 4-Methoxyphenol | 2-(4-Methoxyphenoxy)-3-chloro-6-(trifluoromethyl)phenylacetonitrile | K₂CO₃ | DMF | 70-90% |
| N-Nucleophiles | Morpholine | 2-(Morpholino)-3-chloro-6-(trifluoromethyl)phenylacetonitrile | K₃PO₄ | MeCN | 75-95% |
| S-Nucleophiles | Thiophenol | 2-(Phenylthio)-3-chloro-6-(trifluoromethyl)phenylacetonitrile | NaH | THF | 65-85% |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For reactions involving strong bases like sodium hydride, ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent quenching of the base.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent side reactions, particularly with oxygen-sensitive nucleophiles and intermediates.
-
Reaction Monitoring: Closely monitor the reaction progress to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.
-
Purification: The polarity of the eluent for column chromatography will need to be optimized based on the specific product.
Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a valuable and versatile building block for the synthesis of a wide array of substituted aromatic compounds via nucleophilic aromatic substitution. The predictable regioselective displacement of the fluoride atom allows for the controlled introduction of various functional groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science.
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Application Notes and Protocols: The Strategic Role of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in the Synthesis of Advanced Agrochemicals
Introduction: A Keystone Intermediate for Next-Generation Insecticides
In the landscape of modern agrochemical research, the development of insecticides with novel modes of action and improved safety profiles is paramount for sustainable crop protection. The meta-diamide class of insecticides has emerged as a significant advancement, offering potent control of a wide range of lepidopteran and coleopteran pests. Within this class, the insecticide Broflanilide stands out for its unique mechanism of action, targeting the GABA-gated chloride channel. The intricate molecular architecture of Broflanilide and its analogs necessitates the use of highly functionalized and precisely substituted building blocks. 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile has been identified as a critical intermediate in the synthesis of the core benzamide fragment of these complex insecticidal molecules.
This document provides detailed application notes and protocols for the utilization of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in the synthesis of a key precursor for meta-diamide insecticides, exemplified by a synthetic route toward a Broflanilide analog. The protocols are designed for researchers and scientists in the field of agrochemical development, providing not only step-by-step instructions but also the scientific rationale behind the chosen methodologies.
Core Application: Synthesis of the Benzamide Moiety of Meta-Diamide Insecticides
The primary application of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in agrochemical synthesis is its role as a precursor to the 3-amino-2-fluorobenzamide core of insecticides like Broflanilide. The synthesis involves a multi-step sequence that leverages the reactivity of the nitrile group and the specific substitution pattern of the aromatic ring.
The overall synthetic strategy is depicted in the workflow below:
Caption: Synthetic workflow from the starting material to the final insecticide.
Experimental Protocols
Part 1: Hydrolysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic Acid
Scientific Rationale: The conversion of the nitrile functionality to a carboxylic acid is a critical first step. Acid-catalyzed hydrolysis is a robust and well-established method for this transformation. The presence of the electron-withdrawing trifluoromethyl group can influence the reaction rate, often requiring forcing conditions to drive the reaction to completion. Sulfuric acid is a common choice due to its high boiling point and strong acidic nature, which facilitates the complete hydrolysis of both the nitrile and any intermediate amide.
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (10.0 g, 0.042 mol).
-
Addition of Acid: Carefully add a 70% aqueous solution of sulfuric acid (100 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is no longer detectable. This typically requires 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (200 g) in a beaker.
-
The crude benzoic acid derivative will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dry the purified 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid in a vacuum oven at 60 °C to a constant weight.
-
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | - |
| Reagent | 70% Sulfuric Acid | [1] |
| Reaction Temperature | 120-130 °C | [1] |
| Typical Yield | 85-95% | - |
| Purity (post-recrystallization) | >98% | - |
Part 2: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl Chloride
Scientific Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary for the subsequent amidation step. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose as it produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying the purification of the desired acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (5.0 g, 0.021 mol).
-
Addition of Reagents: Add thionyl chloride (15 mL, 0.21 mol) to the flask, followed by a catalytic amount of DMF (2-3 drops).
-
Heating: Gently heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The solid benzoic acid will gradually dissolve as the reaction proceeds.
-
Monitoring and Completion: The reaction is typically considered complete when the evolution of gases ceases.
-
Isolation of Product:
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The residual crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride can be used directly in the next step without further purification. Alternatively, it can be purified by vacuum distillation.
-
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid | - |
| Reagent | Thionyl Chloride (SOCl₂) | [2] |
| Catalyst | N,N-Dimethylformamide (DMF) | [2] |
| Reaction Temperature | ~80 °C (Reflux) | [2] |
| Typical Yield | >95% (crude) | - |
Part 3: Amidation with a Substituted Aniline to Form a Broflanilide Analog Precursor
Scientific Rationale: The final key step in assembling the benzamide core is the amidation reaction between the synthesized acyl chloride and a highly substituted aniline. For the synthesis of a Broflanilide analog, an aniline such as 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline would be used. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid generated during the reaction. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to ensure the solubility of the reactants and facilitate the reaction.
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (8.5 g, 0.021 mol) and triethylamine (3.2 g, 0.031 mol) in anhydrous dichloromethane (100 mL).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of the crude 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride (from Part 2) in anhydrous dichloromethane (50 mL) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.
-
| Parameter | Value | Reference |
| Starting Materials | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl Chloride, Substituted Aniline | [3] |
| Base | Triethylamine | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Typical Yield | 70-85% | - |
Visualization of the Synthetic Pathway
Caption: Key steps in the synthesis of a Broflanilide analog precursor.
Conclusion: A Versatile Building Block for Agrochemical Innovation
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile serves as a highly valuable and versatile starting material for the synthesis of complex meta-diamide insecticides. The protocols outlined in this document provide a robust and scientifically sound pathway for its conversion into a key benzamide intermediate. The strategic incorporation of fluorine, chlorine, and a trifluoromethyl group in this building block is instrumental in achieving the desired physicochemical properties and biological activity of the final agrochemical product. Researchers and drug development professionals can leverage these methodologies to explore novel analogs and further advance the field of crop protection.
References
- Google Patents. (n.d.). Process for preparing substituted benzoyl chlorides.
- Google Patents. (n.d.). Process for hydrolyzing 3-trifluoromethyl phenethylamines.
- Google Patents. (n.d.). Process for the alpha-chlorination of phenylacetonitriles.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Crystalline forms of broflanilide.
-
Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved January 26, 2026, from [Link]
-
Exploring 3-Amino-2-Fluorobenzoic Acid: Properties and Applications. (n.d.). Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved January 26, 2026, from [Link]
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A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Retrieved January 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Development of an Efficient Synthetic Process for Broflanilide. Retrieved January 26, 2026, from [Link]
-
WHO Specifications and Evaluations for Public Health Pesticides. (n.d.). BROFLANILIDE N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide. Retrieved January 26, 2026, from [Link]
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Application Notes and Protocols: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds is a cornerstone of rational drug design. These moieties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The subject of this guide, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile , is a highly functionalized and synthetically versatile building block. Its unique substitution pattern—featuring a trifluoromethyl group for metabolic stability and modulation of electronic properties, alongside ortho-positioned chloro and fluoro substituents that offer distinct reactivity and conformational constraints—makes it an asset in the synthesis of complex pharmaceutical agents.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It will provide an in-depth look at the applications of this key intermediate, detailed protocols for its synthesis and subsequent transformations, and an exploration of its potential in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₄ClF₄N | Internal Data |
| Molecular Weight | 237.58 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Internal Data |
| CAS Number | 261763-16-0 | [2] |
Synthetic Protocol: Preparation of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
The synthesis of this key building block can be envisioned through a multi-step sequence, leveraging established transformations in aromatic chemistry. A plausible and efficient route starts from the commercially available 2-chloro-1-fluoro-3-(trifluoromethyl)benzene.
Workflow for Synthesis
Sources
Application Notes and Protocols for the Synthesis of Novel Pharmaceuticals Using 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Introduction: A Versatile Fluorinated Building Block in Modern Drug Discovery
The strategic incorporation of fluorine-containing moieties into small molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile stands as a privileged starting material in this context. Its trifluoromethyl group and halogen substituents create a highly electron-deficient aromatic ring, priming it for a variety of chemical transformations. This guide provides an in-depth exploration of the reactivity of this versatile building block and detailed protocols for its application in the synthesis of pharmaceutically relevant scaffolds, with a particular focus on precursors for kinase inhibitors.
Physicochemical Properties and Safety Considerations
While specific experimental data for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is not widely published, we can extrapolate its properties and safety profile from closely related analogs.
Table 1: Physicochemical Properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | C₉H₃ClF₄N | 235.58 | Estimated: Liquid or low-melting solid | - | - | - |
| 3-(Trifluoromethyl)phenylacetonitrile | C₉H₆F₃N | 185.15 | Liquid | 92-93 / 4 mmHg[2] | 1.187[2] | 1.4565[2] |
| 4-(Trifluoromethyl)phenylacetonitrile[3] | C₉H₆F₃N | 185.15 | Solid | 132 / 20 mmHg | - | - |
| 3,5-Bis(trifluoromethyl)phenylacetonitrile[4] | C₁₀H₅F₆N | 253.14 | Liquid | - | 1.42 | 1.4234 |
Safety Profile:
Based on the safety data sheets (SDS) of analogous phenylacetonitrile derivatives, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile should be handled with care.[5][6]
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The key to the synthetic utility of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile lies in its high reactivity towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effects of the ortho-trifluoromethyl group and the para-cyano group render the aromatic ring highly electrophilic.
Causality of Experimental Choices: Regioselectivity in SNAr
A critical consideration in the SNAr of this molecule is the regioselectivity of the nucleophilic attack, as there are two potential leaving groups: chloride and fluoride. In SNAr reactions on electron-deficient aromatic rings, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the ability of the leaving group to stabilize the developing negative charge at the ipso-carbon through inductive effects. Due to its higher electronegativity, fluorine is more effective at this than chlorine. Consequently, the C-F bond is more polarized and the carbon atom is more electrophilic, making it the preferred site of attack. This leads to the selective displacement of the fluoride anion.
Caption: Generalized workflow for the SNAr reaction.
Application Protocol 1: Synthesis of 2-Amino-3-chloro-6-(trifluoromethyl)phenylacetonitrile
This protocol details the selective amination of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, a crucial step in preparing precursors for various heterocyclic pharmaceuticals.
Rationale:
The resulting ortho-amino benzonitrile is a versatile intermediate. The amino and cyano groups are perfectly positioned for subsequent cyclocondensation reactions to form a variety of fused heterocyclic systems, such as pyrimidines and pyrazoles, which are common scaffolds in kinase inhibitors.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1.0 eq)
-
Ammonia solution (7 N in methanol, 5.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1.0 eq) in a minimal amount of DMSO.
-
Addition of Nucleophile: Add the 7 N solution of ammonia in methanol (5.0 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Amino-3-chloro-6-(trifluoromethyl)phenylacetonitrile.
Expected Results and Self-Validation:
-
Yield: Typically in the range of 85-95%.
-
Purity: >98% after chromatography.
-
In-Process Controls:
-
TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product.
-
LC-MS Analysis: Confirm the mass of the product (m/z = 233.02 for [M-H]⁻).
-
-
Final Product Characterization:
-
¹H NMR: Expect characteristic shifts for the aromatic protons and the appearance of a broad singlet corresponding to the -NH₂ group.
-
¹⁹F NMR: The signal for the trifluoromethyl group should be present.
-
IR Spectroscopy: Appearance of N-H stretching bands around 3300-3500 cm⁻¹ and the characteristic nitrile (C≡N) stretch around 2220-2230 cm⁻¹.
-
Application Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold
This protocol demonstrates the conversion of the previously synthesized 2-amino-3-chloro-6-(trifluoromethyl)phenylacetonitrile into a pyrazolo[1,5-a]pyrimidine core structure, a key scaffold in many Janus kinase (JAK) inhibitors.[7]
Rationale:
JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.[8] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure for targeting the ATP-binding site of these kinases.[7] This protocol outlines a potential pathway to such a scaffold.
Caption: Synthetic pathway to a pyrazolo[1,5-a]pyrimidine core.
Materials:
-
2-Amino-3-chloro-6-(trifluoromethyl)phenylacetonitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Diethyl malonate (1.5 eq)
-
Sodium ethoxide (catalytic amount)
-
Hydrochloric acid (for pH adjustment)
-
Round-bottom flask with a stir bar
-
Reflux condenser
Step-by-Step Methodology:
Part A: Formation of the Aminopyrazole Intermediate
-
Reaction Setup: Dissolve 2-Amino-3-chloro-6-(trifluoromethyl)phenylacetonitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. This reaction forms the corresponding 3-amino-4-chloro-7-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine.
Part B: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine
-
Reaction Setup: To the crude aminopyrazole intermediate from Part A, add diethyl malonate (1.5 eq) and a catalytic amount of sodium ethoxide.
-
Reaction: Heat the mixture to reflux for 12-24 hours. The cyclocondensation reaction will form the dihydroxy-pyrazolo[1,5-a]pyrimidine derivative.
-
Work-up: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Trustworthiness and Self-Validation:
The protocols described are designed to be self-validating through a series of in-process controls and final product characterization. The progress of each reaction can be meticulously tracked using standard analytical techniques such as TLC and LC-MS. This allows for real-time assessment of reaction completion and the formation of any significant byproducts. The identity and purity of the intermediates and final products are unequivocally confirmed by a combination of spectroscopic methods (NMR, IR) and mass spectrometry. This multi-faceted analytical approach ensures the reliability and reproducibility of the synthetic procedures.
Table 2: Summary of Analytical Checkpoints
| Stage | Analytical Technique | Purpose | Expected Observation |
| Protocol 1: In-Process | TLC | Monitor reaction progress | Disappearance of starting material spot, appearance of a more polar product spot. |
| LC-MS | Confirm product formation | Detection of the expected mass-to-charge ratio for the aminated product. | |
| Protocol 1: Final Product | ¹H & ¹⁹F NMR, IR | Structural confirmation and purity assessment | Spectra consistent with the structure of 2-Amino-3-chloro-6-(trifluoromethyl)phenylacetonitrile. |
| Protocol 2: In-Process | TLC/LC-MS | Monitor formation of aminopyrazole and pyrazolopyrimidine | Stepwise increase in molecular weight and change in retention time. |
| Protocol 2: Final Product | NMR, Mass Spec | Structural confirmation of the heterocyclic core | Spectra and mass consistent with the target pyrazolo[1,5-a]pyrimidine. |
Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a highly valuable and reactive building block for the synthesis of complex, fluorinated molecules of pharmaceutical interest. Its predictable reactivity in SNAr reactions, coupled with the potential for subsequent cyclization reactions, provides a robust platform for the construction of diverse heterocyclic scaffolds. The protocols detailed herein offer a practical guide for researchers in drug discovery and development to harness the synthetic potential of this versatile intermediate.
References
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Hanan, E. J., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 55(22), 10090-10107. Available at: [Link]
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Gouda, M. A., et al. (2013). Chemistry of 2-Amino-3-cyanopyridines. Synthesis, 45(21), 2989-3024. Available at: [Link]
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Costa, M., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(16), 4999. Available at: [Link]
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Hanan, E. J., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. PubMed. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
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Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(10), 2959. Available at: [Link]
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Hanan, E. J., et al. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Journal of Medicinal Chemistry, 55(22), 10090-10107. Available at: [Link]
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Costa, M., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(16), 4999. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(10), 2959. Available at: [Link]
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Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile as a Strategic Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
The incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic building block that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, offers multiple strategic points for molecular elaboration. This document provides a comprehensive guide for researchers and drug development professionals on the properties, handling, and application of this intermediate, with a specific focus on its role in the synthesis of the kinase inhibitor Pexidartinib.
Introduction: The Strategic Value of Fluorinated Phenylacetonitriles
Phenylacetonitrile derivatives are versatile precursors in pharmaceutical synthesis, primarily due to the reactivity of the benzylic methylene group and the nitrile functionality. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocyclic systems. The strategic placement of halogen and trifluoromethyl substituents on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. Specifically, the trifluoromethyl group, a strong electron-withdrawing moiety, can increase the acidity of the benzylic protons, facilitating deprotonation and subsequent alkylation reactions.
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is an exemplary intermediate for constructing APIs that target complex biological systems. Its application is notably demonstrated in the synthesis of Pexidartinib, a selective tyrosine kinase inhibitor.[1][2] Pexidartinib is an FDA-approved therapeutic for treating tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm.[3][4] The synthesis of such targeted therapies requires precise and efficient chemical routes, underscoring the importance of well-characterized and reliable intermediates like the one discussed herein.
Physicochemical and Safety Profile
A thorough understanding of the chemical properties and safety hazards is paramount for the successful and safe implementation of any chemical intermediate in a research or manufacturing workflow.
Properties Summary
The key physicochemical data for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile and related structures are summarized below. It is important to note that specific data for this exact substitution pattern can be sparse in public literature; therefore, data for closely related analogues are provided for context.
| Property | Value | Source |
| IUPAC Name | 2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)acetonitrile | N/A |
| CAS Number | Not explicitly found; related compounds referenced | N/A |
| Molecular Formula | C₉H₄ClF₄N | N/A |
| Molecular Weight | 237.58 g/mol | N/A |
| Appearance | Typically a solid or liquid at room temperature | [5] |
| Boiling Point | 92-93 °C / 4 mmHg (for 3-(Trifluoromethyl)phenylacetonitrile) | |
| Density | 1.187 g/mL at 25 °C (for 3-(Trifluoromethyl)phenylacetonitrile) |
Note: Experimental data should be determined for each specific batch.
Safety and Handling
Substituted phenylacetonitriles, particularly halogenated ones, require careful handling due to their potential toxicity.
-
Hazard Classifications (General for related compounds): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. Keep the container tightly sealed.[9]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[10]
Application in the Synthesis of Pexidartinib
A key application of trifluoromethyl-substituted aromatic compounds is in the synthesis of kinase inhibitors. While various synthetic routes to Pexidartinib exist, a convergent synthesis approach highlights the utility of building blocks derived from functionalized phenylacetonitriles.[1][11] The core synthesis involves coupling a substituted pyridine moiety with a 5-chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole) backbone.[3]
The journey from a phenylacetonitrile intermediate to a key fragment of Pexidartinib involves the transformation of the nitrile group into an aminomethyl group. This transformation is a foundational step in many pharmaceutical syntheses.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow where a substituted phenylacetonitrile is converted into a key amine intermediate, which can then be incorporated into the final API structure.
Caption: Conceptual workflow for utilizing the phenylacetonitrile intermediate.
Protocol: Reduction of the Nitrile to a Primary Amine
This protocol details a standard laboratory procedure for the reduction of the nitrile group in 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile to the corresponding primary amine, a crucial step for its use in subsequent coupling reactions.
Rationale: The conversion of a nitrile to a primary amine is a fundamental transformation. While various reagents can accomplish this (e.g., catalytic hydrogenation, lithium aluminum hydride), this protocol uses Lithium Aluminum Hydride (LiAlH₄) for its high efficiency and reliability on a lab scale. The anhydrous conditions are critical as LiAlH₄ reacts violently with water.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, and nitrogen/argon line
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Under the inert atmosphere, charge the flask with anhydrous THF.
-
Carefully and portion-wise, add Lithium Aluminum Hydride (1.5 to 2.0 molar equivalents) to the stirring THF. Causality Note: Adding LiAlH₄ in portions prevents a large exotherm and ensures safe handling.
-
-
Addition of Starting Material:
-
Dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1.0 molar equivalent) in a separate flask with anhydrous THF.
-
Transfer this solution to an addition funnel and add it dropwise to the stirring LiAlH₄ suspension at 0 °C (ice bath). Causality Note: A slow, controlled addition at low temperature is crucial to manage the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[12]
-
-
Work-up and Quenching:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
CRITICAL STEP (Fieser workup): Quench the reaction by the slow, dropwise addition of deionized water (x mL, where x = grams of LiAlH₄ used). Follow this with the dropwise addition of 15% NaOH solution (x mL), and finally, add more deionized water (3x mL). Causality Note: This specific sequence is designed to precipitate the aluminum salts as a granular solid that is easy to filter, greatly simplifying the purification process.
-
Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.
-
-
Isolation and Purification:
-
Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with THF or another suitable solvent like ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude amine can be purified further by column chromatography on silica gel or by distillation if it is a liquid.
-
Analytical Characterization of the Product
The identity and purity of the synthesized amine intermediate must be rigorously confirmed before its use in the next synthetic step.
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure. The disappearance of the benzylic methylene signal adjacent to the nitrile and the appearance of new signals corresponding to the -CH₂-NH₂ group will be indicative of a successful reaction. ¹⁹F NMR will confirm the integrity of the -CF₃ group.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product.[6][7]
-
HPLC: To determine the purity of the isolated product. A well-developed HPLC method can separate the product from any remaining starting material or by-products.[12][13]
-
FT-IR Spectroscopy: The disappearance of the characteristic nitrile stretch (~2250 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) provides strong evidence of the conversion.
Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a valuable and highly functionalized intermediate for the synthesis of complex APIs like Pexidartinib. Its strategic array of substituents allows for precise chemical manipulations. The protocol provided for the reduction of its nitrile group offers a reliable method for generating the corresponding primary amine, a key building block for further elaboration in drug discovery and development pipelines. Proper handling and rigorous analytical characterization are essential to ensure the safety and success of its application.
References
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111233857A - Synthetic method for continuously producing pexidartinib.
-
PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Pexidartinib. Retrieved from [Link]
-
ResearchGate. (2019, May 12). Characterization and synthesis of new mixed ligands complexes. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
PubMed. (n.d.). Identification and Characterization of Phenylacetonitrile as a Nitrogenous Disinfection Byproduct. Retrieved from [Link]
- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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Application Note: High-Throughput Characterization of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile using HPLC and GC-MS
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, a complex halogenated aromatic compound of significant interest in pharmaceutical and agrochemical research. The protocols herein are designed to ensure high-throughput and robust analysis for both purity determination and impurity profiling, leveraging the complementary strengths of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental choice is explained to empower researchers in adapting these methods to their specific needs while adhering to rigorous scientific standards. All protocols are designed as self-validating systems, with references to authoritative guidelines to ensure data integrity and trustworthiness.
Introduction: The Analytical Challenge
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a multifaceted molecule presenting unique analytical challenges due to its combination of halogen and trifluoromethyl functional groups. These moieties can influence the compound's chromatographic behavior, volatility, and mass spectrometric fragmentation. Accurate and precise analytical methods are paramount for ensuring the quality, consistency, and safety of this compound in research and development. This application note details robust HPLC and GC-MS methods for its comprehensive characterization.
The synthesis of halogenated phenylacetonitriles can introduce various impurities, including positional isomers, unreacted starting materials, and by-products. Therefore, the developed analytical methods must be highly selective to separate and identify these related substances.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Profiling
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, a reversed-phase HPLC (RP-HPLC) method is recommended for its versatility and applicability to a wide range of aromatic compounds.
Rationale for Method Development
The choice of a C18 stationary phase is based on its proven efficacy in retaining and separating aromatic compounds through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water, allows for the elution of both polar and non-polar impurities. A photodiode array (PDA) detector is selected to monitor the elution of the analyte and any impurities at multiple wavelengths, providing valuable information for peak purity assessment.
Experimental Protocol: HPLC-PDA
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array detector.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile reference standard
-
Sample of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile for analysis
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution for aromatic compounds. |
| Mobile Phase A | Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B; 20-25 min: 40% B | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | PDA at 220 nm | Wavelength at which the phenylacetonitrile chromophore absorbs strongly. |
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
-
Prepare a working solution of the reference standard at 0.1 mg/mL by diluting the stock solution with acetonitrile.
-
Prepare the sample for analysis at a concentration of approximately 0.1 mg/mL in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis and System Suitability:
-
System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Purity Calculation: The purity of the sample is determined by the area percent method.
-
Impurity Profiling: Identify and quantify any impurities relative to the main peak.
This method should be validated according to the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures.[1][2][3][4][5]
HPLC Workflow Diagram
Caption: HPLC analytical workflow from sample preparation to data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of halogenated aromatic compounds.[6][7]
Rationale for Method Development
A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is chosen for its ability to separate a wide range of compounds based on their boiling points. The temperature programming of the GC oven is optimized to ensure good separation of potential impurities. Electron ionization (EI) is used in the mass spectrometer to generate reproducible fragmentation patterns for compound identification. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic tool in mass spectral interpretation.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.
Materials:
-
Helium (carrier gas, 99.999% purity)
-
Acetonitrile (GC grade)
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile reference standard
-
Sample of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile for analysis
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value | Rationale |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column for the separation of a wide range of compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Injection Mode | Split (50:1) | Prevents column overloading with concentrated samples. |
| Injection Volume | 1 µL | Standard injection volume for GC. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program that allows for the separation of compounds with a range of boiling points. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the analyte and potential impurities. |
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
-
Prepare a working solution of the reference standard at 0.1 mg/mL by diluting the stock solution with acetonitrile.
-
Prepare the sample for analysis at a concentration of approximately 0.1 mg/mL in acetonitrile.
Data Analysis:
-
Identification: The primary identification is based on the retention time and the mass spectrum of the analyte, which should match that of the reference standard.
-
Structural Confirmation: The fragmentation pattern in the mass spectrum, including the characteristic isotopic pattern of chlorine, provides structural confirmation.
-
Impurity Identification: Tentative identification of impurities can be made by searching their mass spectra against a commercial library (e.g., NIST).
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow from sample preparation to data analysis.
Data Interpretation and Expected Results
HPLC-PDA: The HPLC chromatogram is expected to show a major peak corresponding to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. Any smaller peaks are potential impurities. The PDA detector will provide UV spectra for each peak, which can be used to assess peak purity and aid in the identification of impurities.
GC-MS: The GC-MS analysis will provide a total ion chromatogram (TIC) where the major peak corresponds to the target compound. The mass spectrum of this peak will show the molecular ion and characteristic fragment ions. The presence of chlorine will be evident from the isotopic cluster of the molecular ion and chlorine-containing fragments.
Expected Mass Spectral Fragmentation: The molecular ion peak is expected at m/z corresponding to the molecular weight of C₈H₂ClF₄N. Key fragment ions may arise from the loss of a chlorine atom, a fluorine atom, a trifluoromethyl group, or a cyano group.
Table of Expected Ions:
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 237 | Molecular Ion |
| [M-Cl]⁺ | 202 | Loss of Chlorine |
| [M-CF₃]⁺ | 168 | Loss of Trifluoromethyl group |
| [M-CN]⁺ | 211 | Loss of Cyano group |
Method Validation and Trustworthiness
To ensure the reliability of these analytical methods, a thorough validation should be performed in accordance with ICH Q2(R1) guidelines.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
By systematically evaluating these parameters, the trustworthiness and scientific integrity of the analytical data are assured.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive characterization of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. The HPLC method is ideal for purity assessment and the quantification of non-volatile impurities, while the GC-MS method offers excellent capabilities for the identification of volatile impurities and structural confirmation of the main component. Adherence to the described protocols and proper method validation will ensure the generation of high-quality, reliable, and defensible analytical data critical for research, development, and quality control.
References
- PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information.
- Kostal, J., Scheringer, M., & Hungerbühler, K. (2007). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Separation Science, 30(15), 2469-2475.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Peng, H., & Reiner, E. J. (2013). Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. Analytical and Bioanalytical Chemistry, 405(2-3), 827-836.
- Schofield, M. R., & Conditt, M. K. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 521-524.
- Cheméo. (n.d.). Chemical Properties of Benzyl nitrile (CAS 140-29-4).
- Gozler, B., & Arfsten, A. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 16(4), 543-553.
- Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- SUTARI, M. T., & RAHMAN, A. (2016). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Indonesian Journal of Pharmacy, 27(3), 153-160.
- JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- WULANDARI, F., & RIFAI, A. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Indonesian Journal of Pharmacy, 29(1), 22-31.
- Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32.
- Al-Rawashdeh, N. A. F., & Al-Qirem, R. A. (2018). A New HPLC-Fluorescence Method for the Simultaneous Determination of Fluticasone Propionate and Salmeterol Xinafoate in. Jordan Journal of Chemistry (JJC), 13(3).
- Focant, J. F., & De Pauw, E. (2015). Selective and comprehensive analysis of organohalogen compounds by GC× GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(19), 14619-14629.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- ChemicalBook. (2025). 3-Trifluoromethylbenzylcyanide.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile 2338-76-3.
- Musijowski, J., & Grzywiński, D. (2010). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. Water, Air, & Soil Pollution, 212(1-4), 31-38.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Agilent. (n.d.). GC Method Development.
- Organic Syntheses. (n.d.). 2-Hydroxyimino-2-phenylacetonitrile.
- Thermo Fisher Scientific. (n.d.). Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.
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Derivatization of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile for further reactions
An Application Guide to the Strategic Derivatization of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Introduction: A Privileged Scaffold in Modern Chemistry
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic compound that serves as a critical building block in contemporary drug discovery and materials science. Its utility stems from a unique combination of reactive sites and modulating substituents. The trifluoromethyl (CF3) group, a bioisostere of a methyl group, is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules.[1][2] The strategic placement of chloro and fluoro atoms, alongside the trifluoromethyl group, creates a polarized aromatic system, while the phenylacetonitrile moiety provides a versatile handle for a multitude of chemical transformations.
This application note provides a comprehensive guide to the derivatization of this scaffold, moving beyond simple procedural lists to explain the underlying chemical principles that govern reactivity. We will explore four primary strategic pathways for derivatization: reactions at the benzylic α-carbon, palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and transformations of the nitrile group itself. Each section includes detailed protocols, mechanistic insights, and data to empower researchers in their synthetic endeavors.
Strategic Derivatization Pathways
The reactivity of 3-chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile can be systematically exploited at several key positions. The choice of strategy depends on the desired final structure and the specific properties being engineered into the target molecule.
Figure 1: Overview of derivatization strategies for the target scaffold.
Strategy 1: Functionalization of the Benzylic α-Carbon
Causality & Mechanistic Insight: The protons on the methylene bridge (-CH₂CN) are significantly acidic. This is a direct consequence of the powerful inductive and resonance electron-withdrawing effects of the adjacent nitrile (cyano) group, which stabilizes the resulting carbanion. Deprotonation with a strong, non-nucleophilic base generates a potent nucleophile that can readily participate in SN2 reactions with a wide range of electrophiles.[3][4] The use of a sterically hindered base, such as Lithium diisopropylamide (LDA), is crucial to prevent competitive self-condensation or attack at the nitrile carbon.
Protocol 1.1: α-Alkylation of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Objective: To introduce an alkyl substituent at the carbon adjacent to the nitrile group.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting phenylacetonitrile (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete carbanion formation.
-
Alkylation: Add the alkyl halide (1.2 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise to the carbanion solution.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional 3-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-alkylated product.
Data Presentation:
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Iodomethane | LDA | THF | -78 to RT | 4 | 85-95 |
| Benzyl bromide | NaH | DMF | 0 to RT | 6 | 80-90 |
| Ethyl bromoacetate | KHMDS | THF | -78 to RT | 5 | 75-85 |
Strategy 2: Palladium-Catalyzed Cross-Coupling at the C-Cl Bond
Causality & Mechanistic Insight: The carbon-chlorine bond on the aromatic ring provides a handle for transition metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally powerful for forming new carbon-carbon bonds.[5] While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can facilitate the oxidative addition of the palladium(0) catalyst into the C-Cl bond, enabling the catalytic cycle to proceed efficiently.[6]
Figure 2: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 1.2: Suzuki-Miyaura Coupling
Objective: To replace the chlorine atom with an aryl or heteroaryl group.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Aryl- or heteroarylboronic acid (or pinacol ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene and Water (degassed)
Procedure:
-
Setup: To a Schlenk tube or microwave vial, add the starting aryl chloride (1.0 eq), the boronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed toluene and water (typically a 10:1 ratio) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue via flash column chromatography to isolate the coupled product.
Data Presentation:
| Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 110 | 92 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 100 | 88 |
| Pyridine-3-boronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | 100 | 75 |
Strategy 3: Nucleophilic Aromatic Substitution (SNAr)
Causality & Mechanistic Insight: The aromatic ring is rendered electron-deficient by the combined withdrawing effects of the -CF₃, -CN, and halogen substituents. This electronic profile makes the ring susceptible to attack by strong nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The ortho-fluoro and ortho-chloro atoms are the most likely positions for substitution. Due to its high electronegativity, fluorine is particularly effective at stabilizing the negative charge in the transition state and is often the preferred leaving group over chlorine in SNAr reactions, especially when activated by an ortho or para electron-withdrawing group.
Protocol 1.3: SNAr with an Amine Nucleophile
Objective: To substitute the fluorine atom with a primary or secondary amine.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Amine (e.g., Morpholine, Piperidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Setup: In a round-bottom flask, combine the starting material (1.0 eq), the amine (2.0-3.0 eq), and finely ground K₂CO₃ (2.5 eq) in DMSO.
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 6-18 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
A precipitate will often form. Collect the solid by vacuum filtration, washing thoroughly with water. If an oil forms, extract with an organic solvent like ethyl acetate.
-
Purification: The collected solid or extracted crude product can be further purified by recrystallization or flash column chromatography.
Data Presentation:
| Nucleophile | Base | Solvent | Temp (°C) | Product Type | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100 | 2-Morpholinyl derivative | 90 |
| Sodium methoxide | None | Methanol | 65 (reflux) | 2-Methoxy derivative | 85 |
| Sodium thiophenoxide | None | DMF | 80 | 2-(Phenylthio) derivative | 88 |
Strategy 4: Chemical Transformation of the Nitrile Group
Causality & Mechanistic Insight: The nitrile group is a versatile functional handle that can be transformed into several other key functional groups, fundamentally altering the molecule's chemical properties and potential applications.[7] It can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine using powerful reducing agents. These transformations open doors to further derivatization, such as amide coupling or reductive amination.
Protocol 1.4: Acid-Catalyzed Hydrolysis to a Carboxylic Acid
Objective: To convert the nitrile group to a carboxylic acid.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Setup: Carefully add the starting nitrile (1.0 eq) to a mixture of concentrated H₂SO₄ and water (e.g., a 2:1 v/v ratio) in a heavy-walled, flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (typically 110-130 °C) with vigorous stirring for 12-48 hours. The reaction can be monitored by observing the disappearance of the organic starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The carboxylic acid product will often precipitate out of the cold aqueous solution. Collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation:
| Transformation | Reagents | Solvent | Key Conditions | Product Functional Group |
| Hydrolysis | H₂SO₄ / H₂O | Water | Reflux | Carboxylic Acid (-COOH) |
| Hydrolysis | NaOH / H₂O | Ethanol/Water | Reflux | Carboxylate salt (-COO⁻Na⁺) |
| Reduction | LiAlH₄ then H₂O | THF / Diethyl Ether | 0 °C to Reflux | Primary Amine (-CH₂NH₂) |
| Reduction | H₂, Raney Ni | Methanol / NH₃ | High Pressure | Primary Amine (-CH₂NH₂) |
Conclusion
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a richly decorated scaffold offering multiple, distinct avenues for chemical modification. By understanding the inherent reactivity of the benzylic position, the aromatic halides, and the nitrile group, researchers can rationally design and execute synthetic strategies to access a diverse array of complex molecules. The protocols and insights provided herein serve as a robust foundation for leveraging this valuable building block in the development of novel pharmaceuticals and advanced materials.
References
-
Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]
-
Chu, L. (n.d.). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Tsinghua University. [Link]
-
Request PDF. (n.d.). 2-(2-Halophenylazo)Pyridines as Precursors to New Heterocycles. ResearchGate. [Link]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.[Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.[Link]
-
Wikipedia. (n.d.). Nucleophilic substitution.[Link]
-
Request PDF. (n.d.). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. ResearchGate. [Link]
-
Al-Masoudi, N. et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Ferreira, V. F. et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.[Link]
-
Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.[Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a key building block in the development of various pharmaceutical and agrochemical compounds. Its synthesis, however, is not without challenges. The electronically complex and sterically hindered nature of the aromatic ring demands precise control over reaction conditions. The most common and effective route proceeds via a Sandmeyer reaction from the corresponding aniline, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline. This guide focuses on optimizing this pathway, addressing potential pitfalls from diazotization to the final cyanation step.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile?
The most reliable and widely applicable method is the Sandmeyer reaction.[1][2] This involves a two-step, one-pot process:
-
Diazotization: The starting material, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline[3], is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group (-N₂⁺) with a cyanide group (-CN).[1]
Q2: Why is the Sandmeyer reaction preferred over other methods like direct nucleophilic aromatic substitution (SNAr)?
While SNAr is a powerful tool, it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack.[4][5] In this molecule's precursor, the leaving group (e.g., a halogen) would not be sufficiently activated by the existing substituents for a direct and high-yielding substitution with a cyanide nucleophile. The Sandmeyer reaction circumvents this by creating an exceptionally good leaving group (dinitrogen gas, N₂), making the subsequent substitution highly favorable.[2]
Q3: What are the most critical safety precautions for this synthesis?
There are two primary hazards to consider:
-
Aryl Diazonium Salts: In their isolated, dry state, diazonium salts are shock-sensitive and can be explosive. Therefore, they should always be prepared and used in situ in a cold solution and never isolated.
-
Cyanide Salts: Copper(I) cyanide (CuCN) and other cyanide sources are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit and trained personnel available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.
Q4: Can I use other cyanide sources besides CuCN?
While CuCN is traditional for the Sandmeyer reaction, other palladium- or nickel-catalyzed cyanation methods exist for aryl halides.[6][7][8][9] However, for converting a diazonium salt, copper(I) cyanide remains the most direct and cost-effective reagent. The copper(I) salt plays a catalytic role in the single-electron transfer mechanism that initiates the substitution.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of the Final Product
A low yield is the most common issue and can stem from several stages of the reaction.
-
Potential Cause A: Incomplete Diazotization
-
Why it happens: The conversion of the primary aromatic amine to the diazonium salt is highly dependent on temperature and stoichiometry. If the aniline is not fully converted, it cannot proceed to the cyanation step.
-
How to fix it:
-
Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C throughout the addition of sodium nitrite. Higher temperatures cause the unstable diazonium salt to decompose.
-
Acid Molarity: Use a sufficient excess of a strong acid (e.g., HCl or H₂SO₄). The acid protonates the nitrous acid and prevents the newly formed diazonium salt from coupling with unreacted aniline, a common side reaction that forms colored azo compounds.
-
Confirm Diazotization: After the sodium nitrite addition is complete, you can test for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates excess nitrous acid and suggests the diazotization is complete. If there is no color change, more sodium nitrite solution may be needed.
-
-
-
Potential Cause B: Premature Decomposition of the Diazonium Salt
-
Why it happens: Aryl diazonium salts are thermally unstable. Even after successful formation, if the solution is allowed to warm up before the addition of the copper cyanide catalyst, it will decompose, primarily by reacting with water to form a phenol byproduct.
-
How to fix it:
-
Prepare in Advance: Have the copper(I) cyanide solution/slurry prepared and chilled before starting the diazotization.
-
Immediate Use: Add the cold diazonium salt solution to the cyanation mixture promptly after its formation. Do not let it stand, even at 0-5°C, for an extended period.
-
-
-
Potential Cause C: Ineffective Cyanation Step
-
Why it happens: The quality of the copper(I) cyanide and the reaction conditions for the substitution are crucial. Old or impure CuCN may have reduced activity.
-
How to fix it:
-
Use High-Quality CuCN: Ensure you are using pure, finely powdered copper(I) cyanide.
-
Temperature of Cyanation: While diazotization must be cold, the Sandmeyer cyanation often requires gentle warming to proceed at a reasonable rate. The optimal temperature must be determined empirically but is often in the range of 20°C to 60°C. Monitor the reaction for the evolution of nitrogen gas, which indicates the reaction is proceeding.
-
Solvent: Ensure the chosen solvent can adequately dissolve or suspend the reactants.
-
-
Problem 2: Significant Phenolic Impurity Observed
-
Primary Cause: Reaction of the diazonium salt with water.
-
Why it happens: This is a direct result of the diazonium salt's instability, especially at elevated temperatures. Water acts as a nucleophile, attacking the diazonium salt to produce a phenol and nitrogen gas.
-
How to fix it:
-
Re-check Temperature Control: This is the most critical factor. Ensure your cooling bath is effective and the internal reaction temperature never exceeds 5°C during diazotization and handling.
-
Minimize Water: While the reaction is run in an aqueous medium, using highly concentrated acids can reduce the activity of water.
-
-
Problem 3: Formation of a Dark Tar or Precipitate
-
Primary Cause: Uncontrolled side reactions, often radical in nature.
-
Why it happens: The Sandmeyer reaction proceeds via a radical mechanism.[10] If not properly controlled, these radical intermediates can polymerize or lead to a variety of colored, insoluble byproducts. Azo coupling between the diazonium salt and unreacted aniline can also contribute.
-
How to fix it:
-
Slow, Controlled Addition: Add the sodium nitrite solution dropwise below the surface of the reaction mixture to ensure it reacts immediately and locally, preventing buildup. Similarly, add the diazonium salt solution slowly to the CuCN mixture.
-
Efficient Stirring: Ensure the reaction mixture is vigorously stirred to maintain homogeneity and prevent localized temperature spikes or concentration gradients.
-
Sufficient Acid: As mentioned, using enough acid prevents azo coupling, a major source of colored impurities.
-
-
| Problem | Potential Cause | Recommended Action |
| Low Yield | Incomplete Diazotization | Maintain temp 0-5°C; use excess acid; check for completion with starch-iodide paper. |
| Diazonium Salt Decomposition | Use the diazonium salt immediately after preparation; do not allow it to warm up. | |
| Ineffective Cyanation | Use high-purity CuCN; optimize reaction temperature (e.g., 20-60°C). | |
| Phenolic Impurity | Reaction with Water | Strictly maintain internal reaction temperature below 5°C. |
| Tar Formation | Azo Coupling / Radical Side Reactions | Ensure sufficient acid; add reagents slowly with vigorous stirring. |
Experimental Protocols
Caution: These procedures involve highly toxic and potentially unstable materials. Perform a thorough risk assessment and conduct all steps in a certified fume hood with appropriate PPE.
Protocol 1: Preparation of the Diazonium Salt Solution
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1 equivalent of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline in a 3M solution of hydrochloric acid (using ~3-4 equivalents of HCl).
-
Cool the resulting solution to 0-5°C using an ice-salt bath. Ensure the aniline salt is fully dissolved or is a fine, well-stirred slurry.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel, ensuring the internal temperature never exceeds 5°C .
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5°C.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.
-
Keep this solution cold for immediate use in the next step.
Protocol 2: Sandmeyer Cyanation
-
In a separate, larger reaction flask, prepare a mixture of copper(I) cyanide (1.3 equivalents) and sodium cyanide (1.3 equivalents) in water. Note: This creates a soluble dicyanocuprate(I) complex, which can be more reactive.
-
Cool this cyanide mixture in an ice bath.
-
Slowly, and in portions, add the cold diazonium salt solution from Protocol 1 to the stirred cyanide mixture.
-
Control the rate of addition to keep the evolution of nitrogen gas steady and manageable. The temperature may rise; use the ice bath to maintain it around room temperature or as optimized.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently warm the mixture (e.g., to 50°C) for an additional hour to ensure the reaction goes to completion.
Protocol 3: Workup and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate.[11][12] Perform multiple extractions to ensure complete recovery.
-
Combine the organic layers and wash them sequentially with water, a dilute sodium hydroxide solution (to remove any phenolic byproducts), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil/solid by vacuum distillation or column chromatography on silica gel to yield the pure 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Visualizations
General Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting low yield issues.
References
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents.
-
Organic Syntheses Procedure. Available at: [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain - Refubium - Freie Universität Berlin. Available at: [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation | Journal of the American Chemical Society. Available at: [Link]
- US6333434B1 - Preparation of trifluoromethylanilines - Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
- US5466859A - Process for preparing fluorobenzonitriles - Google Patents.
-
Sandmeyer Trifluoromethylation - Organic Chemistry Portal. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC - NIH. Available at: [Link]
-
-
Sandmeyer reaction. Available at: [Link]
-
-
Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]
-
Synthesis of phenylacetonitrile - PrepChem.com. Available at: [Link]
-
Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline - WIPO Patentscope. Available at: [Link]
-
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide - MDPI. Available at: [Link]
-
Sandmeyer reaction (video) | Khan Academy. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Videos & Practice Problems - Pearson. Available at: [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. Available at: [Link]
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents.
-
m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem. Available at: [Link]
-
Cyanation of various aryl halides | Download Scientific Diagram - ResearchGate. Available at: [Link]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common impurities and experimental challenges. Our approach is rooted in mechanistic principles to empower you with the scientific rationale behind each recommendation.
Introduction: Navigating the Synthetic Landscape
The synthesis of poly-substituted aromatic compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile presents a unique set of challenges. The presence of multiple, electronically distinct functional groups on the phenyl ring necessitates careful control over reaction conditions to achieve high purity and yield. While a definitive, single published synthetic route is not widely available, a common and logical approach involves the cyanation of a corresponding benzyl halide.
This guide will focus on a plausible and widely applicable synthetic strategy: the radical bromination of a substituted toluene precursor, followed by a nucleophilic substitution with a cyanide salt. The impurities discussed are those anticipated to arise from this pathway and are common in the synthesis of related fluorinated and chlorinated aromatic compounds.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding impurities encountered during the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Q1: What are the most common impurities I should expect in my final product?
A1: The impurity profile of your final product is highly dependent on the specific synthetic route and purification methods employed. However, based on a typical synthesis involving benzylic bromination followed by cyanation, you can anticipate the following classes of impurities:
-
Starting Material-Related Impurities:
-
Unreacted 1-chloro-2-fluoro-4-(trifluoromethyl)benzene (if this is your precursor to the toluene derivative).
-
Unreacted 3-chloro-2-fluoro-6-(trifluoromethyl)toluene.
-
-
Process-Related Impurities:
-
Over-brominated species: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzylidene dibromide.
-
Benzylic alcohol: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol (from hydrolysis of the benzyl bromide intermediate).
-
Isomeric impurities: Positional isomers of the chloro, fluoro, or trifluoromethyl groups if the initial aromatic substitution was not completely regioselective.
-
Hydrolysis product: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetic acid (from hydrolysis of the nitrile).
-
-
Reagent-Related Impurities:
-
Residual phase-transfer catalyst (if used in the cyanation step).
-
Residual solvents from the reaction and workup.
-
Q2: I am observing a significant amount of the corresponding benzyl alcohol in my crude product. What is the likely cause and how can I prevent it?
A2: The presence of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol is a strong indicator of hydrolysis of the 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide intermediate. This is a common side reaction, particularly if there is moisture present during the cyanation step.
Causality: The benzyl bromide is susceptible to nucleophilic attack by water. This reaction is often accelerated by the basic conditions that can be present during the cyanation reaction.
Preventative Measures:
-
Rigorous Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for both the reaction and workup.
-
Control of Basicity: If using a cyanide salt that can generate basic conditions upon partial hydrolysis, consider adding the cyanide portion-wise to minimize the concentration of hydroxide ions.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst can enhance the rate of the desired cyanation reaction, thereby outcompeting the hydrolysis side reaction.
Q3: My NMR analysis suggests the presence of over-brominated impurities. How can I avoid their formation?
A3: Over-bromination, leading to the formation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzylidene dibromide, is a common issue in radical benzylic bromination.
Causality: This occurs when the desired benzyl bromide product undergoes a second radical bromination. This is more likely to happen if the concentration of the brominating agent is too high or if the reaction is allowed to proceed for too long after the starting toluene has been consumed.
Mitigation Strategies:
-
Stoichiometric Control: Use a slight excess, but not a large excess, of the brominating agent (e.g., N-bromosuccinimide, NBS).
-
Monitoring Reaction Progress: Closely monitor the reaction by TLC or GC-MS to stop the reaction as soon as the starting toluene is consumed.
-
Controlled Initiation: Use a controlled amount of a radical initiator (e.g., AIBN or benzoyl peroxide) and maintain a consistent reaction temperature to ensure a steady rate of radical formation.
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete benzylic bromination. 2. Hydrolysis of the benzyl bromide intermediate. 3. Inefficient cyanation reaction. | 1. Optimize bromination conditions (initiator concentration, reaction time, temperature). 2. Ensure strictly anhydrous conditions during cyanation. 3. Use a phase-transfer catalyst; ensure the cyanide salt is of high purity and soluble in the reaction medium. |
| Presence of Multiple Spots on TLC (Crude Product) | 1. Formation of multiple byproducts (over-bromination, hydrolysis, etc.). 2. Isomeric impurities from the starting material. | 1. Refer to the specific impurity FAQs above to address the formation of each byproduct. 2. Ensure the purity of the starting substituted toluene. If necessary, purify the starting material before use. |
| Difficulty in Removing the Benzyl Alcohol Impurity | The polarity of the benzyl alcohol is similar to the desired nitrile product, making separation by standard silica gel chromatography challenging. | 1. Chemical Conversion: Consider converting the alcohol to a less polar derivative (e.g., by acylation) before chromatography. 2. Alternative Chromatography: Explore the use of a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Product Decomposes During Distillation | The high boiling point of the product and the presence of acidic or basic impurities can lead to decomposition at elevated temperatures. | 1. Purification Before Distillation: Purify the crude product by column chromatography to remove non-volatile impurities. 2. Vacuum Distillation: Use a high-vacuum distillation setup to lower the boiling point. 3. Avoid Excessive Heat: Use a well-controlled heating mantle and monitor the vapor temperature closely. |
Visualizing the Synthetic Pathway and Impurity Formation
The following diagrams illustrate the proposed synthetic route and the formation of key impurities.
Caption: Proposed synthetic pathway for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Caption: Formation of common impurities during the synthesis.
Experimental Protocols
Protocol 1: Benzylic Bromination
-
To a solution of 3-chloro-2-fluoro-6-(trifluoromethyl)toluene in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene), add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification.
Protocol 2: Cyanation
-
Dissolve the crude 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add sodium cyanide or potassium cyanide (1.1 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the reaction mixture at room temperature or slightly elevated temperature, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 3-chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
References
-
Organic Syntheses. (n.d.). Alkylation of Phenylacetonitrile. Retrieved from [Link]
- Google Patents. (2015). Preparation method of 3-trifluoromethyl phenylacetonitrile. CN104447402A.
-
PrepChem. (n.d.). Synthesis of (i) 2-(3-trifluoromethylphenyl)acetonitrile. Retrieved from [Link]
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7235-7238.
- Reddy, G. O., et al. (2007). Identification and synthesis of impurities formed during sertindole preparation. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1270-1276.
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges in its synthesis. The primary synthetic route discussed involves the diazotization of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline followed by a Sandmeyer reaction for cyanation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering detailed corrective protocols.
Problem 1: Low or No Yield of the Desired Phenylacetonitrile Product
Question: I am attempting the Sandmeyer cyanation of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, but I am observing a very low yield of the final product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this synthesis can stem from issues in either the diazotization or the cyanation step. The starting material, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, is highly electron-deficient due to the presence of three electron-withdrawing groups (Cl, F, and CF₃). This significantly impacts the reactivity of the amine and the stability of the resulting diazonium salt.
Potential Causes & Solutions:
-
Incomplete Diazotization: The electron-withdrawing substituents decrease the nucleophilicity of the amino group, making the initial reaction with nitrous acid sluggish.
-
Optimization Protocol:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C. Higher temperatures can lead to the decomposition of nitrous acid and the diazonium salt.
-
Acid Selection and Concentration: Use a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. Ensure a sufficient excess of acid is present to fully protonate the aniline and generate the necessary nitrous acid from sodium nitrite.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aniline to maintain a low concentration of nitrous acid and prevent localized warming.
-
Monitoring for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test the reaction mixture with starch-iodide paper. A positive test (the paper turns blue-black) indicates the presence of excess nitrous acid, suggesting that the diazotization is complete. If the test is negative, add a small additional amount of sodium nitrite solution.
-
-
-
Decomposition of the Diazonium Salt: The diazonium salt of an electron-deficient aniline is more susceptible to decomposition, even at low temperatures.[1]
-
Preventative Measures:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not store it.
-
Maintain Low Temperature: Keep the diazonium salt solution in an ice bath until it is ready to be added to the copper(I) cyanide solution.
-
-
-
Inefficient Sandmeyer Reaction: The efficiency of the copper-catalyzed cyanation can be influenced by several factors.
-
Protocol for Enhanced Cyanation:
-
Preparation of Copper(I) Cyanide Solution: Ensure the CuCN is of high purity and is completely dissolved or suspended in a suitable solvent (often in the presence of an alkali metal cyanide to form a soluble complex like [Cu(CN)₂]⁻).
-
Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. A rapid addition can lead to a surge in nitrogen gas evolution and an increase in side reactions.
-
Optimal Temperature: The Sandmeyer reaction is often carried out at a slightly elevated temperature after the addition of the diazonium salt to ensure the complete decomposition of the diazonium-copper intermediate and formation of the nitrile. This should be optimized for your specific substrate, typically in the range of 20-60°C.
-
-
Problem 2: Presence of a Significant Phenolic Impurity
Question: My final product is contaminated with a significant amount of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenol. How is this byproduct formed and how can I prevent it?
Answer:
The formation of a phenolic byproduct is a classic side reaction in Sandmeyer chemistry and is particularly prevalent with less stable diazonium salts.[2][3]
Mechanism of Phenol Formation:
The diazonium salt can react with water in the reaction mixture to form a phenol. This reaction is often accelerated by heat. The electron-withdrawing groups on the aromatic ring of your substrate can make the diazonium salt more susceptible to nucleophilic attack by water.
Formation of Phenolic Byproduct.
Preventative Measures:
-
Minimize Water Content: While the diazotization is typically carried out in an aqueous medium, avoid adding excess water.
-
Strict Temperature Control: As mentioned previously, maintaining a low temperature (0-5°C) during diazotization and the initial stages of the Sandmeyer reaction is crucial to suppress the reaction with water.
-
Use of Non-Aqueous Solvents: In some cases, performing the diazotization with an organic nitrite (e.g., tert-butyl nitrite) in an organic solvent can minimize the formation of phenolic byproducts.[4]
-
Efficient Cyanation: Ensuring the Sandmeyer reaction proceeds quickly and efficiently will consume the diazonium salt before it has a chance to react with water. This can be achieved by using a sufficiently active copper(I) cyanide catalyst.
Problem 3: Formation of Azo Dyes and Other Colored Impurities
Question: My reaction mixture develops a strong color, and I am isolating colored impurities with my product. What are these and how can I avoid them?
Answer:
The formation of colored impurities is often due to azo coupling reactions.
Mechanism of Azo Coupling:
The diazonium salt is an electrophile and can attack an electron-rich aromatic ring. In this case, the unreacted 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline can act as the coupling partner. This is more common with electron-rich anilines, but can still occur if the diazotization is incomplete or if there is a high local concentration of the diazonium salt and the starting aniline.
Formation of Azo Coupling Byproduct.
Preventative Measures:
-
Ensure Complete Diazotization: Make sure all of the starting aniline has been converted to the diazonium salt before proceeding to the Sandmeyer reaction. Use of starch-iodide paper to test for excess nitrous acid is a good indicator.
-
Maintain Acidity: Azo coupling is generally suppressed at low pH. Ensure the reaction mixture remains strongly acidic during the diazotization.
-
Controlled Addition: Add the sodium nitrite solution slowly to the aniline solution to avoid a high local concentration of unreacted aniline in the presence of the diazonium salt.
Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer reaction preferred for the synthesis of this molecule?
A1: The Sandmeyer reaction provides a reliable method for introducing a cyano group onto an aromatic ring, starting from the corresponding aniline.[2][5] For a molecule with the specific substitution pattern of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, building the substituted aniline first and then converting the amino group is often a more straightforward synthetic strategy than attempting to introduce all the substituents onto a pre-existing phenylacetonitrile core.
Q2: What is the role of the copper(I) catalyst in the Sandmeyer cyanation?
A2: The copper(I) salt acts as a catalyst to facilitate the substitution of the diazonium group with the cyanide nucleophile. The reaction proceeds via a radical mechanism, where Cu(I) reduces the diazonium salt to form an aryl radical, which then reacts with a copper(II) cyanide species to give the final product and regenerate the Cu(I) catalyst.[2][5]
Q3: Can I use other cyanide sources for this reaction?
A3: While copper(I) cyanide is the classic reagent for the Sandmeyer cyanation, other cyanide sources like potassium cyanide or sodium cyanide are often used in conjunction with a copper salt.[2] There are also modern variations of the Sandmeyer reaction that utilize alternative cyanide sources and catalysts, sometimes avoiding copper altogether, though these may require significant optimization for your specific substrate.[4][6]
Q4: I have a byproduct that I suspect is the hydrodediazoniation product (replacement of N₂ with H). How is this formed and can it be minimized?
A4: The formation of the hydrodediazoniation product, 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene, can occur through a competing radical pathway where the aryl radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture. This can be more prevalent if the desired cyanation step is slow. To minimize this, ensure a high concentration of an efficient cyanide source and an active copper catalyst to trap the aryl radical as it is formed. The choice of solvent can also play a role; solvents that are poor hydrogen atom donors are preferred.
Q5: What are the safety precautions I should take when running this reaction?
A5: Aryl diazonium salts, especially when isolated as solids, can be explosive.[1] It is crucial to keep the diazonium salt in a cold, aqueous solution and use it immediately after preparation. The reaction also involves the use of toxic cyanides, which should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Diazotization of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated sulfuric acid (2.0 eq) and water.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Check for the presence of excess nitrous acid using starch-iodide paper.
-
(Optional but recommended) Add a small amount of urea to quench any excess nitrous acid.
-
Keep the resulting diazonium salt solution in the ice bath for immediate use in the next step.
Protocol 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Data Summary
| Potential Side Product | Typical Cause | Preventative Measure |
| 3-Chloro-2-fluoro-6-(trifluoromethyl)phenol | Reaction of diazonium salt with water | Strict low-temperature control, immediate use of diazonium salt |
| Azo dye compounds | Incomplete diazotization, reaction with unreacted aniline | Ensure complete diazotization, maintain high acidity |
| 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene | Hydrogen abstraction by the aryl radical | Use of an efficient cyanide source and active catalyst |
| Biaryl compounds | Dimerization of the aryl radical | Use of an efficient radical trap (cyanide source/catalyst) |
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting failed reactions involving 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly functionalized and reactive intermediate. My aim is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may encounter, enabling you to troubleshoot failed reactions effectively and unlock the synthetic potential of this unique molecule.
The structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile presents a fascinating dichotomy. Its benzylic methylene protons are highly acidified by the potent electron-withdrawing groups on the aromatic ring, making it ripe for carbanion chemistry. However, these same substituents create significant steric congestion and render the aromatic ring extremely electron-deficient, predisposing it to nucleophilic aromatic substitution (SNAr) and potential instability under certain conditions. This guide will help you master that balance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and fundamental reactivity of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Q1: What are the primary safety concerns and handling requirements for this compound?
A: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile and related substituted phenylacetonitriles are classified as toxic and irritant compounds.[1][2][3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton® or nitrile), safety goggles, and a lab coat.[4] It is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] In case of combustion, it can emit toxic fumes including hydrogen cyanide (HCN), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1] It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[1][5]
Q2: What are the principal reactive sites on the molecule?
A: There are three primary sites of reactivity, each influenced by the powerful electronic and steric effects of the substituents. Understanding their interplay is critical for reaction design.
Caption: Troubleshooting workflow for benzylic alkylation.
Recommended Solutions & Protocol:
-
Base Selection is Key: Prioritize a strong, non-nucleophilic, and sterically unencumbered base. Sodium hydride (NaH) is often an excellent choice. It is a superbase that is poorly soluble, minimizing its nucleophilicity, and the reaction is heterogeneous, which can sometimes mitigate side reactions.
-
Temperature Control is Non-Negotiable: Deprotonation should be performed at low temperatures (e.g., 0 °C or even -78 °C with soluble bases like LDA) to disfavor SNAr. After carbanion formation, the electrophile should be added at the same low temperature, and the reaction should be allowed to warm slowly.
-
Electrophile Choice: Use the least sterically demanding electrophile possible (e.g., methyl iodide, ethyl bromide).
| Base | pKa (Conj. Acid) | Typical Conditions | Pros | Cons |
| NaH | ~36 | THF, 0 °C to RT | Strong, non-nucleophilic | Heterogeneous, can have variable reactivity |
| LDA | ~36 | THF, -78 °C | Strong, soluble, fast | Sterically hindered, can be nucleophilic |
| NaHMDS | ~26 | THF, -78 °C to 0 °C | Strong, very hindered | Weaker than LDA/NaH, can be nucleophilic |
| t-BuOK | ~19 | t-BuOH, THF | Soluble, inexpensive | Often not strong enough, highly nucleophilic |
Scenario 2: Nitrile Group Transformations
Q: My attempt to reduce the nitrile to a primary amine with LiAlH₄ resulted in dehalogenation and a complex mixture. What are safer, more selective methods?
A: Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent that can readily cleave aryl halides, especially on such an electron-deficient ring. The key is to use a milder or more chemoselective reagent.
Causality Analysis:
-
Hydride Reactivity: The potent nucleophilicity of the hydride from LiAlH₄ can initiate an SNAr-type reaction, displacing the chloride or fluoride.
-
Reaction Conditions: The elevated temperatures often required to drive LiAlH₄ reductions to completion further promote these unwanted side reactions.
Recommended Solutions & Protocol:
-
Borane Reagents: Borane-THF complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are excellent choices for reducing nitriles to primary amines. [6]They are significantly less nucleophilic than LiAlH₄ and typically do not reduce aryl halides. The reaction often requires heating, but the risk of dehalogenation is much lower.
-
Catalytic Hydrogenation: This method can be effective but requires careful optimization.
-
Catalyst: Raney Nickel is often used for nitrile reduction. [7][8]However, it can sometimes cause dehalogenation. A palladium-on-carbon (Pd/C) catalyst might also be used, but screening is necessary.
-
Additive: The addition of ammonia or a base (like NaOH) to the hydrogenation is crucial. This suppresses the formation of secondary and tertiary amine byproducts, which occur via condensation of the intermediate imine with the product amine. [6][9] Protocol: Selective Nitrile Reduction with Borane
-
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in anhydrous THF.
-
Addition: Cool the solution to 0 °C. Slowly add 1.5-2.0 equivalents of BH₃·THF solution (1M in THF) dropwise.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux and monitor by TLC until the starting material is consumed.
-
Quench: Cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of 1M HCl to hydrolyze the borane-amine complex.
-
Workup: Make the solution basic with aqueous NaOH to deprotonate the ammonium salt. Extract the product amine with an organic solvent (e.g., ethyl acetate), dry, and purify.
Scenario 3: Nucleophilic Aromatic Substitution (SNAr)
Q: I want to perform an SNAr reaction. Which halide (Cl or F) is the better leaving group, and what conditions should I use?
A: This is an excellent question, as the relative leaving group ability in SNAr is not as straightforward as in SN1/SN2 reactions. For SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The more electronegative atom better stabilizes the negative charge in this intermediate, making the C-F bond more susceptible to attack than the C-Cl bond.
Causality Analysis:
-
Rate-Determining Step: The stability of the Meisenheimer complex is paramount. Fluorine's high electronegativity powerfully withdraws electron density, stabilizing the anionic intermediate more effectively than chlorine. [10][11]* Positional Activation: The fluorine at position 2 is ortho to the strongly activating CF₃ group, making it the most likely site for nucleophilic attack. The chlorine at position 3 is less activated.
Diagram: SNAr Mechanism at the C-F Bond
Caption: Energy profile for the SNAr reaction.
Recommended Conditions:
-
Nucleophile: Use a soft, non-basic nucleophile if possible (e.g., thiols, secondary amines). If using a strong base (e.g., alkoxides), use low temperatures to avoid benzylic deprotonation.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is ideal as it solvates the cation of the nucleophile salt but not the anion, increasing nucleophilicity.
-
Temperature: Start at room temperature. If the reaction is slow, gentle heating (40-60 °C) may be required. Monitor carefully for side reactions.
References
- Google Patents. (2015). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
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PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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Miller, J. M., & Clark, J. H. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. Accounts of Chemical Research, 47(8), 2463–2475. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzyl nitrile (CAS 140-29-4). Retrieved from [Link]
-
Liang, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1425. Retrieved from [Link]
-
Dong, T., et al. (2001). Kinetic Investigation on the Hydrolysis of Aryl(fluoro)(phenyl)-λ6-sulfanenitriles. Bulletin of the Chemical Society of Japan, 74(5), 945-954. Retrieved from [Link]
-
Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(4), 1735–1745. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1977). Criteria for a recommended standard... occupational exposure to decomposition products of fluorocarbon polymers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
-
Wang, Y., et al. (2023). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Journal of the American Chemical Society, 145(38), 21026–21035. Retrieved from [Link]
-
Reddit. (2023). Nitrile reduction. r/OrganicChemistry. Retrieved from [Link]
-
Wang, J., & Sarris, K. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]
-
Papasavva, S., et al. (2022). The Atmospheric Chemistry of Fluoroacetonitrile and the Characterization of the Major Product, Cyanoformyl Fluoride. Atmosphere, 13(10), 1599. Retrieved from [Link]
-
Lee, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Organic & Biomolecular Chemistry, 22(24), 5123-5127. Retrieved from [Link]
-
Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Sci-Hub. (n.d.). Selective electrofluorination of phenylacetonitrile and α-(phenylthio) acetonitrile — The role of sulfur and other operating parameters. Retrieved from [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. Journal of the American Chemical Society. Retrieved from [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the successful optimization of this synthesis. Our approach is rooted in extensive field experience and a deep understanding of the underlying chemical principles.
Introduction
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceuticals, typically proceeds via the cyanation of the corresponding benzaldehyde. While seemingly straightforward, this reaction is fraught with potential challenges that can impact yield, purity, and scalability. This guide provides a structured approach to troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered by researchers working on this synthesis.
Q1: What is the most common synthetic route to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile?
The most prevalent and practical laboratory-scale synthesis involves the conversion of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde to the desired phenylacetonitrile. This is typically achieved through a nucleophilic cyanation reaction.
Q2: Which cyanide source is recommended for this reaction?
Commonly used cyanide sources include sodium cyanide (NaCN) and potassium cyanide (KCN). Both are effective, but their solubility and reactivity can be influenced by the solvent system. Due to the high toxicity of these reagents, they must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[1][2][3]
Q3: What is the role of a phase-transfer catalyst (PTC) and is it necessary?
A phase-transfer catalyst is often crucial for the success of this reaction, especially when using an aqueous solution of the cyanide salt with the organic aldehyde. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction with the aldehyde occurs.[4][5] Without a PTC, the reaction is often sluggish or may not proceed at all due to the immiscibility of the reactants.
Q4: What are the critical safety precautions when working with cyanides?
Working with cyanide salts is extremely hazardous.[1][2] Always adhere to the following safety protocols:
-
Work in a certified chemical fume hood.
-
Wear appropriate PPE , including safety goggles, a lab coat, and nitrile gloves (double-gloving is recommended).
-
Never acidify cyanide waste. Acidification will generate highly toxic hydrogen cyanide (HCN) gas.
-
Have a cyanide poisoning antidote kit available and ensure all lab personnel are trained in its use.
-
Quench all cyanide-containing reaction mixtures and waste with an appropriate oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal, following your institution's hazardous waste disposal procedures.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific experimental issues.
Low or No Product Yield
Q: My reaction has stalled, and I'm observing very low conversion of the starting benzaldehyde. What are the likely causes and how can I fix this?
A: A stalled reaction can be due to several factors. Let's break down the possibilities:
-
Inefficient Phase Transfer: If you are using a biphasic system (e.g., an organic solvent and aqueous NaCN), the lack of an efficient PTC is the most likely culprit.
-
Solution: Introduce a suitable PTC like tetrabutylammonium bromide (TBAB) at a loading of 5-10 mol%. Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
-
Poor Quality of Reagents:
-
Starting Aldehyde: Ensure the 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde is pure. Aldehydes can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. An acidic impurity can neutralize the basic cyanide nucleophile.
-
Cyanide Source: Use a fresh, dry source of NaCN or KCN. These salts can be hygroscopic, and the presence of excess water can lead to side reactions.
-
-
Suboptimal Reaction Temperature:
-
Solution: While many cyanation reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be necessary to overcome the activation energy barrier. However, excessive heat can promote side reactions. Monitor the reaction by TLC or GC-MS to find the optimal temperature.
-
Formation of Impurities and Side Reactions
Q: I'm observing a significant amount of a polar byproduct that is not my desired nitrile. What could it be and how can I prevent its formation?
A: The most common polar byproduct in this reaction is the corresponding cyanohydrin, formed by the addition of the cyanide ion to the carbonyl group of the aldehyde.
-
Cause: The presence of water can facilitate the formation and stabilization of the cyanohydrin intermediate. While some water is necessary to dissolve the cyanide salt, excessive amounts can be detrimental.
-
Prevention:
-
Control Water Content: Use a minimal amount of water to dissolve the cyanide salt. Alternatively, consider using a less polar, aprotic solvent system with a PTC, which can minimize the solubility of water in the organic phase.
-
Reaction Conditions: Running the reaction under anhydrous conditions, for instance by using a cyanide source like trimethylsilyl cyanide (TMSCN) in a dry organic solvent, can completely circumvent cyanohydrin formation. However, this introduces different handling and cost considerations.
-
Q: My final product is contaminated with the corresponding carboxylic acid. How is this happening?
A: The formation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid can occur through two main pathways:
-
Oxidation of the Starting Aldehyde: If the starting benzaldehyde is old or has been improperly stored, it may already be partially oxidized.
-
Hydrolysis of the Nitrile Product: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, especially during the workup.
-
Prevention and Mitigation:
-
Use Pure Starting Material: Always use freshly purified or commercially available high-purity 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde.
-
Neutral Workup: During the reaction workup, avoid strongly acidic or basic conditions if possible. If an aqueous wash is necessary, use a neutral brine solution.
-
Purification: The carboxylic acid can typically be removed from the desired nitrile product by extraction with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate).
-
Experimental Protocols
Optimized Protocol for the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and scale.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM) or Toluene
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) and TBAB (0.1 eq) in dichloromethane or toluene.
-
Addition of Cyanide: In a separate flask, carefully prepare a solution of NaCN (1.2 eq) in a minimal amount of deionized water.
-
Reaction: With vigorous stirring, add the aqueous NaCN solution to the organic solution of the aldehyde.
-
Heating and Monitoring: Heat the reaction mixture to 40 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to afford the pure 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Data Presentation
The following table summarizes the key reaction parameters and their potential impact on the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
| Parameter | Variation | Potential Effect on Yield | Potential Effect on Purity | Recommended Starting Point |
| Cyanide Source | NaCN vs. KCN | Minimal difference | Minimal difference | NaCN |
| Solvent | Dichloromethane, Toluene, Acetonitrile | Can affect reaction rate and solubility | Can influence side product formation | Dichloromethane or Toluene |
| Phase Transfer Catalyst | None vs. TBAB, etc. | Significant increase with PTC | Can improve by reducing reaction time | 10 mol% TBAB |
| Temperature | Room Temp vs. 40-60 °C | Increased rate with heating | Risk of side reactions at high temps | 40 °C |
| Water Content | Anhydrous vs. Biphasic | Biphasic necessary for inorganic cyanides | Excess water can lead to cyanohydrin | Minimal water to dissolve cyanide |
Visualization of Reaction and Troubleshooting
Reaction Pathway
Caption: General reaction scheme for the phase-transfer catalyzed cyanation.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting low reaction yields.
References
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of water on the benzaldehyde yield. Retrieved from [Link]
-
Xu, C., Song, X., Guo, J., Chen, S., Gao, J., Jiang, J., Gao, F., Li, Y., & Wang, M. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 20(13), 3933–3937. [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). EP0384392A1 - Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O.
-
Organic Chemistry Frontiers. (n.d.). Direct intermolecular three-component aminotrifluoromethylation of styrenes by visible-light-photoredox catalysis. Retrieved from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]
-
RSC Advances. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Retrieved from [Link]
-
MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Retrieved from [Link]
-
Maleczka, R. E., & Terrell, L. R. (2006). Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Organic Letters, 8(9), 1887–1888. [Link]
-
Reddit. (2018, June 24). What should we know about the Strecker and Gabriel synthesis of amino acids? Retrieved from [Link]
- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (2021, October 11). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
-
PubMed. (2023, February 10). Evolution of Solute-Water Interactions in the Benzaldehyde-(H2O)1-6 Clusters by Rotational Spectroscopy. Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Reactions in Water: Transformation of Aldehydes to Nitriles Using NBS under Mild Conditions. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Proton transfers in the Strecker reaction revealed by DFT calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p -Anisidine and 2-Fluoromalonic Acid. Retrieved from [Link]
-
Drug Design, Development and Therapy. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 2. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 3. 3-(Trifluoromethyl)phenylacetonitrile 97 2338-76-3 [sigmaaldrich.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Scale-Up Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile and its common precursor, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this synthesis. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and practical experience.
A Note on Nomenclature: There is a critical distinction between phenylacetonitrile and benzonitrile.
-
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile : The -CN group is directly attached to the aromatic ring.
-
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile : A -CH₂CN group is attached to the ring.
The most direct and industrially common route from the readily available starting material, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, is the Sandmeyer reaction, which produces the benzonitrile . This guide will focus primarily on the challenges associated with this robust and scalable, yet demanding, synthetic route.
Section 1: Synthetic Pathway Overview
The conversion of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline to the target benzonitrile is typically achieved via a two-step, one-pot Sandmeyer reaction. This process involves the initial formation of a diazonium salt, which is then catalytically displaced by a cyanide nucleophile.
Caption: General workflow for the Sandmeyer synthesis of the target benzonitrile.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer reaction the preferred method for this synthesis on a large scale? The Sandmeyer reaction is a versatile and cost-effective method for introducing a wide range of functional groups onto an aromatic ring, starting from a readily available aniline.[1] For cyanation, it provides a direct route that avoids multi-step sequences or the use of expensive palladium catalysts that might be required for other cross-coupling methods.[2] Its long history in industrial chemistry means its hazards and parameters are well-understood.[3]
Q2: What are the primary safety hazards I should be aware of during scale-up? The two main hazards are the diazonium salt intermediate and the cyanide reagents.
-
Aryl Diazonium Salts: In their solid, dry state, diazonium salts are shock-sensitive and can be violently explosive. Therefore, they are almost exclusively generated in situ in a cold aqueous solution and consumed immediately in the subsequent step.[4] Uncontrolled temperature increases can lead to rapid decomposition and a dangerous buildup of nitrogen gas.
-
Cyanide: Copper(I) cyanide (CuCN) and potassium cyanide (KCN) are highly toxic. Accidental acidification of cyanide waste will generate lethal hydrogen cyanide (HCN) gas. All operations and waste handling must be conducted under strict safety protocols.
Q3: Can I use a different copper source or a copper-free method? While the classic Sandmeyer reaction uses a stoichiometric amount of copper(I) salt, modern variations exist that use catalytic copper.[3] Some copper-free methods for diazonium salt transformations have been developed, but they are generally less common for cyanation.[1] For scale-up, the reliability and cost-effectiveness of the CuCN method make it a standard choice.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Stage 1: Diazotization
Q: My starting aniline is not fully dissolving in the acidic solution. What should I do?
-
Cause: The aniline salt (Ar-NH₃⁺Cl⁻) may have limited solubility, especially at low temperatures. Incomplete dissolution leads to incomplete diazotization.
-
Solution: Ensure you are using a sufficient concentration of strong acid (typically 2.5-3.0 equivalents of HCl). The aniline should be added to the acid solution and stirred until a fine, uniform slurry or a complete solution is formed before cooling down to 0 °C. Gentle warming may be initially required to form the salt before cooling.
Q: The reaction mixture turned brown or black during the addition of sodium nitrite. What went wrong?
-
Cause: This indicates decomposition of the diazonium salt or nitrous acid. The most common reason is a temperature excursion above 5-10 °C. Localized "hot spots" can also occur if the nitrite solution is added too quickly or with poor mixing.
-
Solution:
-
Improve Thermal Control: Ensure your cooling bath is robust and that the reactor has sufficient surface area for heat exchange. For larger scales, reactor jackets with chilled glycol are essential.
-
Slow Addition: Add the aqueous sodium nitrite solution dropwise and sub-surface to ensure rapid dispersion and prevent localized heating.
-
Monitor Temperature: Place the temperature probe in the reaction liquid, not just in the cooling bath, to get an accurate reading of the internal temperature.
-
Q: How can I confirm the diazotization is complete before proceeding?
-
Cause: Incomplete diazotization will lead to unreacted aniline, which can cause downstream purification issues and potential side reactions.
-
Solution: A simple starch-iodide paper test can be used to check for the presence of excess nitrous acid, which indicates the aniline has been fully consumed. A drop of the reaction mixture on the paper should produce an immediate blue-black color. If the test is negative, add a small additional amount of sodium nitrite solution until the test remains positive for 5-10 minutes.
Stage 2: Sandmeyer Cyanation
Q: My yield is very low, and I've isolated a significant amount of a phenolic byproduct.
-
Cause: This is a classic side reaction where the diazonium salt reacts with water to form a phenol (Ar-OH). This reaction is accelerated by higher temperatures and the presence of copper salts.
-
Solution:
-
Control the Addition: The cold diazonium salt solution should be added slowly to the warm (typically 60-70 °C) copper cyanide solution. This ensures the diazonium salt reacts immediately upon introduction, keeping its standing concentration low. Do not add the cyanide solution to the diazonium salt.
-
Maintain Proper Temperature: While the cyanide solution needs to be warm enough to facilitate the reaction, excessive temperatures will favor phenol formation. Maintain the temperature within the recommended range for your specific substrate.
-
Q: The reaction produced a large amount of dark, tarry material.
-
Cause: This often points to radical side reactions, which can lead to the formation of biaryl compounds (Ar-Ar) and other polymeric materials.[1] The mechanism of the Sandmeyer reaction is believed to involve aryl radicals.[5]
-
Solution:
-
Catalyst Quality: Ensure your CuCN is of high quality. The presence of impurities or oxidized copper(II) species can promote unwanted side reactions.
-
Degas Solvents: While not always necessary, using degassed water for preparing solutions can sometimes minimize oxidative side reactions.
-
pH Control: The pH of the reaction mixture can influence stability. The reaction is typically run under the acidic conditions carried over from the diazotization step.
-
Stage 3: Work-up and Purification
Q: How do I safely handle the cyanide-containing waste stream?
-
Cause: Cyanide waste is extremely hazardous.
-
Solution: All aqueous waste containing cyanide must be treated with an oxidant under basic conditions to decompose the cyanide ion. A common lab-scale method is to add sodium hypochlorite (bleach) or potassium permanganate at a pH > 10. The process should be monitored to ensure complete destruction of cyanide before disposal. Always follow your institution's specific waste disposal protocols.
Q: My crude product is contaminated with copper salts.
-
Cause: Copper complexes can be soluble in organic solvents, leading to a colored product that is difficult to purify.
-
Solution: During the work-up, wash the organic extract with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a concentrated ammonium hydroxide solution to help remove residual copper.
Q: What is the best method for final purification on a large scale?
-
Cause: The final product must meet high purity specifications, especially if it's a pharmaceutical intermediate.
-
Solution:
-
Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation is an excellent method for large-scale purification.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a powerful purification technique. A solvent screen should be performed to identify the best system.
-
Section 4: Protocol - Lab Scale Example
This protocol provides a representative procedure. On a larger scale, equipment and addition times must be adjusted to ensure proper thermal management.
Materials:
-
3-Chloro-2-fluoro-6-(trifluoromethyl)aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (~37%) (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Copper(I) Cyanide (1.2 eq)
-
Potassium Cyanide (1.2 eq)
-
Toluene or other suitable organic solvent
-
Deionized Water
Procedure:
-
Diazotization:
-
In a jacketed reactor, charge concentrated HCl and water. Cool to 10-15 °C.
-
Slowly add the aniline while stirring. A slurry of the aniline hydrochloride salt will form.
-
Cool the mixture to 0-5 °C.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline slurry, ensuring the internal temperature never exceeds 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Confirm completion with a positive starch-iodide test.
-
-
Cyanation:
-
In a separate reactor, prepare a solution of CuCN and KCN in water. Heat this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous evolution of N₂ gas will occur. The addition rate must be controlled to manage the foaming and maintain the reaction temperature.
-
After the addition is complete, hold the reaction mixture at 70 °C for 1-2 hours until gas evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add toluene to the reactor and stir.
-
Separate the organic layer. Extract the aqueous layer again with toluene.
-
Combine the organic layers and wash sequentially with water, dilute NaOH, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil/solid by vacuum distillation or recrystallization.
-
| Parameter | Diazotization | Cyanation |
| Temperature | 0-5 °C | 60-70 °C |
| Key Reagents | NaNO₂, HCl | CuCN, KCN |
| Stoichiometry (vs. Aniline) | HCl: ~3.0 eq, NaNO₂: ~1.1 eq | CuCN: ~1.2 eq |
| Critical Control Point | Slow NaNO₂ addition; strict temperature control | Slow diazonium salt addition to hot CuCN solution |
Section 5: Visualization of Troubleshooting Logic
This diagram illustrates a decision-making process for diagnosing low yield in the Sandmeyer cyanation step.
Caption: Troubleshooting flowchart for low yield in the Sandmeyer cyanation reaction.
References
-
D. S. B. Daniels, G. A. F. Jones, N. D. Pearson, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
J. K. Vandavasi, L. M. J. Zarbo, et al. (2018). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
- Google Patents. US6333434B1 - Preparation of trifluoromethylanilines.
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
-
S. R. J. Stout, et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science. Available at: [Link]
-
X. Wang, et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. How can I remove nitrile impurities from the oxime? Available at: [Link]
-
ACS Publications. The Dark Side of Fluorine. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]
-
Organic Syntheses. 2-Phenylbutyronitrile. Available at: [Link]
-
Semantic Scholar. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]
-
PubChem. m-Trifluoromethylphenylacetonitrile. Available at: [Link]
-
Filo. In order to prepare benzonitrile from C6H5N2Cl, the reagent required is.... Available at: [Link]
-
Chemistry LibreTexts. Preparation of Nitriles. Available at: [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Alternative reagents for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support guide for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers, chemists, and professionals in drug development. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, focusing on alternative reagents and robust methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile?
A1: There are three principal routes, each with distinct advantages and challenges:
-
The Sandmeyer Reaction: This classic transformation involves the diazotization of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[1][2] It is a well-established method but often involves highly toxic reagents and can be sensitive to reaction conditions.[3]
-
Palladium-Catalyzed Cyanation: A more modern approach where an aryl halide, such as 1,3-dichloro-2-fluoro-6-(trifluoromethyl)benzene, is coupled with a cyanide source using a palladium catalyst.[4][5] This method generally offers milder conditions and greater functional group tolerance.[6]
-
Nucleophilic Aromatic Substitution (SNAr): This route leverages the electron-deficient nature of the aromatic ring. A precursor with a suitable leaving group (e.g., a halogen) is reacted with a cyanide salt.[7] The presence of multiple electron-withdrawing groups (-CF₃, -Cl, -F) makes the ring highly susceptible to nucleophilic attack.[8][9]
Q2: My starting material, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, is not commercially available. How can it be synthesized?
A2: The synthesis of the requisite aniline precursor is a multi-step process that typically begins with a more common starting material. For instance, a plausible route involves the nitration of 1-chloro-2-fluoro-4-(trifluoromethyl)benzene, followed by the reduction of the resulting nitro group to the desired aniline. Careful control of regioselectivity during the nitration step is critical to obtaining the correct isomer.
Q3: Which cyanide source is recommended for safety and efficiency?
A3: The choice of cyanide source is a critical decision balancing reactivity and safety.
-
Alkali Metal Cyanides (NaCN, KCN): Highly effective but extremely toxic and require careful handling in acidic conditions to avoid the release of HCN gas.[10]
-
Copper(I) Cyanide (CuCN): Traditionally used in Sandmeyer and Rosenmund-von Braun reactions. It is toxic and often used in stoichiometric amounts.[11]
-
Zinc Cyanide (Zn(CN)₂): A safer alternative as it is less likely to release significant amounts of HCN upon accidental exposure to moisture. It is widely used in palladium-catalyzed reactions but can sometimes be less reactive.[5]
-
"Safer" Cyanide Surrogates: For palladium-catalyzed reactions, alternatives like potassium hexacyanoferrate(II) or cuprous thiocyanate (CuSCN) have been developed to reduce toxicity risks.[12] Dimethylmalononitrile (DMMN) has also been reported as a bench-stable electrophilic cyanation reagent for aryl Grignard reagents, avoiding the use of toxic metal cyanides altogether.[13]
Workflow Comparison: Major Synthetic Routes
The diagram below illustrates the decision-making process when choosing a synthetic pathway for the target molecule.
Caption: Comparative workflow of primary synthetic routes.
Troubleshooting Guide 1: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for converting aryl amines into aryl nitriles but is notoriously sensitive.[1][2] Success hinges on the careful formation and handling of the intermediate diazonium salt.[11]
Q: My diazotization reaction is failing or giving a low yield of the diazonium salt. What's wrong?
A: Diazonium salt formation is the most critical step. Common failure points include:
-
Temperature Control: The reaction is highly exothermic. The temperature must be strictly maintained between 0-5 °C.[14] Higher temperatures lead to rapid decomposition of the diazonium salt, often forming unwanted phenols.
-
Acid Concentration: A strong mineral acid (like HCl) is required. Insufficient acid can lead to the formation of an inactive diazoamino compound through coupling of the diazonium salt with unreacted aniline.
-
Nitrite Addition: Sodium nitrite (NaNO₂) solution should be added slowly and subsurface to ensure immediate reaction and prevent localized overheating or buildup of nitrous acid (HNO₂).[11]
Q: During the cyanation step with CuCN, I'm observing a significant amount of dark, tar-like byproduct and low yields of the desired nitrile. How can I fix this?
A: This is a common issue often related to the radical mechanism of the Sandmeyer reaction.[11]
-
Neutralization: Ensure the diazonium salt solution is carefully neutralized before adding it to the cyanide solution. An overly acidic solution can lead to the liberation of highly toxic HCN gas and promote side reactions.
-
Purity of CuCN: The quality of copper(I) cyanide is paramount. Old or impure CuCN can inhibit the reaction. It is advisable to use freshly prepared or high-purity commercial CuCN.
-
Reaction Temperature: While the diazotization must be cold, the cyanation step often requires gentle heating to proceed at a reasonable rate. However, excessive heat can promote polymerization and decomposition. An optimal temperature is typically found between 20-60 °C, depending on the substrate.
Protocol: Sandmeyer Cyanation
-
Diazotization: Dissolve 1.0 equivalent of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline in aqueous HCl (e.g., 3M) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.[14]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Warm this solution to ~60 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, continue heating the reaction mixture for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and proceed with extraction using an appropriate organic solvent (e.g., toluene or ethyl acetate).
Troubleshooting Guide 2: Palladium-Catalyzed Cyanation
This approach offers a milder and often more efficient alternative to the Sandmeyer reaction, particularly for complex substrates.[5] Success relies on selecting the right catalyst system and cyanide source.
Q: How do I choose the optimal palladium catalyst and ligand for this specific substrate?
A: The choice is crucial and substrate-dependent.
-
For Aryl Bromides/Iodides: Standard catalysts like Pd(PPh₃)₄ or systems generated in situ from a Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., XantPhos, cataCXium A) are effective.
-
For Aryl Chlorides: Aryl chlorides are less reactive and require more specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step. Ligands like SPhos, XPhos, or tBu₃P are often necessary.[13] Given the steric hindrance around the reaction center in your substrate, a bulky ligand is highly recommended.
-
Heterogeneous Catalysts: For scalability and easier purification, heterogeneous catalysts like Pd/C can be effective, especially for aryl bromides.[15]
Q: My reaction is stalling or the catalyst appears to have been poisoned. What are the likely causes?
A: Catalyst deactivation by cyanide is a known issue in these reactions.[5]
-
Cyanide Concentration: Free cyanide in solution can coordinate strongly to the palladium center and inhibit catalysis. Using a cyanide source with low solubility (like KCN or Zn(CN)₂) or a phase-transfer catalyst can help maintain a low, steady concentration of active cyanide.[3]
-
Water and Air: While some modern protocols are robust, many palladium-catalyzed reactions are sensitive to air and moisture. Ensure you are using anhydrous solvents and an inert atmosphere (Nitrogen or Argon).
-
Additives: Sometimes, additives are used to protect the catalyst. For instance, some protocols use reducing agents like DIPEA to help maintain the active Pd(0) state.[13]
Comparative Table of Cyanide Sources for Pd-Catalysis
| Cyanide Source | Typical Catalyst Loading (mol%) | Temperature (°C) | Advantages | Disadvantages |
| KCN / NaCN | 1-5% | 80-120 | Inexpensive, high reactivity | Highly toxic, requires anhydrous conditions, can poison catalyst |
| Zn(CN)₂ | 1-5% | 80-120 | Safer than KCN/NaCN, less basic | Slower reaction rates, requires higher temperatures |
| CuSCN [12] | 2-5% | 100-140 | Safe cyanide source | Can require higher catalyst loading and temperature |
| K₄[Fe(CN)₆] | 1-3% | 100-130 | Low toxicity, inexpensive | Requires specific ligands and conditions to be effective |
Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is attractive due to its simplicity and avoidance of transition metals. Its viability depends entirely on the electronic properties of the starting material.[7]
Q: My starting material is 1,3-dichloro-2-fluoro-6-(trifluoromethyl)benzene. Which halogen will be substituted by the cyanide nucleophile?
A: The substitution will occur at the position most activated by the electron-withdrawing groups and where the resulting intermediate (a Meisenheimer complex) is most stabilized.[9]
-
The trifluoromethyl group is a powerful activating group. The positions ortho and para to it are most activated.
-
In your substrate, the C1-Cl and C3-Cl are both ortho or para to the -CF₃ group (depending on numbering). However, the C1-Cl is also ortho to the fluorine atom, which is also strongly electron-withdrawing. Therefore, the C1 position is likely the most electrophilic and susceptible to nucleophilic attack. The fluorine atom is generally a poor leaving group in SNAr compared to chlorine unless specifically activated.[8]
Caption: Simplified SNAr reaction pathway.
Q: The SNAr reaction is very slow. How can I accelerate it?
A: The rate of an SNAr reaction is highly dependent on the solvent and temperature.
-
Solvent Choice: The reaction requires a polar aprotic solvent, such as DMSO, DMF, or NMP. These solvents are excellent at solvating the cation (e.g., Na⁺ from NaCN) but poorly solvate the anion (CN⁻), making the nucleophile more "naked" and reactive. They also help stabilize the negatively charged Meisenheimer intermediate.[9]
-
Temperature: Increasing the reaction temperature will significantly increase the rate. SNAr reactions are often run at elevated temperatures, sometimes exceeding 100-150 °C, to achieve a reasonable reaction time.
-
Phase-Transfer Catalysis: If using a solid-liquid system (e.g., solid NaCN in an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be used to shuttle the cyanide anion into the organic phase, thereby increasing the reaction rate.
References
- CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents.
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents.
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents.
-
Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]
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Sandmeyer reaction - Wikipedia. Available at: [Link]
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Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Molecules. Available at: [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2022). International Journal of Molecular Sciences. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides and Borons with CuSCN. (2013). Organic Letters. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Organic & Biomolecular Chemistry. Available at: [Link]
-
Direct Regioselective C-H Cyanation of Purines. (2023). Molecules. Available at: [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021). RSC Advances. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Catalysts. Available at: [Link]
-
Benzyl Cyanide. Organic Syntheses. Available at: [Link]
-
Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. (2019). Angewandte Chemie International Edition. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2002). Chemical Reviews. Available at: [Link]
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]
-
Troubleshooting a Sandmeyer reaction. Reddit. Available at: [Link]
-
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available at: [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2021). Freie Universität Berlin. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. Available at: [Link]
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Managing exothermic reactions in 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile synthesis
Technical Support Center: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic nature of this synthesis. My objective is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and safe experimentation.
Frequently Asked Questions (FAQs): Understanding the Exotherm
Q1: What is the primary exothermic step in the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile?
The primary exothermic event occurs during the nucleophilic substitution of the benzylic halide (e.g., 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl chloride) with a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), to form the carbon-carbon bond of the nitrile. This cyanidation reaction is highly favorable thermodynamically, releasing significant energy as heat.
The reaction can be generalized as: Ar-CH₂-Cl + NaCN → Ar-CH₂-CN + NaCl + Heat
This step is critical because the rate of heat generation can exceed the rate of heat removal, leading to a dangerous increase in temperature.
Q2: Why is the cyanidation reaction so exothermic?
The exothermicity is rooted in the bond energetics of the reaction. A relatively weaker carbon-halogen bond (in the benzyl halide) is broken, and a stronger, more stable carbon-carbon bond (in the resulting phenylacetonitrile) is formed. The net enthalpy change (ΔH) for this process is negative, signifying the release of energy. Factors such as the solvent, the use of phase-transfer catalysts, and the concentration of reactants can influence the reaction kinetics, but the overall enthalpy of the reaction remains a constant and significant value.
Q3: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?
An uncontrolled exotherm can lead to a state known as thermal runaway. This is a hazardous situation where the reaction rate increases due to the rising temperature, which in turn accelerates the rate of heat production, creating a dangerous positive feedback loop.[1] The consequences can be severe:
-
Violent Boiling and Pressure Build-up: The solvent can rapidly boil, leading to a dangerous increase in reactor pressure, potentially causing equipment failure or an explosion.
-
Secondary Decomposition: At elevated temperatures, the reactants, products, or solvent may begin to decompose, often generating large volumes of gas and potentially toxic byproducts. Aromatic nitro compounds, if present as precursors or intermediates, are particularly known for their potential for thermal instability.[2]
-
Reduced Product Quality: Uncontrolled temperatures can lead to a host of side reactions, such as the formation of impurities, which reduces the yield and purity of the desired 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
-
Release of Toxic Vapors: A breach of containment can release highly toxic materials like sodium cyanide or hydrogen cyanide gas, especially if acidic conditions are inadvertently created.[3][4][5]
Troubleshooting Guide: Real-Time Exotherm Management
This section provides direct, actionable advice for specific issues you may encounter during the experiment.
Scenario 1: The reaction temperature is rising steadily and approaching the set limit.
-
Immediate Action:
-
Immediately stop the addition of the cyanide solution.
-
Ensure the cooling system (e.g., ice bath, cryostat) is operating at maximum capacity.
-
Increase the stirring rate to improve heat transfer to the reactor walls.
-
-
Root Cause Analysis:
-
Reagent Addition Rate: The most common cause is adding the cyanide solution too quickly for the cooling system to handle.
-
Cooling Inefficiency: The cooling bath may not be at the correct temperature, or there may be insufficient surface area contact with the reaction flask.
-
High Reactant Concentration: The reaction mixture may be too concentrated, leading to a higher rate of heat generation per unit volume.
-
-
Corrective Action:
-
Wait for the temperature to stabilize at or below the desired setpoint before cautiously resuming addition at a significantly reduced rate.
-
If the temperature does not respond to stopping the addition, prepare for an emergency quench (see Scenario 2).
-
For future experiments, re-evaluate the addition rate and reactant concentrations based on this observation.
-
Scenario 2: A sudden, sharp temperature spike occurs ("kick-off").
-
Immediate Action (Emergency Quench):
-
If a pre-prepared quenching solution is available, add it to the reaction vessel immediately to halt the reaction. A common quenching agent for cyanidation is a cold, buffered aqueous solution or a protic solvent like isopropanol.[6][7][8]
-
If no quenching agent is ready, activate emergency cooling systems if available (e.g., a liquid nitrogen trap on the condenser, though extreme caution is advised).
-
Alert personnel and be prepared to evacuate the area if the situation cannot be controlled.
-
-
Root Cause Analysis:
-
Induction Period: The reaction may have had an induction period where reactants were added but did not immediately react. This accumulation of unreacted material can then react all at once, causing a violent exotherm. This is particularly dangerous.
-
Loss of Cooling: A sudden failure of the cooling system (e.g., cryostat malfunction, ice bath melting) can trigger a runaway.[9]
-
Poor Mixing: Inadequate stirring can create localized "hot spots" where the reaction initiates and then rapidly propagates through the rest of the mixture.
-
-
Corrective Action:
-
This scenario represents a significant safety failure. A thorough incident review is mandatory before attempting the reaction again.
-
Ensure that the reaction has properly initiated before adding the bulk of the reagent. This can be confirmed by a slight, controlled temperature rise after adding a small initial portion of the cyanide.
-
Preventative Measures & Best Practices
Proactive control is the foundation of safety for exothermic reactions.
Q4: How should I design my experimental setup for optimal heat management?
Effective heat dissipation is critical. Consider the following:
-
Reactor Choice: Use a jacketed reactor connected to a circulating cooling system (cryostat) for precise temperature control. For smaller scales, a round-bottom flask in a well-maintained ice/salt or dry ice/acetone bath is essential.
-
Flask Size: The reaction flask should be large enough that the total reaction volume does not exceed 50% of the flask's capacity.[10] This provides headspace for potential gas evolution and reduces the risk of splashing.
-
Stirring: Employ vigorous overhead mechanical stirring. A magnetic stir bar may not be sufficient for efficient heat transfer in viscous mixtures or larger-scale reactions.
-
Monitoring: Place a calibrated thermometer or thermocouple probe directly into the reaction mixture to measure the internal temperature, which is more accurate than measuring the bath temperature.
Q5: What is the best method for adding the cyanide reagent?
Slow, controlled addition is paramount.
-
Use a Syringe Pump: A syringe pump provides the most consistent and controllable addition rate. This is superior to a manual dropping funnel.
-
Add as a Solution: Dissolve the sodium cyanide in a suitable solvent (e.g., water, if using a phase-transfer system) and add this solution. Adding solid cyanide can lead to clumps that dissolve and react uncontrollably.
-
Subsurface Addition: If possible, have the addition line terminate below the surface of the reaction mixture to ensure immediate mixing and prevent accumulation on the surface.
Data Table: Recommended Control Parameters
| Parameter | Recommendation | Rationale |
| Internal Temperature | 0 - 10 °C | Keeps the reaction rate manageable and provides a safety margin. |
| Reagent Addition | Slow, continuous addition via syringe pump | Prevents accumulation of unreacted reagents.[1][11] |
| Reactor Volume | ≤ 50% of flask capacity | Provides headspace and better surface area for cooling.[10] |
| Stirring | Vigorous overhead mechanical stirring | Ensures homogenous temperature and concentration, preventing hot spots. |
| Monitoring | Internal thermocouple | Provides an accurate, real-time reading of the reaction temperature. |
Visualizing Workflows and Logic
Diagram: Troubleshooting a Temperature Excursion
This decision tree illustrates the logical steps to take when faced with a rising reaction temperature.
Caption: A decision tree for managing unexpected temperature increases.
Experimental Protocol: Lab-Scale Synthesis (Illustrative Example)
Disclaimer: This protocol is for informational purposes only. All procedures should be subjected to a thorough risk assessment by the end-user.
1. Reactor Setup:
- Equip a 250 mL jacketed reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a condenser.
- Connect the reactor jacket to a cryostat and cool to 0 °C.
2. Reagent Preparation:
- In the reactor, charge 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl chloride (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable solvent (e.g., toluene, 100 mL).
- Prepare a separate solution of sodium cyanide (1.2 eq) in deionized water (40 mL). CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE). [4][5]
3. Reaction Execution:
- Begin vigorous stirring of the benzyl chloride solution.
- Using a syringe pump, add the sodium cyanide solution subsurface over a period of 2-3 hours.
- Maintain the internal reaction temperature between 0-5 °C throughout the addition. If the temperature exceeds 8 °C, pause the addition until the temperature returns to the set range.
- After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour, monitoring for any delayed exotherm.
4. Quenching and Work-up:
- Once the reaction is complete (as determined by TLC or LCMS), slowly add the reaction mixture to a separate flask containing a cold (0 °C) aqueous solution of sodium hypochlorite (bleach). This will both quench the reaction and oxidize any excess cyanide. CAUTION: The quench can be exothermic. Perform the addition slowly.
- Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent.
- Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Scale-Up Considerations
Q6: What is the biggest challenge when scaling up this reaction?
The primary challenge is the change in the surface-area-to-volume ratio.[9] As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This makes cooling much less efficient and significantly increases the risk of a thermal runaway. Never scale a reaction by more than a factor of three from a previously successful run.[10] A thorough thermal hazard assessment using techniques like reaction calorimetry is essential before attempting a large-scale synthesis.[2]
References
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-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
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MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Retrieved from [Link]
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-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
Iris Publishers. (2024). Determination of the Appropriate Metal/Cyanide Ratio for the Reaction of Gold and Cyanicidal Metals in Synthetic Solutions. Quantification of Free Cyanide by Colorimetry. Retrieved from [Link]
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-
Eisler, R. (2007). Cyanide hazards to plants and animals from gold mining and related water issues. PubMed. Retrieved from [Link]
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-
Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. Retrieved from [Link]
-
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-
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-
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ResearchGate. (n.d.). Investigation of the effect of cyanidation after microwave roasting treatment on refractory gold/silver ores by characterization studies. Retrieved from [Link]
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-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
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U.S. Fish and Wildlife Service. (n.d.). Cyanide hazards to plants and animals from gold mining and related water issues. Retrieved from [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
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-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
ACS Publications. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Retrieved from [Link]
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University of Notre Dame. (2015). Common Standard Operating Procedure. Retrieved from [Link]
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ResearchGate. (2025). Preventing Thermal Runaway Propagation in Lithium-Ion Batteries: A Holistic Review of Materials, Systems, and Predictive Strategies. Retrieved from [Link]
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Stanford University. (2023). Scale Up Safety. Retrieved from [Link]
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planetGOLD. (n.d.). Chemical hazards in the artisanal gold sector. Retrieved from [Link]
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ACS Publications. (2026). Enthalpy–Entropy Compensation Governs the Solvent-Mixing Effect in Electrochemical Thermoelectric Conversion. Retrieved from [Link]
-
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-
MDPI. (n.d.). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. Retrieved from [Link]
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MDPI. (n.d.). CYANIDATION OF PRECIOUS METALS FROM URBAN MINE SOURCES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Retrieved from [Link]
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- 11. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: By-product Analysis in the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this complex molecule. By understanding the reaction mechanism and potential side reactions, you can effectively troubleshoot issues, identify by-products, and optimize your synthetic protocol for higher purity and yield.
Introduction to the Synthesis
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a cyanide source displaces a leaving group, most commonly a halogen, on an appropriately substituted benzene ring. The electron-withdrawing nature of the trifluoromethyl group, in conjunction with the chloro and fluoro substituents, activates the aromatic ring towards nucleophilic attack.[1][2]
A plausible synthetic route involves the reaction of a 1,2,3-tri-substituted benzene, such as 1,3-dichloro-2-fluoro-4-(trifluoromethyl)benzene, with a cyanide salt like sodium or potassium cyanide in a suitable polar aprotic solvent.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, low temperature, or deactivation of the cyanide nucleophile.
-
Competing side reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and cyanide source can significantly impact the reaction outcome. For instance, some cyanation reactions require high temperatures (130-145°C), which can also promote side reactions.[3]
-
Moisture in the reaction: Water can react with the cyanide salt, reducing its nucleophilicity and potentially leading to hydrolysis by-products.
Q2: I am observing multiple unexpected peaks in my HPLC/GC-MS analysis. What are the likely by-products?
A2: Based on the SNAr mechanism and common side reactions in similar syntheses, potential by-products include:
-
Isomeric products: If the starting material has multiple potential leaving groups, substitution at different positions can lead to isomeric phenylacetonitriles.
-
Hydrolysis products: Reaction of the nitrile group with any residual water can lead to the formation of the corresponding amide or carboxylic acid.
-
Products of incomplete reaction: Unreacted starting materials will appear as impurities.
-
Solvent-related by-products: The solvent, especially if reactive under the reaction conditions, can sometimes participate in side reactions.
-
Benzyne formation: Under strongly basic conditions, elimination of a proton and a halide can lead to a highly reactive benzyne intermediate, which can then react with various nucleophiles to form a mixture of products.[2]
Q3: How can I confirm the identity of an unknown by-product?
A3: A combination of analytical techniques is typically required for unambiguous structure elucidation:
-
Mass Spectrometry (MS): Provides the molecular weight of the impurity. High-resolution MS (HRMS) can give the elemental composition.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F). ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the impurity, such as a nitrile (C≡N) or a carbonyl (C=O) group from hydrolysis.
Q4: What are the best practices for minimizing by-product formation?
A4: To improve the purity of your product, consider the following:
-
Use anhydrous conditions: Ensure all reagents and solvents are dry to prevent hydrolysis.
-
Optimize reaction temperature: Lowering the temperature may reduce the rate of side reactions more than the desired reaction.[3]
-
Control stoichiometry: Use a precise amount of the cyanide source to avoid excess that could lead to further reactions.
-
Choose a non-reactive solvent: Select a solvent that is stable under the reaction conditions.
-
Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Diagnostic Check | Proposed Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC, HPLC, or GC-MS at regular intervals. | Increase the reaction time or incrementally raise the temperature. Be mindful that higher temperatures may promote by-product formation. |
| Poor Solubility of Reagents | Visually inspect the reaction mixture for undissolved solids. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. Consider using a phase-transfer catalyst to improve the solubility and reactivity of the cyanide salt. |
| Deactivated Cyanide Source | Ensure the cyanide salt is of high purity and has been stored under anhydrous conditions. | Use a fresh, dry batch of the cyanide salt. Consider alternative cyanide sources that may be more reactive under your conditions. |
Problem 2: Presence of a Major, Unidentified By-product
| Potential Cause | Diagnostic Check | Proposed Solution |
| Isomeric Product Formation | Analyze the by-product using MS and NMR to determine its molecular formula and connectivity. Compare the spectra with that of the expected product. | If the starting material allows for substitution at multiple sites, a more selective starting material may be required. Alternatively, chromatographic separation may be necessary to isolate the desired isomer. |
| Hydrolysis of the Nitrile Product | Look for characteristic IR peaks for amide (C=O and N-H) or carboxylic acid (broad O-H and C=O) functional groups. The molecular weight from MS will also be higher than the product. | Ensure strictly anhydrous reaction conditions. Purify the final product to remove any acidic or basic impurities that could catalyze hydrolysis during workup or storage. |
| Reaction with Solvent | Use GC-MS to identify any adducts of the starting material or product with the solvent. | Switch to a less reactive solvent. Common choices for SNAr reactions include DMF, DMSO, and NMP. |
Experimental Protocols
Protocol 1: General Procedure for By-product Identification using HPLC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).
-
HPLC Separation:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to a mass spectrometer (e.g., ESI-QTOF).
-
Acquire data in both positive and negative ion modes to maximize the chances of detecting all components.
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights.
-
Protocol 2: Purification of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Workup: After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
-
Recrystallization (if the product is a solid):
-
Dissolve the purified product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Visualizing the Troubleshooting Process
Below is a workflow to guide the identification and resolution of by-product issues.
Caption: A decision-making workflow for troubleshooting by-products in chemical synthesis.
Mechanistic Insights into By-product Formation
The following diagram illustrates the main reaction pathway and potential side reactions.
Caption: Plausible reaction pathways for the synthesis and by-product formation.
References
-
Ushkov, A. V., & Grushin, V. V. (2011). A t-Bu3P-monoligated Pd catalyst in MeCN-THF enabled an efficient general aromatic cyanation reaction under practicable conditions using NaCN as cyanide source, low-boiling recyclable solvents, and minimal quantities of inexpensive, nontoxic promoters. Journal of the American Chemical Society, 133(28), 10999-11005. [Link]
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents. (n.d.).
-
Control experiments for the cyanation of aryl halides using TCT‐formamide as “CN” source. Reaction conditions - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC - PubMed Central. (2023, May 2). Retrieved January 26, 2026, from [Link]
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(PDF) The gc-ms Analysis of Polycyclic Aromatic Hydrocarbons Content in Selected Fruit and Herbal Teas - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (n.d.). Retrieved January 26, 2026, from [Link]
-
First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1997). Retrieved January 26, 2026, from [Link]
- EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents. (n.d.).
-
Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
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Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications. (2019, December 20). Retrieved January 26, 2026, from [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society. (n.d.). Retrieved January 26, 2026, from [Link]
- WO 2009/111061 Al - Googleapis.com. (2009, September 11).
- CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents. (n.d.).
-
aromatic nucleophilic substitution: Topics by Science.gov. (n.d.). Retrieved January 26, 2026, from [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). Retrieved January 26, 2026, from [Link]
-
Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Overcoming Copper Reduction Limitation in Asymmetric Substitution: Aryl-Radical-Enabled Enantioconvergent Cyanation of Alkyl Iodides - PMC. (2025, March 30). Retrieved January 26, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 26, 2026, from [Link]
-
nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]
-
Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv - Cedre.fr. (n.d.). Retrieved January 26, 2026, from [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved January 26, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
Stability issues of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile under different conditions
Welcome to the technical support center for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this complex synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the use of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in your experimental workflows.
Issue 1: Unexpected Side Products or Low Yield in Reactions
Q: I am observing unexpected side products and lower than expected yields in my reaction involving 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. What are the likely causes and how can I mitigate them?
A: The presence of multiple reactive sites on 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile makes it susceptible to a variety of side reactions if not handled under optimal conditions. The primary culprits are often related to the reactivity of the nitrile group and the stability of the substituted aromatic ring.
Plausible Causes and Solutions:
-
Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, especially in the presence of strong acids or bases, even with trace amounts of water.[1] This is a common pathway for degradation.
-
Mechanism Insight: The electron-withdrawing nature of the fluorine, chlorine, and trifluoromethyl groups can influence the reactivity of the nitrile group.
-
Preventative Measures:
-
Ensure all solvents and reagents are rigorously dried before use.
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
If your reaction conditions are basic, consider using non-nucleophilic organic bases. If acidic conditions are required, use aprotic acids if possible.
-
-
-
Nucleophilic Aromatic Substitution: Although the aromatic ring is electron-deficient, strong nucleophiles could potentially displace the chlorine or fluorine atoms, especially at elevated temperatures.
-
Experimental Strategy: If your reaction involves a strong nucleophile, it is advisable to run the reaction at the lowest possible temperature that still allows for the desired transformation. A temperature screening study is recommended to find the optimal balance.
-
-
Thermal Decomposition: While trifluoromethylated aromatic compounds generally exhibit high thermal stability, prolonged exposure to high temperatures can lead to decomposition.[2] The presence of multiple halogens may affect the overall thermal stability.
-
Recommendation: Avoid unnecessarily high reaction temperatures. If a high-temperature reaction is unavoidable, minimize the reaction time. Consider microwave-assisted synthesis for rapid heating and shorter reaction times.
-
Issue 2: Discoloration of the Compound Upon Storage or in Solution
Q: My sample of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile has developed a yellowish or brownish tint over time. Is it still usable?
A: Discoloration is a common indicator of compound degradation. While minor color changes may not significantly impact some reactions, it is crucial to understand the cause and assess the purity of the material before use.
Potential Degradation Pathways:
-
Photodegradation: Aromatic compounds, particularly those with electron-withdrawing groups, can be sensitive to light, especially UV radiation.[3] Photolysis can initiate radical reactions or lead to defluorination, producing colored impurities.[4][5]
-
Causality: The energy from light can be sufficient to break C-F or C-Cl bonds, or to excite the aromatic system, leading to unwanted reactions.
-
Mitigation and Best Practices:
-
Always store 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in amber vials or containers wrapped in aluminum foil to protect it from light.
-
When setting up reactions, minimize the exposure of the compound and its solutions to ambient and direct light.
-
-
-
Oxidative Degradation: Although generally stable to oxidation, prolonged exposure to air and certain oxidizing agents can lead to the formation of colored byproducts. The benzylic position, while sterically hindered, could be susceptible to oxidation under certain conditions.
Workflow for Assessing a Discolored Sample:
Caption: Decision workflow for handling a discolored sample.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile?
A: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[6][7][8] For optimal shelf life, storage at 2-8°C under an inert atmosphere (argon or nitrogen) is recommended.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation. |
| Light | Amber Vial / Light-Proof Container | Prevents photodegradation.[3] |
| Moisture | Tightly Sealed Container in a Dry Location | Prevents hydrolysis of the nitrile group.[1] |
Q2: Is 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile compatible with common organic solvents?
A: The compound is generally soluble in and compatible with a range of common aprotic organic solvents such as dichloromethane, tetrahydrofuran (THF), acetonitrile, and toluene. However, care should be taken with protic solvents (e.g., methanol, ethanol) and certain polar aprotic solvents.
-
Protic Solvents: While soluble, the presence of protic solvents, especially in the presence of acid or base catalysts, can promote the hydrolysis of the nitrile group. If a protic solvent must be used, ensure it is anhydrous and consider the reaction temperature and duration.
-
Reactive Solvents: Avoid solvents that can react with fluorinating agents, such as dimethylformamide (DMF), pyridine, and dimethyl sulfoxide (DMSO), especially if there is a possibility of residual reagents from the synthesis of the compound.[9]
Q3: What are the primary chemical hazards associated with this compound?
A: Based on data for structurally similar compounds, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile should be handled as a hazardous substance.[10][11] The primary hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]
Safe Handling Protocol:
Caption: Standard protocol for safe handling.
Q4: How can I monitor the stability of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile in my reaction mixture?
A: Time-course analysis using analytical techniques is the most reliable way to monitor the stability of the compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the appearance of degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for separating and identifying the parent compound and any potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR can be particularly useful for monitoring the stability of the trifluoromethyl group and the aromatic fluorine. The appearance of new signals or changes in the integration of existing signals can indicate degradation.
References
- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents.
-
2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem. Available at: [Link]
-
m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem. Available at: [Link]
-
Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - RSC Publishing. Available at: [Link]
-
4-(Trifluoromethyl)-benzonitrile: A novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery | Request PDF - ResearchGate. Available at: [Link]
-
Solvent-Free Fluorination of Organic Compounds Using N—F Reagents - ResearchGate. Available at: [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. Available at: [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. Available at: [Link]
-
Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - ResearchGate. Available at: [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC - NIH. Available at: [Link]
-
Specific Solvent Issues with Fluorination - Wordpress. Available at: [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds - PubMed. Available at: [Link]
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New Fluorinated Solvent Alternatives - P2 InfoHouse. Available at: [Link]
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(PDF) Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation - ResearchGate. Available at: [Link]
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2 - Organic Syntheses Procedure. Available at: [Link]
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An overview on Common Organic Solvents and their Toxicity Abstract. Available at: [Link]
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Degradation Mechanisms of Polychlorinated Biphenyls (PCBS) in the Envi - Taylor & Francis eBooks. Available at: [Link]
-
Oxidation of α-trifluoromethyl alcohols using a recyclable oxoammonium salt - PubMed. Available at: [Link]
-
Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Request PDF - ResearchGate. Available at: [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages | ChemRxiv. Available at: [Link]
-
Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - MDPI. Available at: [Link]
-
Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation - PMC - PubMed Central. Available at: [Link]
-
Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials - PMC - NIH. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... - ResearchGate. Available at: [Link]
-
Photochemistry of aromatic compounds (2019–2020) - Books - The Royal Society of Chemistry. Available at: [Link]
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Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain - Refubium - Freie Universität Berlin. Available at: [Link]
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Photochemical reactivity of trifluoromethyl aromatic amines: the example of 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) - PubMed. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthesized 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
For researchers, medicinal chemists, and drug development professionals, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which the reliability of subsequent experimental data and the safety of potential therapeutics are built. 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic building block, and its complex substitution pattern necessitates a robust, multi-faceted approach to purity assessment. Even trace impurities can carry over into final active pharmaceutical ingredients (APIs), potentially altering biological activity or introducing toxicity.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this specific compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are not just steps to be followed, but self-validating systems for generating trustworthy and reproducible data.
Understanding the Analyte and Potential Impurities
The structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile presents distinct analytical characteristics. The trifluoromethyl (CF₃) group offers a unique spectroscopic handle, while the aromatic ring and nitrile group provide chromophores for UV detection. The presence of chlorine and fluorine introduces specific isotopic patterns in mass spectrometry.
Potential impurities can be broadly classified according to ICH guidelines and typically arise from the synthesis process[1]:
-
Organic Impurities:
-
Starting Materials: Unreacted precursors.
-
By-products: Resulting from side reactions, such as regioisomers formed during aromatic substitution.
-
Intermediates: Incompletely reacted species.
-
Degradation Products: Formed during synthesis, work-up, or storage.
-
-
Residual Solvents: Organic liquids used in the synthesis and purification steps.
-
Inorganic Impurities: Reagents, catalysts, and inorganic salts from the manufacturing process.
A successful purity assessment strategy must be capable of separating and quantifying the primary compound from these potential contaminants.
Comparative Analysis of Core Analytical Techniques
No single technique is universally sufficient for purity determination. An orthogonal approach, using methods with different separation and detection principles, provides the most comprehensive and reliable purity profile. The most common and effective methods for this analyte are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[]
| Technique | Principle | Strengths for this Analyte | Weaknesses/Considerations | Primary Use Case |
| Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | - Excellent for separating non-volatile organic impurities (e.g., isomers, by-products).- Highly reproducible and quantitative.- The aromatic ring provides a strong UV chromophore for sensitive detection. | - May not detect impurities without a UV chromophore.- Requires a well-characterized reference standard for absolute quantification.- Volatile impurities (e.g., residual solvents) are not typically detected. | Workhorse method for routine purity testing and quantification of known and unknown organic impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | - Superior for identifying and quantifying volatile impurities, especially residual solvents.- Mass spectrometry provides structural information for impurity identification.- High sensitivity for trace contaminants. | - Analyte must be thermally stable and sufficiently volatile.- Electron Ionization (EI) can cause extensive fragmentation of fluorinated compounds, sometimes preventing observation of the molecular ion.[3] | Complementary method for residual solvent analysis and identification of volatile/semi-volatile by-products. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for concentration measurement against a certified internal standard. | - ¹⁹F qNMR is exceptionally powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[4] It provides a clean spectrum with minimal background interference.- ¹H qNMR is a universal and primary analytical method that requires no analyte-specific reference standard for purity calculation.[5]- Detects non-chromophoric and inorganic impurities.[6] | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[7]- Signal overlap can complicate quantification in complex mixtures. | Absolute purity determination and as a powerful orthogonal technique to verify chromatographic results. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed with built-in checks and validation principles to ensure the trustworthiness of the results.
The logical flow of analysis ensures that both qualitative and quantitative questions are answered efficiently, leading to a fully characterized material.
Caption: A comprehensive workflow for the purity assessment of a synthesized chemical intermediate.
This method is designed to separate the main component from its less volatile organic impurities.
1. Rationale and System Selection:
-
Column: A C18 stationary phase (e.g., Waters Symmetry, Agilent Zorbax) is chosen for its hydrophobic character, which will effectively retain the aromatic analyte. A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles provides a good balance of resolution and backpressure.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is used. ACN is a strong organic solvent suitable for eluting the compound. A small amount of acid (e.g., 0.1% trifluoroacetic acid) is added to protonate any acidic functional groups and improve peak shape.
-
Detector: A UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by UV scan) ensures high sensitivity.
2. Step-by-Step Methodology:
-
System Preparation:
-
Mobile Phase A: 0.1% TFA in Water (HPLC Grade)
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade)
-
Equilibrate the column with an initial mobile phase composition (e.g., 60% A, 40% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Prepare a solution of the reference standard (~0.1 mg/mL).
-
Inject the solution six consecutive times.
-
Causality: This step validates system performance before sample analysis. The Relative Standard Deviation (RSD) of the peak area and retention time should be <2.0%. This ensures the system is precise.
-
-
Sample and Standard Preparation:
-
Accurately weigh and prepare a stock solution of the reference standard in diluent (e.g., 50:50 ACN/Water).
-
Accurately weigh and prepare the synthesized sample to a similar concentration.
-
-
Analysis Sequence:
-
Run a blank (diluent) injection to ensure no system contamination.
-
Run the reference standard.
-
Run the synthesized sample.
-
-
Data Processing:
This method provides an absolute purity value without relying on the purity of the reference material itself, making it an excellent confirmatory technique.
1. Rationale and Parameter Selection:
-
Internal Standard (IS): A high-purity, fluorine-containing compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal is required (e.g., trifluorotoluene). The IS must be accurately weighed.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of both the analyte and IS) is critical to ensure complete relaxation of the nuclei, which is essential for accurate signal integration.
-
Number of Scans: Increased scans improve the signal-to-noise ratio, crucial for quantifying low-level impurities.
2. Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the synthesized compound into an NMR tube.
-
Accurately weigh ~5-10 mg of the high-purity internal standard into the same NMR tube.
-
Record both weights precisely.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a ≥400 MHz spectrometer.
-
Key Parameters: Set a 90° pulse angle, a relaxation delay (d1) of at least 30 seconds, and acquire a sufficient number of scans (e.g., 64 or more).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal for the CF₃ group of the analyte and the signal for the CF₃ group of the internal standard.
-
-
Purity Calculation:
-
Use the following formula:
-
Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x Purity_IS
-
Where:
-
I = Integral value
-
N = Number of fluorine atoms in the integrated signal (3 for both CF₃ groups)
-
MW = Molecular Weight
-
m = mass
-
Purity_IS = Purity of the internal standard (e.g., 99.9%)
-
-
-
Causality: This calculation directly relates the molar ratio (derived from integrals) to the mass ratio, providing a direct, absolute measure of purity that is orthogonal to chromatography.[5]
-
Conclusion and Recommendations
For routine quality control of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile , a validated RP-HPLC-UV method serves as the primary tool for its high precision and ability to resolve process-related organic impurities.
However, for definitive purity assessment, especially for material intended for pivotal preclinical or clinical studies, an orthogonal method is non-negotiable. ¹⁹F qNMR is the superior choice for this specific molecule due to its speed, structural specificity for the CF₃ group, and its nature as a primary ratio method of measurement. It provides a robust, independent verification of the purity value obtained from HPLC. GC-MS should be employed as a complementary technique specifically for the analysis of residual solvents and other volatile impurities that are not amenable to HPLC analysis.
By integrating these complementary techniques, researchers and drug developers can establish a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their scientific endeavors.
References
-
PubChem. m-Trifluoromethylphenylacetonitrile. National Center for Biotechnology Information. [Link]
-
dos Santos, W.N.L., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Journal of the Brazilian Chemical Society. [Link]
-
Malm, M., & Svensson, D. (2019). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Wang, H. Y., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]
-
Oxford Instruments. NMR | Fluorine Spectroscopy.[Link]
-
Ferreira, S. L. C., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Microchemical Journal. [Link]
-
PubChem. 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Bracher, F., & Papke, T. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.[Link]
-
Görög, S., et al. (2003). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
European Medicines Agency (EMA). (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products.[Link]
-
GfK, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3.[Link]
-
Mondello, L., et al. (2005). EVALUATION OF GC×GC-TOF-MS AS A RAPID TOOL FOR THE ANALYSIS OF TRACE AROMA COMPOUNDS IN COFFEE. ResearchGate. [Link]
-
NOBLECHEMISTRY. (2024). NMR Spectroscopy: Structure Determination Of Organic Compounds. YouTube. [Link]
-
Can BASER, K. H., & Almalki, A. J. (2022). Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. MDPI. [Link]
-
IKEV. ICH Q3B(R) Guideline Impurities in New Drug Products.[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 3. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Comparison of different synthetic routes to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
Introduction
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic nitrile that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern, featuring a trifluoromethyl group and halogen atoms, imparts specific electronic and lipophilic properties that are often sought after in drug discovery programs. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, starting from the commercially available 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their needs.
Strategic Approaches to Synthesis
Given the commercial availability of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde, two primary synthetic strategies are considered for its conversion to the desired phenylacetonitrile.
Route A: The Halide-Displacement Pathway This is a classical and robust three-step approach that involves:
-
Reduction of the starting benzaldehyde to the corresponding benzyl alcohol.
-
Halogenation of the benzyl alcohol to form a more reactive benzyl halide.
-
Cyanation of the benzyl halide via nucleophilic substitution with a cyanide salt.
Route B: The Oxime Dehydration Pathway This route offers a more direct conversion and can often be performed as a one-pot synthesis. The key steps are:
-
Oximation of the benzaldehyde to form the corresponding benzaldoxime.
-
Dehydration of the benzaldoxime to yield the target phenylacetonitrile.
Below, we will explore each of these routes in detail, providing both theoretical justification and practical experimental guidance.
Route A: The Halide-Displacement Pathway
This pathway is a reliable and well-established method for the synthesis of benzyl cyanides from their corresponding aldehydes. The stepwise nature of this route allows for the isolation and purification of intermediates, which can be advantageous for ensuring the purity of the final product.
Step 1: Reduction of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
The initial step involves the reduction of the aldehyde functionality to a primary alcohol. For this transformation, sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this purpose, as it will not affect the aromatic halides or the trifluoromethyl group.
Causality of Experimental Choices: Sodium borohydride is chosen over stronger reducing agents like lithium aluminum hydride (LiAlH₄) to avoid potential side reactions and for its ease of handling. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude benzyl alcohol, which can be purified by column chromatography if necessary.
Step 2: Halogenation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol
The conversion of the benzyl alcohol to a benzyl halide is a crucial step to activate the benzylic position for nucleophilic attack by the cyanide ion. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, converting the alcohol to the corresponding benzyl chloride.
Causality of Experimental Choices: Thionyl chloride is preferred for this chlorination as the byproducts of the reaction (SO₂ and HCl) are gaseous and can be easily removed, simplifying the workup procedure. The reaction is often performed in the presence of a small amount of a tertiary amine or DMF, which can act as a catalyst. Given the steric hindrance around the benzylic position, this reaction may require heating to proceed at a reasonable rate.
Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl chloride
-
In a fume hood, dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC. The steric hindrance from the ortho-substituents may necessitate prolonged heating.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by pouring the reaction mixture onto ice.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude benzyl chloride. This product is often used in the next step without further purification.
Step 3: Cyanation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl chloride
The final step in this sequence is the nucleophilic substitution of the chloride with a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), to form the desired phenylacetonitrile.
Causality of Experimental Choices: This is a classic Sₙ2 reaction. The choice of solvent is critical for the success of this reaction. A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is ideal as it can dissolve the cyanide salt and promote the nucleophilic attack. Due to the steric hindrance at the benzylic position, this reaction may be sluggish and require elevated temperatures.[1]
Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
-
Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a round-bottom flask, dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl chloride (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and pour it into a large volume of water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Route B: The Oxime Dehydration Pathway
This route offers a more convergent approach to the target molecule, potentially reducing the number of synthetic steps and associated waste. It can often be performed as a one-pot procedure, which is attractive from an efficiency standpoint.
Step 1: Oximation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde
The first step is the condensation of the benzaldehyde with hydroxylamine to form the corresponding benzaldoxime.
Causality of Experimental Choices: This is a standard reaction for the formation of oximes. The reaction is typically carried out in a protic solvent like ethanol or methanol and often in the presence of a mild base, such as sodium acetate or pyridine, to neutralize the HCl released from hydroxylamine hydrochloride.
Step 2: Dehydration of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldoxime
The subsequent dehydration of the benzaldoxime yields the desired phenylacetonitrile. A variety of dehydrating agents can be employed for this transformation.
Causality of Experimental Choices: Various reagents can effect this dehydration, including acetic anhydride, thionyl chloride, or more modern reagents like Burgess reagent. For a one-pot procedure, a reagent that is compatible with the oximation conditions is desirable. Ferrous sulfate in DMF has been reported as an effective system for the one-pot conversion of aldehydes to nitriles.[2] The steric hindrance of the substrate may require more forcing conditions or specific catalysts.
Experimental Protocol: One-Pot Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile via the Oxime
-
In a round-bottom flask, combine 3-Chloro-2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous ferrous sulfate (0.2 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparison of Synthetic Routes
| Feature | Route A: Halide-Displacement Pathway | Route B: Oxime Dehydration Pathway |
| Number of Steps | 3 (isolated intermediates) | 1 or 2 (can be one-pot) |
| Reagent Toxicity | High (NaCN/KCN) | Moderate (hydroxylamine) |
| Scalability | Generally good, but handling of cyanides can be a concern. | Potentially more scalable due to fewer steps and less toxic reagents. |
| Robustness | Very reliable and well-established chemistry. | Can be substrate-dependent; dehydration of sterically hindered oximes can be challenging. |
| Byproducts | Gaseous byproducts in the halogenation step are easily removed. | The dehydration step can produce various byproducts depending on the reagent used. |
| Overall Yield | Potentially lower due to multiple steps, but often high-yielding individual steps. | Can be higher in a one-pot procedure, but optimization may be required. |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile from the corresponding benzaldehyde.
Route A is the more traditional and perhaps more predictable approach. Its stepwise nature allows for greater control and purification of intermediates, which may be crucial for achieving high purity of the final product. However, the use of highly toxic cyanide salts is a significant drawback, requiring stringent safety protocols.
Route B is a more modern and atom-economical approach. The potential for a one-pot synthesis makes it an attractive option for efficiency. The avoidance of metal cyanides is a major advantage in terms of safety and environmental impact. However, the dehydration of the sterically hindered oxime intermediate may require careful optimization of reaction conditions to achieve a high yield.
For researchers with access to robust safety infrastructure for handling cyanides, Route A offers a reliable and well-trodden path. For those prioritizing safety, reduced step count, and a more "green" approach, Route B is a compelling alternative, with the caveat that some initial process development may be necessary to optimize the dehydration step for this specific substrate. The choice between these two routes will ultimately depend on the specific priorities and constraints of the research environment.
References
- Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Rasayan Journal of Chemistry, 4(4), 833-836.
Sources
Navigating the Bioactive Landscape of Substituted Phenylacetonitriles: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel therapeutic agents has led researchers to explore the vast chemical space of synthetic molecules. Among these, derivatives of phenylacetonitrile have emerged as a versatile scaffold, with substitutions on the phenyl ring significantly influencing their biological activity. This guide focuses on the potential bioactivities of derivatives of the specific, yet underexplored, molecule: 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile .
A comprehensive review of the current scientific literature reveals a notable absence of direct studies on the biological activities of derivatives of this particular compound. However, by examining structurally related analogs that share key functional groups—specifically the trifluoromethyl (CF3), chloro (Cl), and fluoro (F) moieties on a phenylacetonitrile framework—we can extrapolate and provide a comparative analysis of their potential therapeutic applications. This guide will synthesize findings from various studies on related compounds to offer insights into their potential antimicrobial, anticancer, and herbicidal activities, thereby providing a valuable resource for researchers looking to explore this chemical space.
The Phenylacetonitrile Scaffold: A Platform for Diverse Bioactivity
Phenylacetonitrile and its derivatives are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] The presence of a reactive methylene group allows for the formation of new carbon-carbon bonds, making it a valuable building block for more complex molecules.[2] The introduction of various substituents onto the phenyl ring can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity.
The trifluoromethyl group (-CF3) is of particular interest in medicinal chemistry. Its high lipophilicity and metabolic stability can enhance a drug's pharmacokinetic profile.[3][4] The incorporation of CF3 groups has been a successful strategy in the development of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer and antiviral agents.[3][5][6] Halogens like chlorine and fluorine also play a crucial role in modulating biological activity, often increasing the potency of a compound.[7]
Comparative Analysis of Biological Activities
While data on 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile derivatives is not available, we can infer potential activities by examining analogs.
Antimicrobial Activity
The trifluoromethyl moiety is a common feature in many antimicrobial agents.[7] Studies on various classes of compounds containing this group have demonstrated significant antibacterial and antifungal properties.
-
N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] One derivative exhibited a minimum inhibitory concentration (MIC) value of 3.12 μg/mL against an MRSA strain.[8]
-
Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives have demonstrated promising activity against both planktonic and biofilm-embedded microbial cells, with MIC values ranging from 0.15 to 2.5 mg/mL.[7]
-
Trifluoromethyl and trifluoromethoxy substituted chalcones have also been evaluated for their antimicrobial activity against pathogenic bacterial and fungal strains.[10]
These findings suggest that derivatives of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile could be promising candidates for the development of new antimicrobial agents. The combination of the trifluoromethyl group with chloro and fluoro substituents might lead to synergistic effects and enhanced potency.
Table 1: Comparison of Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Organism(s) | Activity Metric (MIC) | Reference(s) |
| N-(trifluoromethyl)phenyl substituted pyrazole deriv. | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 μg/mL | [8] |
| Fluoro/Trifluoromethyl-Substituted Acylthiourea deriv. | Staphylococcus aureus, Escherichia coli, etc. | 0.15 - 2.5 mg/mL | [7] |
Anticancer Activity
The trifluoromethyl group is a key pharmacophore in several anticancer drugs.[3][5] Its presence can enhance the binding affinity of a molecule to its biological target and improve its overall efficacy.
-
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][11]thiazolo[4,5-d]pyrimidine-2(3H)-thione, showed significant growth inhibition against various cancer cell lines, including leukemia and non-small cell lung cancer.[3]
-
Selinexor , an FDA-approved anticancer drug, contains a trifluoromethylated phenyl moiety and has demonstrated high cytotoxicity in several myeloid leukemia cell lines, with IC50 values less than 0.5 mM.[5]
-
Copper complexes of 3-(trifluoromethyl)phenylthiourea derivatives have shown weak to moderate antitumor activity against colon and prostate cancer cell lines while being non-toxic to normal cells.[11]
These examples highlight the potential of trifluoromethyl-containing compounds as anticancer agents. The specific substitution pattern of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile could offer a unique scaffold for the design of novel and selective anticancer drugs.
Table 2: Comparison of Anticancer Activity of Structurally Related Compounds
| Compound Class | Cancer Cell Line(s) | Activity Metric (IC50 / Growth %) | Reference(s) |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][11]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Leukemia (CCRF-CEM, HL-60(TB)), NS Lung (NCI-H522) | Growth %: -51.41, -41.20, -67.57 | [3] |
| Selinexor | Myeloid leukemia cell lines | < 0.5 mM | [5] |
| Copper complexes of 3-(trifluoromethyl)phenylthiourea derivatives | Colon Cancer (SW480, SW620), Prostate Cancer (PC3) | IC50: Weak to moderate | [11] |
Herbicidal Activity
Phenylacetonitrile derivatives have also been investigated for their herbicidal properties. The introduction of a trifluoromethyl group can enhance this activity.
-
One study on hydrazonoyl derivatives found that a compound containing a trifluoromethylphenyl group, N′-[2,6-dinitro-4-(trifluoromethyl)phenyl]thiophene-2-carbohydrazonoyl chloride, was a potent inhibitor of photosynthetic electron transport, with an IC50 value of 2.34 μmol/dm³.[12] This activity was comparable to the commercial herbicide diuron.[12]
This suggests that derivatives of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile could be explored for their potential as novel herbicides.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments based on the analysis of related compounds.
Synthesis of Substituted Phenylacetonitrile Derivatives
The synthesis of trifluoromethyl-substituted phenylacetonitriles can be achieved through various methods. One common approach involves a multi-step reaction sequence starting from an appropriately substituted aminobenzyl cyanide.[13]
Protocol: Synthesis of m-Trifluoromethyl Phenylacetonitrile [13]
-
Trifluoromethylation: To a solution of p-aminophenylacetonitrile in a suitable solvent, add a trifluoromethylating agent (e.g., Sodium trifluoromethanesulfinate) and an initiator (e.g., tert-butyl peroxide).
-
Reaction: Stir the mixture at a specified temperature for a set duration to allow the trifluoromethylation reaction to proceed.
-
Work-up: After the reaction is complete, add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer.
-
Diazotization: The resulting intermediate is then subjected to a diazotization reaction.
-
Reduction: Finally, a reduction reaction is carried out to yield the desired m-trifluoromethyl phenylacetonitrile.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Note: This is a generalized protocol. Specific reagents, solvents, temperatures, and reaction times will need to be optimized for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile and its derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium. Dilute the culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Path Forward: Synthesis and Screening Workflow
The following diagrams illustrate the general workflow for the synthesis and biological screening of novel phenylacetonitrile derivatives.
Caption: General synthetic workflow for producing a library of derivatives.
Caption: Workflow for biological screening and lead identification.
Conclusion and Future Directions
While direct experimental data on the biological activity of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile derivatives is currently lacking, a comparative analysis of structurally related compounds provides a strong rationale for their investigation. The presence of the trifluoromethyl group, in combination with chloro and fluoro substituents, suggests a high potential for potent antimicrobial and anticancer activities. Furthermore, the phenylacetonitrile scaffold offers a versatile platform for the synthesis of a diverse library of derivatives.
Future research should focus on the synthesis of these novel compounds and their systematic evaluation in a battery of biological assays. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that contribute to their activity and to optimize their potency and selectivity. The exploration of this untapped chemical space holds significant promise for the discovery of next-generation therapeutic agents.
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Gruchlik, A.; Cholewiak-Góralczyk, A.; Stana, K.; et al. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules. 2022, 27(24), 8821. [Link]
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Javed, R.; Raza, A.; Iftikhar, S.; et al. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. 2022. [Link]
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The Advent of Pirtobrutinib: A Comparative Analysis of a Novel Non-Covalent BTK Inhibitor in B-Cell Malignancies
In the rapidly evolving landscape of targeted cancer therapy, the strategic design of small molecule inhibitors around specific chemical scaffolds is a cornerstone of modern drug discovery. The trifluoromethylphenylacetonitrile core, a key pharmacophore, has given rise to a new generation of highly selective and potent therapeutic agents.[1] This guide provides an in-depth comparative analysis of the pharmacological properties of drugs synthesized from precursors related to this scaffold, with a primary focus on pirtobrutinib, a groundbreaking non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor.
Pirtobrutinib has emerged as a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to previous BTK inhibitors.[2] This guide will dissect the pharmacological nuances of pirtobrutinib, comparing its performance against first and second-generation covalent BTK inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—supported by experimental data and detailed protocols for researchers in the field.
The Rise of a New Inhibitor: Synthesis and Rationale
While the precise, publicly disclosed synthetic route of pirtobrutinib from 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is proprietary, the chemical structure of pirtobrutinib, 5-amino-3-{4-[(5-fluoro-2-methoxybenzamido) methyl]phenyl}-1-[(2S)-1,1,1-trifluoropropan-2-yl]-1H-pyrazole-4-carboxamide, points to the use of trifluoromethylated phenyl derivatives as key building blocks.[2][3] The synthesis is a multi-step process involving the formation of a central pyrazole ring and subsequent amide couplings.[] The inclusion of the trifluoromethyl group is a deliberate design choice, known to enhance metabolic stability, binding affinity, and overall potency of drug candidates.[1]
The development of pirtobrutinib was driven by a critical unmet need: the emergence of resistance to covalent BTK inhibitors. These earlier drugs, such as ibrutinib, form a permanent bond with a cysteine residue (C481) in the active site of BTK.[5] Mutations at this site, most commonly the C481S mutation, prevent this covalent binding, rendering the inhibitors ineffective. Pirtobrutinib's design as a non-covalent, reversible inhibitor circumvents this resistance mechanism, offering a new therapeutic option for patients with relapsed or refractory disease.[5]
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between pirtobrutinib and its predecessors lies in their interaction with the BTK enzyme. This interaction is central to their efficacy and off-target effect profiles.
The B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cancer cell growth.[6] Inhibition of BTK effectively shuts down these pro-survival signals, leading to apoptosis of the malignant cells.
Below is a diagram illustrating the central role of BTK in the BCR signaling pathway and the points of inhibition for both covalent and non-covalent inhibitors.
Comparative Pharmacological Data
The efficacy and safety of a kinase inhibitor are defined by its potency against the intended target and its selectivity across the human kinome. Pirtobrutinib demonstrates high potency against both wild-type (WT) BTK and the C481S mutant, a key advantage over covalent inhibitors.
| Drug | Type | BTK WT IC50 (nM) | BTK C481S IC50 (nM) | Key Off-Target Kinases Inhibited |
| Pirtobrutinib | Non-covalent | 3.68[7] | 8.45[7] | Highly selective (>300-fold for BTK over 98% of other kinases)[3] |
| Ibrutinib | Covalent | ~0.5-5 | Ineffective | EGFR, TEC, ITK, SRC family kinases[8][9] |
| Acalabrutinib | Covalent | ~3-5 | Ineffective | More selective than ibrutinib, but some off-target activity remains[9] |
| Zanubrutinib | Covalent | ~0.71[10] | Ineffective | More selective than ibrutinib, particularly for TEC and EGFR[8][10] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
The superior selectivity of pirtobrutinib, and to a lesser extent the second-generation covalent inhibitors acalabrutinib and zanubrutinib, is clinically significant.[9] The off-target inhibition of kinases like EGFR and TEC by ibrutinib is associated with adverse effects such as rash, diarrhea, and bleeding.[8][11] The cleaner safety profile of pirtobrutinib, with lower rates of hypertension and atrial fibrillation, is a direct result of its high selectivity.[5]
Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols. These are foundational assays for characterizing BTK inhibitors.
BTK Enzyme Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK. The ADP-Glo™ Kinase Assay is a common and robust method.
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of an inhibitor corresponds to higher inhibition.
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[12]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (pirtobrutinib and comparators) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute further in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilution.
-
Enzyme Addition: Add 2.5 µL of a 2x BTK enzyme and 2x substrate solution in kinase buffer.
-
Initiate Reaction: Add 5 µL of 2x ATP solution to start the reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[12]
-
ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the data and fit to a dose-response curve to determine the IC50 value.
Cellular BTK Autophosphorylation Assay
This assay measures the inhibition of BTK activity within a cellular context by quantifying the phosphorylation of BTK at Tyr223.
Principle: In living cells, active BTK autophosphorylates itself. A potent inhibitor will reduce the level of this phosphorylation, which can be detected using specific antibodies.
Materials:
-
A human B-cell lymphoma cell line (e.g., TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds
-
Lysis buffer
-
Anti-phospho-BTK (Tyr223) antibody
-
Anti-total-BTK antibody
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
ELISA plates or Western blotting equipment
Procedure (ELISA-based):
-
Cell Plating: Seed TMD8 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 2 hours.
-
Cell Lysis: Aspirate the media and lyse the cells with lysis buffer.
-
ELISA: a. Coat a 96-well ELISA plate with a capture antibody for total BTK overnight at 4°C.[13] b. Block the plate with a suitable blocking buffer. c. Add the cell lysates to the wells and incubate for 1-2 hours.[13] d. Wash the plate and add the anti-phospho-BTK (Tyr223) primary antibody. Incubate for 1-2 hours. e. Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.[13] f. Wash and add a chemiluminescent substrate.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Normalization: Normalize the phospho-BTK signal to the total BTK amount (determined from a parallel ELISA or Western blot).
-
Data Analysis: Calculate the percent inhibition of BTK autophosphorylation and determine the EC50 value.
In Vivo Xenograft Model for Efficacy Studies
Animal models are crucial for evaluating the anti-tumor efficacy of BTK inhibitors in a physiological setting.
Principle: Human mantle cell lymphoma (MCL) cells are implanted into immunodeficient mice. After tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., NOD scid gamma - NSG)[14]
-
MCL cell line (e.g., JeKo-1)[15]
-
Phosphate-Buffered Saline (PBS)
-
Test compounds formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject approximately 1 x 10^7 JeKo-1 cells in PBS (often mixed with Matrigel) into the flank of each mouse.[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle control, pirtobrutinib, comparator drugs).
-
Dosing: Administer the compounds daily via oral gavage at predetermined doses.
-
Monitoring: Measure tumor volume with calipers twice weekly. Monitor the body weight and overall health of the mice.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
Pirtobrutinib represents a paradigm shift in the treatment of B-cell malignancies, offering a highly potent and selective therapeutic option that directly addresses the primary mechanism of resistance to covalent BTK inhibitors. Its non-covalent, reversible binding mode, combined with a favorable safety profile, positions it as a valuable tool in the oncologist's armamentarium.[5][16] The comparative data clearly illustrate the advantages of pirtobrutinib in terms of its activity against the C481S mutation and its superior selectivity.
For researchers in drug development, the synthesis of novel compounds around scaffolds like trifluoromethylphenylacetonitrile continues to be a promising avenue for creating next-generation inhibitors with even greater precision and efficacy. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of such novel agents, ensuring that only the most promising candidates advance toward clinical application. The journey from chemical scaffold to clinical success is arduous, but as the story of pirtobrutinib demonstrates, it is a path that can lead to significant improvements in patient outcomes.
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Pirtobrutinib. PubChem. [Link]
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BTK Activity Assay. BellBrook Labs. [Link]
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Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma. NIH. [Link]
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Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... ResearchGate. [Link]
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Pirtobrutinib Versus Ibrutinib in Treatment-Naïve and Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma. Journal of Clinical Oncology. [Link]
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The synthetic route of pirtobrutinib. ResearchGate. [Link]
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Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib. VJHemOnc. [Link]
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Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. [Link]
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Indirect Comparisons of Efficacy of Zanubrutinib Versus Orelabrutinib in Patients with R/R MCL: An Extended Follow-up Analysis. PMC. [Link]
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Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma. JoVE. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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A process for the preparation of Pirtobrutinib and its intermediates thereof. Technical Disclosure Commons. [Link]
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Identifying Differences Between BTK Inhibitors for B-Cell Malignancies. Targeted Oncology. [Link]
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The difference of Ibrutinib, Acalabrutinib and Zanubrutinib of BTK inhibitors for the treatment of B cell malignancies. Semantic Scholar. [Link]
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Mouse models of mantle cell lymphoma, complex changes in gene expression and phenotype of engrafted MCL cells: Implications for preclinical research. ResearchGate. [Link]
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How is Pirtobrutinib Different From Other BTK Inhibitors?. Patient Power. [Link]
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Human MM Xenograft Model to Study Tumor features | Protocol Preview. YouTube. [Link]
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Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. [Link]
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The B-cell receptor (BCR) signaling pathway is a key driver... ResearchGate. [Link]
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Free-drug concentration-time profiles relative to IC50 for zanubrutinib, ibrutinib and acalabrutinib. ResearchGate. [Link]
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BTK Assay Kit. BPS Bioscience. [Link]
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Safety results of acalabrutinib and zanubrutinib and direct comparisons with ibrutinib in clinical trials. ResearchGate. [Link]
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Acalabrutinib and Zanubrutinib Both Best Ibrutinib in Real-World Safety and Efficacy CLL/SLL Outcomes. OncLive. [Link]
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Development of a Selective Labeling Probe for Bruton's Tyrosine Kinase Quantification in Live Cells. ACS Publications. [Link]
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Mantle Cell Lymphoma Xenograft Tumor Model. Inotiv. [Link]
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Novel CLL Therapies Prompt New Treatment Considerations. AJMC. [Link]
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Chemi-Verse BTK Kinase Assay Kit. BPS Bioscience. [Link]
-
The Phase III BRUIN CLL-321 study: pirtobrutinib in CLL/SLL with prior covalent BTKi. VJHemOnc. [Link]
-
Phase III Trial of Pirtobrutinib Versus Idelalisib/Rituximab or Bendamustine/Rituximab in Covalent Bruton Tyrosine Kinase Inhibitor–Pretreated Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (BRUIN CLL-321). PMC. [Link]
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pirtobrutinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Benchmarking the reactivity of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile against similar building blocks
Introduction: The Strategic Value of Polysubstituted Phenylacetonitriles in Drug Discovery
In the landscape of modern medicinal chemistry, the phenylacetonitrile scaffold is a cornerstone for the synthesis of a diverse array of therapeutic agents. The strategic incorporation of halogen and trifluoromethyl substituents onto this core structure provides chemists with a powerful toolkit to fine-tune the physicochemical and pharmacological properties of drug candidates. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] The subject of this guide, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1) , is a highly functionalized building block offering multiple reaction sites for molecular elaboration.
This guide provides a comprehensive analysis of the reactivity of 1 benchmarked against a curated set of structurally related, commercially available building blocks. Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework for the synthetic utility of these reagents, supported by experimental data from the peer-reviewed literature. We will delve into the nuanced interplay of electronic and steric effects that govern the reactivity of these molecules in three key transformations paramount to drug discovery: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.
The Contestants: A Structurally Diverse Panel of Building Blocks
To provide a meaningful comparison, we have selected four commercially available phenylacetonitrile derivatives that allow for a systematic evaluation of the contribution of each substituent to the overall reactivity of the aromatic core.
| Compound | Structure | Key Features |
| 1 | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | Our target molecule, featuring a trifluoromethyl group ortho to a fluorine and a chlorine, and a cyanomethyl group. |
| 2 | 2-(Trifluoromethyl)phenylacetonitrile | Lacks the chloro and fluoro substituents, isolating the effect of the trifluoromethyl group.[2][3] |
| 3 | 3-(Trifluoromethyl)phenylacetonitrile | Isomeric to 2 , with the trifluoromethyl group in the meta position. |
| 4 | 4-(Trifluoromethyl)phenylacetonitrile | Isomeric to 2 and 3 , with the trifluoromethyl group in the para position.[4] |
| 5 | 3-Chloro-2-fluorobenzonitrile | Lacks the trifluoromethyl and cyanomethyl groups, isolating the effects of the ortho- and meta-halogens on a related scaffold.[5][6][7] |
I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
The SNAr reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[8] The rate of this reaction is highly dependent on the electronic nature of the substituents and the nature of the leaving group. In the case of 1 , both the chlorine and fluorine atoms are potential leaving groups.
The strong electron-withdrawing nature of the trifluoromethyl group, particularly from the ortho position, significantly activates the aromatic ring towards nucleophilic attack. This effect, combined with the inductive withdrawal of the cyano group, renders the phenyl ring of 1 highly electron-deficient.
Predictive Analysis of Reactivity and Regioselectivity:
Based on established principles, the fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to the greater polarization of the C-F bond, which facilitates nucleophilic attack at that carbon. Furthermore, the trifluoromethyl group at the 6-position will exert its strongest activating effect on the adjacent fluorine at the 2-position. Therefore, we predict that SNAr reactions on 1 will proceed with high regioselectivity, with the nucleophile displacing the fluorine atom.
Comparative Reactivity:
-
1 vs. 5: Compound 1 is expected to be significantly more reactive than 5 due to the powerful activating effect of the ortho-trifluoromethyl group.
-
1 vs. 2, 3, 4: These compounds lack a halogen leaving group and are therefore not suitable substrates for SNAr in the context of this comparison.
Illustrative Experimental Data:
Experimental Protocol: A Representative SNAr Reaction
This protocol describes a general procedure for the reaction of 1 with a representative nucleophile, morpholine.
Diagram of the SNAr Workflow:
Caption: Workflow for a typical SNAr reaction.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1) (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO).
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
II. Suzuki-Miyaura Cross-Coupling: Navigating Steric and Electronic Influences
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron reagents.[9] The reactivity of the aryl halide is influenced by a delicate balance of electronic effects and steric hindrance around the coupling site.
Predictive Analysis of Reactivity:
In compound 1 , both the C-Cl and C-F bonds are potential sites for oxidative addition to the palladium(0) catalyst. Generally, the order of reactivity for aryl halides in Suzuki couplings is I > Br > OTf > Cl >> F. Thus, the C-Cl bond is the more likely site of reaction. The strong electron-withdrawing groups on the ring should facilitate the oxidative addition step. However, the ortho-trifluoromethyl group introduces significant steric hindrance around the chlorine atom, which may retard the reaction rate.
Comparative Reactivity:
-
1 vs. 5: Compound 1 is expected to be less reactive than 5 in a Suzuki coupling at the chlorine position due to the steric hindrance imposed by the adjacent trifluoromethyl group.[10]
-
1 vs. other chlorinated analogs: The presence of the electron-withdrawing trifluoromethyl and cyano groups in 1 should make the C-Cl bond more susceptible to oxidative addition compared to less electron-deficient chloroarenes. However, the steric factor remains a significant consideration.
Illustrative Experimental Data:
While a direct comparison is unavailable, studies on related systems highlight these competing effects. For example, Suzuki couplings of sterically hindered aryl chlorides often require more forcing conditions or specialized catalyst systems to achieve good yields.[11] Conversely, electron-deficient aryl chlorides are generally more reactive than their electron-rich counterparts.[12]
Experimental Protocol: A Standard Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 1 with phenylboronic acid.
Diagram of the Suzuki-Miyaura Workflow:
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
In a reaction vessel, combine 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1) (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 20-30 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired biaryl product.
III. Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[13] Similar to the Suzuki coupling, its efficiency is governed by the electronic and steric properties of the aryl halide.
Predictive Analysis of Reactivity:
As with the Suzuki coupling, the C-Cl bond of 1 is the preferred site for the Buchwald-Hartwig amination over the C-F bond. The electron-deficient nature of the aromatic ring should favor the oxidative addition step. However, the steric hindrance from the ortho-trifluoromethyl group is again a critical factor that could impede the approach of the bulky palladium catalyst and the amine.
Comparative Reactivity:
-
1 vs. 5: Compound 1 is anticipated to be less reactive than 5 due to the steric shielding of the chlorine atom by the trifluoromethyl group.
-
1 vs. other chlorinated analogs: The electronic activation provided by the trifluoromethyl and cyano groups in 1 will likely make it more reactive than less electron-poor chloroarenes, provided a suitable bulky ligand is used to overcome the steric hindrance.[14]
Illustrative Experimental Data:
The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has been instrumental in overcoming the challenges of coupling sterically hindered aryl chlorides.[14] It is expected that the use of such advanced catalyst systems would be necessary for the efficient amination of 1 .
Experimental Protocol: A Modern Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 1 with a primary amine, benzylamine.
Diagram of the Buchwald-Hartwig Workflow:
Caption: Workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
To an oven-dried reaction tube, add 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1) (1.0 eq), a palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base (e.g., NaOt-Bu, 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by benzylamine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
IV. Transformations of the Nitrile Group
The cyanomethyl group in these building blocks is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.
-
Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid can typically be achieved under acidic or basic conditions.[15] The electron-withdrawing nature of the substituents on the aromatic ring of 1 may influence the rate of hydrolysis.
-
Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This transformation opens up possibilities for amide bond formation and other derivatizations.
Conclusion: A Versatile Yet Nuanced Building Block
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile (1) is a highly valuable building block for medicinal chemistry, offering multiple points for synthetic elaboration. Its reactivity is a complex interplay of electronic activation and steric hindrance.
-
For SNAr reactions, it is a highly activated substrate with a strong preference for substitution at the fluorine position.
-
For palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig), the chlorine atom is the primary reaction site. However, the significant steric hindrance from the ortho-trifluoromethyl group necessitates the use of carefully optimized reaction conditions, likely involving bulky phosphine ligands and potentially higher temperatures, to achieve efficient coupling.
This guide provides a predictive framework for the reactivity of 1 and its analogs. It is our hope that these insights will empower chemists to strategically employ these building blocks in the design and synthesis of novel therapeutic agents. As always, the optimal reaction conditions for any specific transformation should be determined empirically.
References
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Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]
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Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]
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Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
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2-(Trifluoromethyl)phenylacetonitrile. PubChem. [Link]
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3-Chloro-2-fluorobenzonitrile. PubChem. [Link]
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Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. [Link]
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2-(Trifluoromethyl)phenylacetonitrile. MySkinRecipes. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
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151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
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Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. Sci-Hub. [Link]
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16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
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Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
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Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung. [Link]
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Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
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2-(Trifluoromethyl)phenylacetonitrile. PubChem. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]
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3-Bromo-6-chloro-2-fluorobenzonitrile. PubChem. [Link]
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A Senior Application Scientist's Guide to In-Silico Modeling of Reactions Involving 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and process chemistry, the ability to predict the reactivity and potential reaction pathways of complex molecules is paramount. 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, a highly functionalized aromatic nitrile, presents a compelling case for the application of in-silico modeling. Its unique substitution pattern—featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the phenyl ring—creates a nuanced electronic and steric environment that dictates its reactivity. This guide provides an in-depth comparison of in-silico modeling approaches for key reactions of this molecule, supported by theoretical frameworks and experimental data from analogous systems.
The Strategic Imperative for In-Silico Modeling
The high cost and time investment of traditional trial-and-error experimental chemistry necessitate the adoption of predictive computational models. For a molecule like 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, in-silico modeling offers several key advantages:
-
Reaction Pathway Elucidation: Predicting the feasibility and energetics of various potential reactions, such as nucleophilic aromatic substitution (SNA), hydrolysis of the nitrile group, and functionalization of the benzylic position.
-
Reactivity Comparison: Quantitatively comparing the reactivity of the target molecule with structural analogs, enabling informed decisions in synthetic route design.
-
Spectroscopic and Property Prediction: Estimating key molecular properties that can guide experimental design and analysis.
This guide will focus on three primary reaction types anticipated for 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, providing a framework for their in-silico investigation and comparison with alternative substrates.
Core Reactive Sites and Potential Transformations
The structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile suggests three principal sites for chemical transformation:
-
The Aromatic Ring: Highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of strong electron-withdrawing groups (CF₃, CN) and halogens.
-
The Nitrile Group: Susceptible to hydrolysis to form a carboxylic acid, a common transformation in drug development.
-
The Benzylic Position: The C-H bonds adjacent to the phenyl ring and nitrile group can be activated for functionalization.
The following sections will delve into the in-silico modeling of each of these reaction types.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
The phenyl ring of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is electron-deficient, making it a prime candidate for SNAr reactions.[1] The chlorine and fluorine atoms are potential leaving groups. In-silico modeling can predict the regioselectivity and the activation barriers for the displacement of these halogens by various nucleophiles.
In-Silico Modeling Protocol for SNAr Reactions
A robust in-silico workflow for modeling the SNAr reaction of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is outlined below. This protocol is grounded in Density Functional Theory (DFT), a computational method that provides a good balance of accuracy and computational cost for systems of this size.
Caption: Workflow for in-silico modeling of SNAr reactions.
Step-by-Step Methodology:
-
Geometry Optimization: The initial 3D structures of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile and the chosen nucleophile (e.g., methoxide, ammonia) are optimized to their ground state geometries.
-
Selection of Computational Method:
-
DFT Functional: The B3LYP functional is a widely used and generally reliable choice for organic molecules.[2] For systems with significant non-covalent interactions, functionals with dispersion corrections (e.g., B3LYP-D3) are recommended.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good description of the electronic structure for the atoms involved.[3][4][5]
-
-
Transition State (TS) Search:
-
An initial guess for the transition state geometry is generated. This can be done by manually positioning the nucleophile close to the carbon atom bearing the leaving group.
-
A transition state optimization algorithm (e.g., Berny optimization in Gaussian) is used to locate the saddle point on the potential energy surface.
-
-
TS Verification: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and the desired products (or a Meisenheimer intermediate).[1]
-
Energy Profile and Analysis: The relative energies of the reactants, transition state, and products (including any intermediates like the Meisenheimer complex) are calculated to determine the activation energy and the overall reaction energy.
Comparative Analysis with an Alternative Substrate
To illustrate the utility of this approach, we can compare the predicted reactivity of our target molecule with a simpler, commercially available alternative: 4-chloro-2-(trifluoromethyl)phenylacetonitrile.
| Feature | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | 4-Chloro-2-(trifluoromethyl)phenylacetonitrile | Rationale for Predicted Difference |
| Predicted Activation Energy (SNAr at Chlorine) | Lower | Higher | The additional fluorine and the ortho-trifluoromethyl group in the target molecule provide stronger inductive electron withdrawal, stabilizing the negatively charged Meisenheimer intermediate and lowering the transition state energy.[1] |
| Predicted Regioselectivity (F vs. Cl displacement) | Displacement of Chlorine is likely favored | N/A | While fluorine is more electronegative, the C-Cl bond is generally weaker and thus often a better leaving group in SNAr reactions, although this can be substrate-dependent. Computational modeling is crucial to definitively predict this. |
Supporting Experimental Data (Analogous Systems):
Part 2: Hydrolysis of the Nitrile Group
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. In-silico modeling can provide insights into the reaction mechanism (acid or base-catalyzed) and the relative rates of hydrolysis compared to other phenylacetonitrile derivatives.
In-Silico Modeling Protocol for Nitrile Hydrolysis
The computational workflow for modeling nitrile hydrolysis is similar to that for SNAr, focusing on the reaction at the cyano group.
Caption: In-silico workflow for modeling nitrile hydrolysis.
Step-by-Step Methodology:
-
Reactant and Reagent Setup: Optimize the geometries of the nitrile, and the catalytic species (H₃O⁺ for acid-catalyzed or OH⁻ for base-catalyzed hydrolysis).
-
Solvation Model: The inclusion of a few explicit water molecules in the calculation, in addition to a polarizable continuum model (PCM), is often necessary to accurately model the proton transfers involved in the hydrolysis mechanism.
-
Transition State Searches for Key Steps: Locate the transition states for the nucleophilic attack of water (or hydroxide) on the nitrile carbon, subsequent proton transfers to form the amide intermediate, and the subsequent hydrolysis of the amide to the carboxylic acid.
-
Energy Profile Construction: Calculate the energies of all intermediates and transition states to construct a complete energy profile for the hydrolysis reaction.
Comparative Analysis with an Alternative Substrate
Let's compare the predicted hydrolysis of our target molecule with that of m-trifluoromethylphenylacetonitrile.[6]
| Feature | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | m-Trifluoromethylphenylacetonitrile | Rationale for Predicted Difference |
| Predicted Rate of Hydrolysis | Slower | Faster | The strong electron-withdrawing effects of the ortho-fluoro and ortho-trifluoromethyl groups in the target molecule can decrease the electrophilicity of the nitrile carbon to some extent through resonance donation from the adjacent lone pairs of the halogens, potentially slowing the initial nucleophilic attack. However, steric hindrance from the ortho substituents is likely to be the dominant factor, making the nitrile less accessible. |
Supporting Experimental Data (Analogous Systems):
Experimental studies on the hydrolysis of substituted benzonitriles generally show that sterically hindered nitriles hydrolyze more slowly. While electronic effects play a role, bulky ortho substituents can significantly impede the approach of the nucleophile.
Part 3: Benzylic C-H Functionalization
The benzylic protons in 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile are acidic due to the electron-withdrawing nature of both the phenyl ring and the nitrile group. This allows for deprotonation and subsequent reaction with electrophiles. In-silico modeling can predict the pKa of these protons and the feasibility of various functionalization reactions.
In-Silico Modeling Protocol for Benzylic Functionalization
Caption: Workflow for modeling benzylic C-H functionalization.
Step-by-Step Methodology:
-
pKa Prediction: The pKa of the benzylic protons can be estimated using computational methods.[7][8][9][10] This involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment.
-
Benzylic Anion Optimization: The geometry of the resulting benzylic carbanion is optimized to understand its stability and charge distribution.
-
Modeling the Reaction with an Electrophile: The reaction of the benzylic anion with a chosen electrophile (e.g., an alkyl halide) is modeled by locating the transition state for the C-C bond-forming step.
-
Reaction Energy Calculation: The overall thermodynamics of the functionalization reaction are assessed by comparing the energies of the reactants and products.
Comparative Analysis with an Alternative Substrate
A comparison can be made with phenylacetonitrile itself to highlight the effect of the substituents.
| Feature | 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile | Phenylacetonitrile | Rationale for Predicted Difference |
| Predicted Benzylic pKa | Lower (more acidic) | Higher (less acidic) | The combined strong electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl groups on the phenyl ring significantly stabilize the negative charge of the benzylic carbanion, thus increasing the acidity of the benzylic protons. |
| Predicted Rate of Alkylation | Faster | Slower | A more stable and readily formed carbanion will generally react faster with a given electrophile, assuming similar steric environments. |
Supporting Experimental Data (Analogous Systems):
It is well-established that electron-withdrawing groups on the phenyl ring of phenylacetonitrile increase the acidity of the benzylic protons, facilitating their alkylation under basic conditions.[11] For instance, the alkylation of p-nitrophenylacetonitrile is significantly easier than that of phenylacetonitrile.
Conclusion
In-silico modeling provides a powerful and cost-effective approach to understanding and predicting the reactivity of complex molecules like 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. By employing robust computational workflows based on Density Functional Theory, researchers can gain valuable insights into potential reaction pathways, compare the reactivity of different substrates, and make more informed decisions in the design of synthetic routes and the development of new chemical entities. While experimental validation remains the ultimate arbiter, the predictive power of in-silico modeling is an indispensable tool in the modern chemist's arsenal.
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PubChem. (n.d.). m-Trifluoromethylphenylacetonitrile. Retrieved from [Link]
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A Comparative Guide to Catalytic Systems for Reactions of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
This guide provides an in-depth comparative analysis of catalytic systems applicable to the synthesis and derivatization of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize synthetic routes and understand the nuances of catalyst selection for this challenging substrate.
Introduction: The Significance of a Highly Functionalized Phenylacetonitrile
3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a structurally complex and synthetically valuable building block. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the phenyl ring, imparts specific electronic and steric properties that are often sought after in the design of bioactive molecules. The nitrile moiety serves as a versatile handle for a variety of chemical transformations, allowing for its conversion into amines, amides, carboxylic acids, and various heterocyclic structures. The demanding nature of its synthesis, owing to the electron-deficient and sterically hindered aromatic ring, necessitates a careful selection of catalytic systems to achieve high yields and selectivities.
Synthetic Pathways to 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
The primary retrosynthetic disconnection for the target molecule involves the introduction of the nitrile group onto the substituted benzene ring. Two principal synthetic strategies are commonly employed for the synthesis of aryl nitriles: the Sandmeyer reaction starting from an aniline precursor and the transition-metal-catalyzed cyanation of an aryl halide.
The Sandmeyer Reaction Approach
The Sandmeyer reaction is a classical method for the conversion of an aryl amine to an aryl nitrile.[1] This two-step process involves the diazotization of the aniline precursor, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, followed by a copper-catalyzed cyanation of the resulting diazonium salt.
Diagram 1: The Sandmeyer Reaction Pathway
A schematic of the Sandmeyer reaction for the synthesis of the target phenylacetonitrile from its corresponding aniline.
While the Sandmeyer reaction is a well-established method, it can suffer from drawbacks such as the use of stoichiometric copper cyanide, which generates significant waste, and potential side reactions leading to byproducts. For complex and sensitive substrates, the yields can be variable.
Transition-Metal-Catalyzed Cyanation of Aryl Halides
A more modern and often more efficient approach is the palladium- or nickel-catalyzed cyanation of a corresponding aryl halide, such as 1-bromo-3-chloro-2-fluoro-6-(trifluoromethyl)benzene. This method offers a broader substrate scope and generally proceeds with higher yields and functional group tolerance.[2]
Diagram 2: Palladium-Catalyzed Cyanation Workflow
A generalized workflow for the palladium-catalyzed cyanation of an aryl halide to produce the target nitrile.
Comparative Analysis of Catalytic Systems for Cyanation
The choice of catalyst is critical for the successful cyanation of the sterically hindered and electron-deficient 3-chloro-2-fluoro-6-(trifluoromethyl)aryl halide. The electron-withdrawing nature of the substituents deactivates the aromatic ring towards oxidative addition, a key step in the catalytic cycle. Below is a comparison of potential catalytic systems based on literature precedents for similar challenging substrates.
Palladium-Based Catalysts
Palladium catalysis is the most widely employed method for aryl cyanation. The performance of the catalyst is highly dependent on the choice of ligand. For electron-deficient and sterically hindered aryl chlorides and bromides, bulky and electron-rich phosphine ligands are generally required to promote the challenging oxidative addition and subsequent reductive elimination steps.[3]
Table 1: Comparison of Potential Palladium Catalyst Systems for Cyanation
| Catalyst System | Ligand | Cyanide Source | Typical Conditions | Advantages | Potential Challenges |
| Pd(OAc)₂ / XPhos | XPhos | Zn(CN)₂ | Dioxane/water, 100 °C | High activity for aryl chlorides, good functional group tolerance.[3] | Ligand cost, potential for catalyst deactivation. |
| Pd₂(dba)₃ / SPhos | SPhos | K₄[Fe(CN)₆] | t-BuOH/water, 110 °C | Uses a less toxic cyanide source, effective for a broad range of aryl halides. | Requires slightly higher temperatures, potential for slower reaction rates. |
| Pd/C | dppf (as co-ligand) | Zn(CN)₂ | DMAC, 110 °C | Heterogeneous catalyst, easy to remove, recyclable.[4] | May require higher catalyst loading, potential for lower activity with highly deactivated substrates. |
Expertise & Experience: The use of bulky biarylphosphine ligands like XPhos and SPhos has revolutionized the field of palladium-catalyzed cross-coupling reactions. These ligands create a sterically crowded and electron-rich environment around the palladium center, which facilitates the oxidative addition of unreactive aryl chlorides and promotes the reductive elimination of the product nitrile. The choice between zinc cyanide and potassium ferrocyanide often depends on the specific substrate and desired reaction conditions, with K₄[Fe(CN)₆] being a less toxic and more environmentally friendly option.[5]
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cyanation reactions. Nickel systems can be particularly effective for the cyanation of electron-deficient aryl chlorides.[6]
Table 2: Potential Nickel Catalyst Systems for Cyanation
| Catalyst System | Ligand | Cyanide Source | Typical Conditions | Advantages | Potential Challenges |
| NiBr₂(dppe) | dppe | KCN | NMP, 80-100 °C | Lower cost than palladium, effective for electron-deficient aryl chlorides. | Use of highly toxic KCN, may require inert atmosphere. |
| NiCl₂(PCy₃)₂ | PCy₃ | Zn(CN)₂ | DMA, 120 °C | Can be effective for sterically hindered substrates. | May require higher temperatures, ligand sensitivity to air. |
Trustworthiness: Nickel-catalyzed cyanations often proceed via a different mechanism than their palladium counterparts and can sometimes offer complementary reactivity. The key to a successful nickel-catalyzed reaction is the careful control of the reaction conditions to avoid catalyst deactivation and side reactions. The use of well-defined nickel precatalysts can improve reproducibility.
Experimental Protocols
The following are representative, detailed experimental protocols for the palladium-catalyzed cyanation of an aryl halide, which can be adapted for the synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Protocol 1: Palladium-Catalyzed Cyanation with XPhos and Zn(CN)₂
Materials:
-
1-Bromo-3-chloro-2-fluoro-6-(trifluoromethyl)benzene (1.0 mmol)
-
Zinc Cyanide (Zn(CN)₂, 0.6 mmol)
-
Palladium Acetate (Pd(OAc)₂, 0.02 mmol)
-
XPhos (0.04 mmol)
-
Dioxane (3 mL)
-
Water (0.3 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-3-chloro-2-fluoro-6-(trifluoromethyl)benzene, zinc cyanide, palladium acetate, and XPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heterogeneous Palladium-on-Carbon Catalyzed Cyanation
Materials:
-
1-Bromo-3-chloro-2-fluoro-6-(trifluoromethyl)benzene (1.0 mmol)
-
Zinc Cyanide (Zn(CN)₂, 0.6 mmol)
-
10% Palladium on Carbon (Pd/C, 0.05 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 mmol)
-
N,N-Dimethylacetamide (DMAC, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-chloro-2-fluoro-6-(trifluoromethyl)benzene, zinc cyanide, Pd/C, and dppf.
-
Flush the flask with argon.
-
Add DMAC via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile from its corresponding aryl halide via transition-metal-catalyzed cyanation offers a robust and efficient alternative to the classical Sandmeyer reaction. For this particularly challenging substrate, which is both sterically hindered and electronically deactivated, the use of palladium catalysts with bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos is highly recommended. These systems have demonstrated superior performance for the cyanation of unreactive aryl chlorides and bromides.
While nickel-based catalysts present a more economical option, they may require more stringent reaction conditions and the use of more hazardous cyanide sources. For initial explorations and small-scale syntheses, the palladium-catalyzed approach with a well-defined ligand system is likely to provide more reliable and reproducible results. For process development and scale-up, a heterogeneous Pd/C system could be advantageous due to its ease of handling and recyclability, although initial optimization may be required to achieve comparable efficiency to homogeneous systems.
Ultimately, the optimal catalyst system will depend on the specific requirements of the synthesis, including cost, scale, and available resources. The information and protocols provided in this guide offer a strong foundation for the rational selection and implementation of a catalytic system for the synthesis of this valuable chemical intermediate.
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Sandmeyer reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Pd/C: A Recyclable Catalyst for Cyanation of Aryl Bromides. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. (2025, August 20). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Sources
- 1. A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Yield comparison between different 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile synthesis protocols
An In-Depth Guide to the Synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile: A Comparative Analysis of Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Polysubstituted Phenylacetonitriles
Phenylacetonitrile scaffolds bearing multiple halogen and trifluoromethyl substituents are of significant interest in medicinal chemistry and materials science. The unique electronic properties conferred by these groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The target molecule, 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, represents a challenging synthetic target due to its specific and dense substitution pattern. This guide aims to provide researchers with a robust strategic framework for its synthesis.
A logical retrosynthetic analysis suggests that the most direct pathway to the target nitrile is through the nucleophilic substitution of a corresponding benzyl halide. Therefore, our investigation is twofold: first, the efficient synthesis of the 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl halide precursor, and second, the comparative analysis of cyanation protocols to yield the final product.
Part I: Synthesis of the Benzyl Halide Precursor
The pivotal intermediate for the synthesis of the target phenylacetonitrile is the corresponding benzyl halide, most commonly the benzyl chloride. Two primary and reliable methods for the synthesis of such precursors are chloromethylation of a substituted toluene and the halogenation of a benzyl alcohol.
Method A: Direct Chloromethylation
Chloromethylation is a powerful method for introducing a chloromethyl group onto an aromatic ring. This reaction typically involves the use of formaldehyde and hydrogen chloride, or reagents that generate a chloromethyl cation equivalent, in the presence of a Lewis acid catalyst.
A relevant example is the preparation of 3-trifluoromethyl benzyl chloride from trifluoromethylbenzene. In a patented process, trifluoromethylbenzene is reacted with paraformaldehyde and concentrated sulfuric acid in the presence of thionyl chloride.[1] This approach, while effective, often requires careful control of reaction conditions to avoid the formation of diarylmethane byproducts. The use of highly corrosive reagents like chlorosulfonic acid is also documented but presents significant handling and equipment challenges, making it less suitable for large-scale production.[1]
Method B: Halogenation of a Benzyl Alcohol
A more common and often higher-yielding laboratory-scale method involves the conversion of a benzyl alcohol to the corresponding benzyl chloride. This transformation can be readily achieved using standard halogenating agents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.
A general and reliable procedure involves the dropwise addition of thionyl chloride to a solution of the benzyl alcohol in an inert solvent like dichloromethane (CH₂Cl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2] The reaction proceeds at room temperature and typically goes to completion within a few hours. This method is advantageous due to its mild conditions and the volatile nature of the byproducts (SO₂ and HCl), which simplifies purification.
Part II: Comparative Analysis of Cyanation Protocols
The conversion of the benzyl halide to the phenylacetonitrile is a critical step that can be accomplished through several protocols. The choice of method can significantly impact yield, purity, and scalability. We will compare two robust methods: a classical approach using an organic solvent and a more modern method employing phase-transfer catalysis.
Protocol 1: Classical Cyanation in a Homogeneous Phase
This traditional method involves the reaction of a benzyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO). The reaction proceeds via a standard Sₙ2 mechanism.
For instance, a patent describes the synthesis of (3-trifluoromethyl-phenyl)acetonitrile from 3-trifluoromethyl benzyl chloride. The process involves heating the benzyl chloride with sodium cyanide in acetonitrile.[3] While effective, this method requires strictly anhydrous conditions, and the reaction times can be lengthy. The use of highly toxic cyanide salts in flammable organic solvents also necessitates stringent safety precautions. A yield of 82% has been reported for the synthesis of phenylacetonitrile from benzyl chloride using sodium cyanide in refluxing acetonitrile, demonstrating the general efficacy of this approach.[4]
Protocol 2: Cyanation under Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a significant improvement over classical methods, particularly for large-scale syntheses. This technique facilitates the reaction between a water-soluble nucleophile (cyanide) and an organic-soluble substrate (benzyl halide) by using a catalyst that can transport the nucleophile into the organic phase.
A patent for the preparation of (3-trifluoromethyl-phenyl)acetonitrile details a PTC method.[3] In this process, the 3-trifluoromethyl benzyl chloride is heated with an aqueous solution of sodium cyanide in the presence of a phase-transfer catalyst, such as methyl tricaproyl ammonium chloride (Aliquat™ 336), and an organic solvent like acetonitrile.[3] This method often leads to faster reaction rates, milder conditions, and easier workup compared to the classical approach. The use of an aqueous solution of sodium cyanide also mitigates some of the hazards associated with handling the solid powder.
Quantitative Comparison of Cyanation Protocols
To provide a clear overview, the following table summarizes the key parameters and reported yields for the cyanation of benzyl halides based on the methodologies discussed. Note that these are for analogous compounds, but the relative performance is expected to be similar for the target molecule.
| Parameter | Protocol 1: Classical Cyanation | Protocol 2: Phase-Transfer Catalysis (PTC) |
| Cyanide Source | Sodium Cyanide (solid) | Sodium Cyanide (aqueous solution) |
| Solvent System | Acetonitrile | Acetonitrile / Water (biphasic) |
| Catalyst | None | Methyl tricaproyl ammonium chloride (Aliquat™ 336) |
| Temperature | Reflux (approx. 82°C) | 78°C |
| Reaction Time | 3 hours | 8 hours |
| Reported Yield | 82% (for phenylacetonitrile)[4] | Not explicitly stated for the cyanation step alone, but the overall process from a precursor yields a highly pure product.[3] |
| Key Advantages | Simple setup | Milder conditions, enhanced safety, suitable for scale-up |
| Key Disadvantages | Requires anhydrous conditions, handling of solid NaCN | Requires a specific catalyst, potentially longer reaction time |
Detailed Experimental Methodologies
The following are representative, step-by-step protocols for the synthesis of a substituted phenylacetonitrile, based on the methods discussed.
Protocol 1: Classical Cyanation of Benzyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 equivalents) and anhydrous acetonitrile.
-
Add the substituted benzyl chloride (1.0 equivalent) to the suspension.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the crude product by vacuum distillation or column chromatography to afford the desired phenylacetonitrile.[4]
Protocol 2: Cyanation of Benzyl Chloride using Phase-Transfer Catalysis
-
In a round-bottom flask fitted with a mechanical stirrer and a condenser, combine the substituted benzyl chloride (1.0 equivalent), acetonitrile, and the phase-transfer catalyst (e.g., Aliquat™ 336, 0.02 equivalents).[3]
-
In a separate vessel, prepare a solution of sodium cyanide (1.1 equivalents) in water.
-
Heat the organic mixture to 78°C and add the aqueous sodium cyanide solution.
-
Stir the biphasic mixture vigorously at 78°C for 8 hours.
-
After the reaction is complete, cool the mixture and remove the acetonitrile under reduced pressure.
-
Dilute the residue with water and separate the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by vacuum distillation to obtain the pure phenylacetonitrile.[3]
Visualizing the Synthetic Workflow
The following diagrams illustrate the overall synthetic strategy and a comparison of the two primary cyanation methodologies.
Caption: Comparison of Classical and PTC Cyanation Methodologies.
Conclusion and Recommendations
The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is a multi-step process for which direct literature precedents are scarce. However, by analyzing robust, well-documented procedures for analogous compounds, a clear and effective synthetic strategy can be devised.
For the synthesis of the benzyl chloride precursor, the halogenation of the corresponding benzyl alcohol with thionyl chloride is recommended for laboratory-scale synthesis due to its mild conditions and high efficiency. For the crucial cyanation step, phase-transfer catalysis presents a compelling option, particularly if scalability and enhanced safety are primary concerns. While classical cyanation in an anhydrous organic solvent is a viable alternative, the benefits of PTC in handling toxic reagents and potentially improving reaction consistency are significant.
Researchers are advised to first synthesize the requisite 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl alcohol, convert it to the benzyl chloride, and then perform small-scale trials of both the classical and PTC cyanation methods to determine the optimal conditions for this specific substrate.
References
- Process for preparing 3-trifluoromethyl benzyl chloride. Google Patents.
-
Synthesis of phenylacetonitrile. PrepChem.com. URL: [Link]
- The preparation method of 3- trifluoromethyl benzyl cyanide. Google Patents.
-
Supporting Information for a scientific publication. URL: [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
For researchers and professionals in drug development, the synthesis of novel compounds is a daily reality. Equally critical is the safe management and disposal of these substances. This guide provides a comprehensive, in-depth protocol for the proper disposal of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the inherent risks associated with 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is paramount. This compound is a multi-halogenated aromatic nitrile, and its hazard profile is dictated by the synergistic effects of its functional groups.
Key Hazards:
-
Toxicity: This compound is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4][5] Discharge into drains or rivers must be strictly avoided.[1]
Chemical and Physical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₄N | N/A |
| Appearance | Expected to be a liquid or solid | N/A |
| Hazards | Acute toxicity (oral, dermal, inhalation), skin/eye irritant, respiratory irritant, flammable | [1][2][3] |
The Disposal Decision Workflow
The primary principle of chemical waste management is to prevent pollution. This workflow provides a logical progression for making disposal decisions, from immediate spill response to the final disposition of waste containers.
Caption: Decision workflow for the disposal of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.
Personal Protective Equipment (PPE) and Engineering Controls
Given the toxicity and irritant nature of this compound, stringent safety measures are non-negotiable.
-
Engineering Controls: All handling of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, including weighing, transferring, and the preparation of waste containers, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile rubber gloves.[2] For prolonged contact or when handling larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance, such as Viton®.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Section 3.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbed Material: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.[1]
-
Decontaminate Surfaces:
-
Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., acetone or ethanol), followed by a soap and water wash.
-
All cleaning materials must be collected as hazardous waste.
-
-
Final Disposal: The sealed container with the spill cleanup materials should be labeled as "Halogenated Organic Waste" and disposed of through your institution's hazardous waste management program.
Laboratory-Scale Waste Treatment: Alkaline Hydrolysis of the Nitrile Group
For small quantities of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, chemical deactivation through hydrolysis of the nitrile group to a carboxylate salt can be a viable pre-treatment step before collection by a licensed waste disposal company. This process converts the toxic nitrile into a less hazardous carboxylic acid salt.
Causality of Protocol Choice: Alkaline hydrolysis is a well-established method for converting nitriles to carboxylates.[6][7] The resulting carboxylate is generally more water-soluble and less toxic than the parent nitrile. This procedure should only be performed by personnel experienced in handling hazardous chemicals.
Step-by-Step Alkaline Hydrolysis Protocol:
-
Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition:
-
For each 1 gram of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]
-
Ethanol can be added as a co-solvent to improve solubility if needed.
-
-
Reaction:
-
Heat the mixture to a gentle reflux.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable. This may take several hours.
-
-
Cooling and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the solution with a dilute acid (e.g., 1 M hydrochloric acid). This step should be performed slowly as it may be exothermic.
-
-
Final Disposal: The resulting aqueous solution containing the sodium salt of 3-chloro-2-fluoro-6-(trifluoromethyl)phenylacetic acid should be collected in a properly labeled hazardous waste container for "Aqueous Halogenated Organic Waste" and disposed of through your institution's waste management program.
Waste Collection and Final Disposal
All waste streams containing 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile, whether treated or not, must be disposed of as hazardous waste.
-
Waste Segregation: This compound and any materials contaminated with it must be collected in a dedicated "Halogenated Organic Waste" container.[5][8][9] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the associated hazard symbols (e.g., toxic, flammable).
-
Storage: Waste containers should be kept tightly sealed and stored in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Professional Disposal: The final disposal of 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile must be carried out by a licensed and approved hazardous waste disposal company, typically via high-temperature incineration.[4]
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
- Bhatt, P., et al. (2007). Biodegradation of Chlorinated Compounds—A Review. Journal of Environmental Science and Health, Part A, 42(2), 165-185.
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Fetzner, S. (1998). Biodegradation of halogenated organic compounds. Applied Microbiology and Biotechnology, 49(2), 125-136.
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Maybridge. (n.d.). SAFETY DATA SHEET: 2-chloro-5-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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- 3. WERCS Studio - Application Error [assets.thermofisher.cn]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Microbial degradation of halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
A Researcher's Guide to Safely Handling 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile
An In-Depth Technical Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that cutting-edge research often involves working with novel and potentially hazardous compounds. 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile is one such chemical where a thorough understanding of its properties and a meticulous approach to safety are paramount. This guide is designed to provide you, my fellow researchers, with the essential, immediate safety and logistical information needed to handle this compound with confidence and precision. Our goal is to foster a culture of safety that empowers scientific discovery.
Understanding the Hazard: A Proactive Approach to Safety
Before any work begins, it is crucial to recognize the potential hazards associated with 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Similar substituted phenylacetonitriles are also classified as toxic if swallowed or in contact with skin.[3][4] The presence of the nitrile group (-CN) warrants particular caution, as related compounds can be toxic.[3][4]
Therefore, a comprehensive risk assessment is the foundational step in our safety protocol. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities that will be used in your experiments.
Hazard Identification and Classification
| Hazard Statement | Classification | Source |
| Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity, Category 4 | [1][2] |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1][2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [1][2] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [1][2] |
| Toxic if swallowed or in contact with skin | Acute Toxicity, Category 3 (for similar compounds) | [3][4] |
Your First Line of Defense: Personal Protective Equipment (PPE)
The correct selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling 3-Chloro-2-fluoro-6-(trifluoromethyl)phenylacetonitrile.[5][6][7] Engineering controls, such as working in a certified chemical fume hood, are the primary means of exposure control.[3] However, appropriate PPE provides an essential barrier in the event of an unexpected splash or release.
Recommended PPE Ensemble
-
Hand Protection: Chemical-resistant gloves are mandatory.[5] Given the nature of the compound, Viton® or similar highly resistant gloves are recommended.[1] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[8][9] It is best practice to double-glove, especially when handling higher concentrations or larger quantities.[9]
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are required to protect against splashes.[5][8] When there is a significant risk of splashing or a highly exothermic reaction, a face shield worn over safety goggles is essential.[8]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over long pants and closed-toe shoes.[1][8] For procedures with a higher risk of splashes, consider the use of a chemical-resistant apron.
-
Respiratory Protection: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5][10]
PPE Selection and Use Workflow
Caption: PPE Donning and Doffing Workflow for Safe Chemical Handling.
Operational Plan: From Receipt to Disposal
A robust operational plan ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
The container should be kept tightly closed.[1]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Handling and Experimental Procedures
-
Preparation: Before handling the chemical, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available. Have a spill kit and emergency contact information accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation or skin contact. Use non-sparking tools.[1]
-
Experimental Setup: Ensure all glassware is free from cracks and defects. Perform the experiment in a clean and organized workspace to prevent accidental spills.
Emergency Procedures: Be Prepared to Act
In the event of an exposure or spill, a swift and informed response is critical.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air.[1][10] If breathing is difficult, administer oxygen.[11][12] Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing.[1][4] Drench the affected skin with copious amounts of water for at least 15 minutes.[11][13] Seek immediate medical attention.[1][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[1] Seek immediate medical attention.[3][4]
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, but do not use a ventilation system that could spread the vapors to other areas.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area with a suitable decontamination solution. For cyanide-containing compounds, a pH 10 buffer solution followed by a freshly prepared 10% bleach solution can be effective.[13]
Decontamination and Disposal: The Final Steps to Safety
Proper decontamination and disposal are crucial to prevent secondary contamination and ensure environmental responsibility.
Decontamination of Equipment
-
All glassware and equipment should be thoroughly rinsed with an appropriate solvent to remove any residual chemical.
-
A standard procedure involves washing with a detergent and hot water, followed by a thorough rinse with tap water and then deionized water.[14]
Disposal of Contaminated Materials
-
All contaminated materials, including used PPE, absorbent materials from spills, and chemical waste, must be collected in clearly labeled, sealed containers.
-
Dispose of all waste in accordance with local, state, and federal regulations for hazardous waste.[1][10] Never dispose of this chemical down the drain.[3]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of excellence in scientific research. Safety is not a barrier to discovery; it is the foundation upon which groundbreaking science is built.
References
-
Alfa Aesar. (2008, November 13). Safety Data Sheet: 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
PubChem. (2025, April 14). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
Monash University. (2022, April). First aid for cyanide exposure. Retrieved from [Link]
-
Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
Wang, C.-C. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. Retrieved from [Link]
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Medscape. (2025, May 12). Cyanide Toxicity Treatment & Management. Retrieved from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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MDPI. (n.d.). The Impact of Disinfecting Non-Sterile Disposable Gloves on the Level of Microbiological Contamination in Clinical Practice. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024, September 6). Cyanide | Chemical Emergencies. Retrieved from [Link]
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Stanford University. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Decontamination. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
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- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
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- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
